VU0546110
Descripción
Propiedades
IUPAC Name |
1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4S2/c1-18(2)31(27,28)23-10-4-19(5-11-23)16-24(26)25-14-12-20(13-15-25)17-30-22-8-6-21(29-3)7-9-22/h4-11,18,20H,12-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFAHCWQEABYHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to VU0546110: A Selective SLO3 Potassium Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0546110 is a potent and selective inhibitor of the sperm-specific potassium channel SLO3 (Slo-3). This channel is critical for sperm hyperpolarization, a key physiological event in the process of capacitation, which is essential for fertilization. By inhibiting SLO3, this compound effectively blocks this hyperpolarization, leading to a subsequent impairment of hyperactivated motility and the acrosome reaction. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological effects of this compound, supported by quantitative data and detailed experimental protocols.
Chemical Structure and Properties
This compound is a small molecule with the following chemical structure and properties:
Chemical Name: 1-[4-[[(4-Methoxyphenyl)thio]methyl]-1-piperidinyl]-2-[4-[(1-methylethyl)sulfonyl]phenyl]ethanone
Molecular Formula: C₂₄H₃₁NO₄S₂
Molecular Weight: 461.64 g/mol
CAS Number: 1421523-00-3
(Image of the chemical structure of this compound can be found in the search results[1])
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the selective inhibition of the SLO3 potassium channel, which is predominantly expressed in sperm. The activation of SLO3 channels is a critical step in sperm capacitation, a series of physiological changes that sperm must undergo to be competent to fertilize an oocyte.
The signaling pathway initiated by the activation of SLO3 and disrupted by this compound is as follows:
-
Intracellular Alkalinization: During capacitation, the intracellular pH of the sperm increases.
-
SLO3 Activation: This rise in pH activates the SLO3 potassium channels.
-
Potassium Efflux and Hyperpolarization: Activated SLO3 channels mediate the efflux of potassium ions (K⁺) from the sperm, causing the sperm membrane to hyperpolarize (become more negative on the inside).
-
CatSper Channel Activation: This hyperpolarization is a prerequisite for the opening of the CatSper (cation channel of sperm) channels, which are the principal calcium (Ca²⁺) channels in sperm.
-
Calcium Influx: The opening of CatSper channels leads to a significant influx of Ca²⁺ into the sperm.
-
Downstream Fertilization Events: The increase in intracellular Ca²⁺ triggers two crucial events for fertilization:
-
Hyperactivated Motility: A change in the flagellar beat pattern that gives the sperm the vigorous motility required to penetrate the cumulus oophorus and zona pellucida of the oocyte.
-
Acrosome Reaction: An exocytotic event where the acrosomal vesicle releases enzymes that are necessary for the sperm to penetrate the zona pellucida.
-
By inhibiting SLO3, this compound prevents the initial hyperpolarization step, thereby blocking the entire downstream cascade of events, ultimately leading to a failure in fertilization.
Signaling pathway of sperm capacitation and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Human SLO3 | HEK293 | Electrophysiology | 1.287 ± 0.1004 | [2] |
| Human SLO1 | HEK293 | Electrophysiology | 59.80 ± 14.47 | [2] |
Table 2: Effects of this compound on Human Sperm Function
| Functional Endpoint | Conditions | This compound Concentration (µM) | % Inhibition / Effect | Reference |
| Hyperactivated Motility | 1-hour capacitation, 1-min exposure | 0.5 | Significant reduction | [2] |
| Hyperactivated Motility | 1-hour capacitation, 1-min exposure | 10 | ~70% inhibition | [2] |
| Total Motility | 1-hour capacitation, 1-min exposure | 10 | ~22% inhibition | [2] |
| Induced Acrosome Reaction (A23187) | Overnight capacitation | 2.5 | Significant reduction | [2] |
| Induced Acrosome Reaction (Progesterone) | Overnight capacitation | 2.5 | Significant reduction | [2] |
| Spontaneous Acrosome Reaction | Overnight capacitation | 2.5 | No significant effect | [2] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This protocol is adapted from studies investigating the effect of this compound on heterologously expressed SLO3 channels.[2][3]
Objective: To measure the inhibitory effect of this compound on SLO3 ion channel currents.
Materials:
-
HEK293 cells stably expressing human SLO3 and the γ2 accessory subunit.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH.
-
Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, pH 7.2 with KOH.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette pulling.
Procedure:
-
Culture HEK293 cells expressing SLO3/γ2 on glass coverslips.
-
Prepare fresh dilutions of this compound in the extracellular solution on the day of the experiment.
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-step protocol to elicit SLO3 currents (e.g., holding potential of -80 mV, followed by depolarizing steps from -60 mV to +100 mV in 20 mV increments).
-
Record baseline SLO3 currents in the absence of the compound.
-
Perfuse the recording chamber with increasing concentrations of this compound and record the currents at each concentration.
-
To isolate the SLO3-specific current, a non-selective K⁺ channel blocker like quinidine (e.g., 10 µM) can be applied at the end of the experiment, and the remaining current can be subtracted.[2][3]
-
Analyze the data by measuring the steady-state current at a specific voltage (e.g., +100 mV), normalizing it to the control current, and fitting the concentration-response data to the Hill equation to determine the IC₅₀.[2]
Workflow for whole-cell patch-clamp experiments to assess this compound activity.
Human Sperm Hyperactivated Motility Assay
This protocol is based on the methodology used to assess the effect of this compound on sperm motility.[2][4]
Objective: To quantify the effect of this compound on the hyperactivated motility of human sperm.
Materials:
-
Freshly ejaculated human semen from healthy donors.
-
Capacitating medium (e.g., Human Tubal Fluid medium supplemented with bovine serum albumin).
-
This compound stock solution.
-
Computer-Assisted Sperm Analysis (CASA) system.
-
Microscope with a heated stage (37°C).
-
Counting chambers (e.g., Makler or Leja).
Procedure:
-
Allow semen sample to liquefy for 30-60 minutes at 37°C.
-
Isolate motile sperm using a swim-up or density gradient centrifugation method.
-
Resuspend the motile sperm fraction in capacitating medium to a concentration of approximately 10 x 10⁶ sperm/mL.
-
Incubate the sperm suspension under capacitating conditions (37°C, 5% CO₂) for 1 hour.
-
Prepare dilutions of this compound in the capacitating medium.
-
Add the this compound dilutions (or vehicle control, e.g., DMSO) to the capacitated sperm suspension and incubate for a short duration (e.g., 1 minute).[4]
-
Load an aliquot of the treated sperm suspension into a pre-warmed counting chamber.
-
Immediately analyze the sample using the CASA system to determine the percentage of hyperactivated sperm. Hyperactivation is defined by specific kinematic parameters (e.g., high curvilinear velocity, low linearity, and high amplitude of lateral head displacement).
-
Analyze multiple fields to ensure a representative sample of the sperm population is assessed.
-
Compare the percentage of hyperactivated sperm in the this compound-treated samples to the vehicle control.
Induced Acrosome Reaction Assay
This protocol is derived from studies examining the effect of this compound on the acrosome reaction.[2][4][5]
Objective: To determine the effect of this compound on the ability of capacitated sperm to undergo the acrosome reaction upon induction.
Materials:
-
Motile human sperm prepared as in the motility assay.
-
Capacitating medium.
-
This compound stock solution.
-
Acrosome reaction inducers: Progesterone (e.g., 10 µM) or a calcium ionophore like A23187 (e.g., 10 µM).[4]
-
A method for assessing acrosome status, such as staining with Pisum sativum agglutinin (PSA) conjugated to a fluorophore (e.g., FITC-PSA) or an antibody against an inner acrosomal membrane protein (e.g., CD46).
-
Fixative (e.g., ethanol).
-
Fluorescence microscope.
Procedure:
-
Prepare a suspension of motile sperm in capacitating medium.
-
Divide the sperm suspension into treatment groups: vehicle control and this compound (e.g., 2.5 µM).
-
Incubate the sperm under capacitating conditions (e.g., overnight) in the presence of the vehicle or this compound.[2]
-
Following capacitation, add the acrosome reaction inducer (progesterone or A23187) to the respective tubes and incubate for the appropriate time (e.g., 30 minutes for A23187).[5] Include a control group with no inducer to measure the spontaneous acrosome reaction rate.
-
Terminate the reaction by fixing the sperm (e.g., with 70% ethanol).
-
Stain the sperm to differentiate between acrosome-intact and acrosome-reacted sperm (e.g., using FITC-PSA, which binds to the acrosomal matrix of acrosome-intact sperm).
-
Analyze the samples using a fluorescence microscope, counting at least 200 sperm per sample.
-
Calculate the percentage of acrosome-reacted sperm for each condition. The induced acrosome reaction rate is the percentage of acrosome-reacted sperm in the presence of the inducer minus the percentage of spontaneously reacted sperm.
-
Compare the induced acrosome reaction rates between the this compound-treated and vehicle control groups.
Conclusion
This compound is a valuable research tool for studying the role of the SLO3 potassium channel in sperm physiology. Its high selectivity for SLO3 over SLO1 allows for the specific dissection of the signaling pathways involved in sperm capacitation and fertilization. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the function of SLO3 and its potential as a target for non-hormonal contraception. Further research may focus on optimizing the pharmacokinetic properties of this compound and related compounds for in vivo applications.
References
- 1. SLO3 K+ Channels Control Calcium Entry through CATSPER Channels in Sperm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. In vitro Induction and Detection of Acrosomal Exocytosis in Human Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
VU0546110: A Selective Inhibitor of the Sperm-Specific Potassium Channel SLO3
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of VU0546110, a first-in-class selective inhibitor of the sperm-specific potassium (K+) channel, SLO3. The discovery and characterization of this compound have been pivotal in elucidating the indispensable role of SLO3 in human sperm function, distinguishing its activity from the closely related SLO1 channel, and establishing it as a promising target for non-hormonal contraception.
Introduction: The Critical Role of SLO3 in Sperm Function
For successful fertilization, mammalian sperm must undergo a series of physiological changes within the female reproductive tract collectively known as capacitation. A key event during capacitation is the hyperpolarization of the sperm plasma membrane, a process where the cell's interior becomes more negatively charged.[1][2] This membrane hyperpolarization is crucial for subsequent events, including the hyperactivated motility required to navigate the oviduct and the acrosome reaction, which enables the sperm to penetrate the egg.[1][3]
The efflux of potassium ions (K+) through specific channels is the primary driver of this hyperpolarization.[4][5] In mice, the sperm-specific potassium channel SLO3 is unequivocally the main channel responsible for this process, and its genetic deletion leads to male infertility.[1][6] However, in humans, the situation was less clear, with debate over the relative contributions of the sperm-specific SLO3 and the more ubiquitous SLO1 K+ channel.[1][7] The development of a selective pharmacological tool was essential to dissect their roles. Through high-throughput screening, this compound was identified as a potent and selective inhibitor of human SLO3, providing the necessary tool to confirm that SLO3 is the sole K+ channel responsible for hyperpolarization and is critical for the fertilizing ability of human sperm.[1][3][7]
Mechanism of Action of this compound
This compound exerts its effects by directly blocking the SLO3 potassium channel. This inhibition prevents the efflux of K+ from the sperm, thereby blocking the membrane hyperpolarization that is a hallmark of capacitation.[1][3] The failure to hyperpolarize has significant downstream consequences, as this electrical change is a prerequisite for the activation of the principal sperm calcium (Ca2+) channel, CatSper.[6][8] By preventing hyperpolarization, this compound indirectly inhibits the massive influx of Ca2+ through CatSper, which is the ultimate trigger for hyperactivated motility and the acrosome reaction.[3][6]
Consequently, this compound effectively blocks the functional maturation of human sperm, rendering them incapable of fertilization.[1][2]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various electrophysiological and functional assays. The data are summarized in the tables below.
Table 1: Potency and Selectivity of this compound
| Target Channel | IC50 Value (µM) | Selectivity vs. hSLO3 | Reference |
| Human SLO3 (hSLO3) | 1.29 | - | [9][10] |
| Human SLO1 (hSLO1) | 59.80 | ~46-fold | [10][11] |
| hERG | Not specified, but noted as a concern | 1.5-fold | [9] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Functional Effects of this compound on Human Sperm
| Functional Parameter | This compound Concentration | Observed Effect | Reference |
| Membrane Potential | Not specified | Prevents pH-induced hyperpolarization | [3][11] |
| Acrosome Reaction (Induced) | 2.5 µM | Significantly reduces the percentage of reacted sperm | [3][11] |
| Acrosome Reaction (Spontaneous) | 2.5 µM | No significant effect | [11] |
| Hyperactivated Motility | ≥ 0.5 µM (acute, 1 min exposure) | Significantly reduces the percentage of hyperactivated sperm | [11] |
| Total Motility | 10 µM (acute, 1 min exposure) | Inhibited by only 22% (vs. 70% for hyperactivation) | [11] |
| Sperm Viability | Up to 10 µM | No effect | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used to characterize this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through channels on the cell membrane, providing direct evidence of channel inhibition.
-
Cell Preparation:
-
Recording Configuration: The whole-cell configuration is established, where a glass micropipette forms a tight seal with the cell membrane, and the membrane patch within the pipette is ruptured to allow electrical access to the cell's interior.[3][11]
-
Solutions:
-
Extracellular Solution (bath): Contains physiological concentrations of ions, typically (in mM): 140 Na-methanesulfonate, 20 HEPES, 10 H-HEPES, 5 KCl, 2 CaCl2, 1 MgCl2, adjusted to a specific pH (e.g., 7.4).[3]
-
Intracellular Solution (pipette): Contains a high concentration of the permeant ion (K+) and buffering agents, typically (in mM): 140 K-methanesulfonate, 10 HEPES, 1 EGTA, adjusted to a specific pH (e.g., 7.2) and free Ca2+ concentration.[11]
-
-
Voltage Protocol: Cells are held at a specific potential (e.g., 0 mV). Currents are then evoked using a voltage ramp protocol, for instance, from -100 mV to +100 mV, to measure current across a range of voltages.[3][11]
-
Data Acquisition and Analysis: this compound is perfused into the bath at various concentrations. The resulting currents are measured and compared to the control (pre-drug) currents. Dose-response curves are generated by plotting the normalized current inhibition against the drug concentration and fitting the data with the Hill equation to determine the IC50.[3]
Sperm Membrane Potential Measurement
This assay uses a potential-sensitive fluorescent dye to measure changes in the membrane potential of a sperm population.
-
Sperm Preparation: Human sperm are isolated by a swim-up procedure and resuspended in a suitable buffer.[3]
-
Dye Loading: Sperm are loaded with a fluorescent dye such as 3,3′-dipropylthiadicarbocyanine iodide (DiSC3(5)). This cationic dye accumulates in hyperpolarized cells, leading to fluorescence quenching. Depolarization causes dye release and an increase in fluorescence.[3]
-
Measurement: Sperm are placed in a gently stirring cuvette within a spectrophotometer. Hyperpolarization is induced, for example, by increasing the external pH from 5.8 to 8.0.[3] The change in fluorescence is monitored over time. The experiment is repeated in the presence of this compound or other inhibitors to assess their effect on hyperpolarization.[3][11]
Acrosome Reaction Assay
This assay quantifies the ability of sperm to undergo the acrosome reaction, a crucial step for fertilization.
-
Sperm Capacitation: Swim-up sperm are incubated for several hours (e.g., overnight) in a capacitating medium, which typically contains bicarbonate and bovine serum albumin (BSA).[11]
-
Induction of Acrosome Reaction: The acrosome reaction is induced by adding a Ca2+ ionophore like A23187 (e.g., 10 µM) or a physiological inducer like progesterone (e.g., 10 µM).[11] A control group (spontaneous reaction) receives only the vehicle (e.g., DMSO).[11] These incubations are performed with and without this compound (e.g., 2.5 µM).[11]
-
Staining and Quantification: After induction, sperm are fixed, permeabilized, and stained with a fluorescent probe that binds to the acrosomal contents, such as fluorescein isothiocyanate-conjugated Pisum sativum agglutinin (FITC-PSA).[12] The acrosomal status (reacted vs. unreacted) of at least 200 sperm per sample is then determined using fluorescence microscopy.[12][13]
Sperm Motility Analysis
Computer-Aided Sperm Analysis (CASA) provides objective and quantitative measurements of sperm motility parameters.
-
Sperm Preparation and Incubation: Sperm are prepared and incubated under both non-capacitating and capacitating conditions.[9]
-
Treatment: Aliquots of sperm are treated with different concentrations of this compound or a vehicle control for a specified duration (e.g., 1 minute for acute effects or longer for chronic effects).[11]
-
Analysis: Samples are loaded into a counting chamber (e.g., a Makler chamber) on a microscope stage heated to 37°C.[14] The CASA system captures multiple video frames and analyzes the tracks of individual sperm.
-
Parameters Measured: Key parameters include:
-
Total Motility (%): The percentage of sperm showing any movement.
-
Progressive Motility (%): The percentage of sperm moving forward in a relatively straight line.[14]
-
Hyperactivated Motility (%): A specific pattern of vigorous, non-linear motility characterized by high-amplitude, asymmetrical flagellar beating. This is a hallmark of capacitated sperm.[11]
-
Visualizations: Pathways and Workflows
Signaling Pathway of Sperm Hyperpolarization and Inhibition
Caption: SLO3-mediated signaling pathway in sperm and its inhibition by this compound.
Experimental Workflow for Characterizing this compound
Caption: Workflow for the pharmacological characterization of this compound.
Logical Relationship of this compound's Effects
Caption: Cause-and-effect cascade of this compound on human sperm function.
Conclusion and Future Directions
This compound has proven to be an invaluable pharmacological tool. Its selective inhibition of the SLO3 channel has definitively established that SLO3, not SLO1, is the principal driver of the K+ current responsible for hyperpolarization in human sperm.[1][3] This research confirms that SLO3 is essential for the acquisition of fertilizing ability in humans, mirroring its role in mice.[1][7]
As such, SLO3 is a highly promising target for the development of novel, non-hormonal male contraceptives.[2] this compound serves as a crucial lead compound in this endeavor. However, further development is necessary to improve its pharmacological profile, particularly to eliminate off-target effects on channels such as hERG, which could pose cardiotoxicity risks.[9] Future research will likely focus on developing analogs of this compound with enhanced potency and selectivity, paving the way for safe and effective contraceptive agents.
References
- 1. pnas.org [pnas.org]
- 2. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Physiological role of potassium channels in mammalian germ cell differentiation, maturation, and capacitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 7. Discovery of a selective inhibitor confirms the role of SLO3 K+ channel in human sperm capacitation | BioWorld [bioworld.com]
- 8. SLO3 K+ Channels Control Calcium Entry through CATSPER Channels in Sperm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A test of the human sperm acrosome reaction following ionophore challenge. Relationship to fertility and other seminal parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. andrologylab.gr [andrologylab.gr]
- 14. mes-global.com [mes-global.com]
The Selective SLO3 Inhibitor VU0546110: A Technical Guide to its Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of VU0546110, a selective inhibitor of the sperm-specific potassium channel SLO3. The compound was identified through a high-throughput screening campaign and has been instrumental in elucidating the role of SLO3 in human sperm function.[1][2] This document details the quantitative biological data, experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.
Discovery and Rationale
The development of novel, non-hormonal contraceptives is a significant goal in reproductive medicine.[3] The sperm-specific potassium channel, SLO3, has emerged as a promising target due to its crucial role in sperm capacitation, a series of physiological changes that enable sperm to fertilize an egg.[4][5] SLO3 is essential for the hyperpolarization of the sperm membrane, a key event that precedes hyperactivated motility and the acrosome reaction.[4][6] Genetic knockout of the SLO3 gene (KCNU1) results in male infertility, highlighting its critical role in reproduction.[4]
This compound was discovered through a high-throughput screening of a chemical library containing 50,240 compounds.[2] This screening identified this compound as a potent and selective inhibitor of human SLO3, providing a valuable chemical tool to probe the function of this ion channel in human sperm.[1][2]
Synthesis of this compound
The synthesis of this compound was conducted at Vanderbilt University. While the detailed, step-by-step synthetic protocol is not publicly available in the reviewed literature, the chemical structure of this compound is 1-[4-[[(4-Methoxyphenyl)thio]methyl]-1-piperidinyl]-2-[4-[(1-methylethyl)sulfonyl]phenyl]ethanone.
Biological Activity and Quantitative Data
This compound is a selective inhibitor of the human SLO3 potassium channel. Its inhibitory activity has been quantified through electrophysiological studies, and its selectivity has been established by comparing its effects on the closely related SLO1 channel.
| Parameter | Value | Assay | Reference |
| hSLO3 IC50 | 1.29 µM | Whole-cell patch-clamp (HEK293 cells) | [3] |
| hSLO1 IC50 | 59.80 µM | Whole-cell patch-clamp (HEK293 cells) | [6] |
| Selectivity (SLO1/SLO3) | ~46-fold | [2][3] | |
| hERG Selectivity | ~1.5-fold | [3] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the inhibitory potency (IC50) of this compound on human SLO3 and SLO1 channels.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human SLO3 (with its auxiliary subunit γ2) or human SLO1.[7]
Solutions:
-
Extracellular Solution (in mM): Specific composition not detailed in the search results. A typical extracellular solution for recording potassium channel currents would contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to a physiological pH (e.g., 7.4) with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KMeSO3, 20 KOH, 2 MgCl2, 10 HEPES, pH 7.0.[7]
Procedure:
-
HEK293 cells expressing the target channel are cultured on glass coverslips.
-
A glass micropipette with a resistance of 3-7 MΩ is filled with the intracellular solution and mounted on a micromanipulator.[8]
-
The pipette is lowered onto a cell, and gentle suction is applied to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.[9]
-
Further suction is applied to rupture the cell membrane under the pipette, establishing the whole-cell configuration, which allows for control of the membrane potential and recording of the total current across the cell membrane.[9]
-
Cells are held at a holding potential (e.g., -80 mV), and currents are elicited by applying voltage steps (e.g., from -80 mV to +150 mV in 10 mV increments).[7]
-
This compound is applied at various concentrations to the extracellular solution, and the resulting inhibition of the channel current is measured.
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value.
Human Sperm Functional Assays
Objective: To evaluate the effect of this compound on key sperm functions required for fertilization.
Sperm Preparation: Human semen samples are allowed to liquefy, and motile sperm are isolated using a swim-up procedure or density gradient centrifugation. The isolated sperm are then capacitated by incubation in a suitable medium (e.g., Ham's F-10 with BSA) for several hours.[10]
4.2.1. Sperm Membrane Hyperpolarization Assay
Principle: Capacitation is associated with hyperpolarization of the sperm membrane potential, which can be measured using voltage-sensitive fluorescent dyes.
Procedure:
-
Capacitated human sperm are loaded with a voltage-sensitive dye (e.g., DiSC3(5)).[11]
-
The fluorescence of the sperm population is measured using a flow cytometer.[10][11]
-
This compound is added to the sperm suspension, and any change in fluorescence, indicating a change in membrane potential, is recorded. A decrease in hyperpolarization is expected.
4.2.2. Hyperactivated Motility Assay
Principle: Hyperactivation is a change in sperm motility characterized by high-amplitude, asymmetrical flagellar beating, which is essential for penetration of the zona pellucida.[12] This can be assessed using computer-assisted sperm analysis (CASA).[13][14]
Procedure:
-
Capacitated sperm are treated with this compound or a vehicle control.
-
Sperm motility is recorded using a microscope and analyzed with CASA software.[13]
-
Parameters such as curvilinear velocity (VCL), straight-line velocity (VSL), linearity (LIN), and amplitude of lateral head displacement (ALH) are measured to identify the percentage of hyperactivated sperm.[12][14]
4.2.3. Acrosome Reaction Assay
Principle: The acrosome reaction is the exocytosis of the acrosomal vesicle, which releases enzymes required for fertilization.[15] It can be induced by agents like progesterone or the calcium ionophore A23187.[16][17]
Procedure:
-
Capacitated sperm are pre-incubated with this compound or a vehicle control.
-
The acrosome reaction is induced by adding progesterone (e.g., 1-10 µM) or A23187 (e.g., 2.5-10 µM).[16][17]
-
The acrosomal status of the sperm is assessed using a fluorescent lectin (e.g., FITC-PNA) or an antibody that binds to an inner acrosomal membrane protein, followed by flow cytometry or fluorescence microscopy.[16]
Visualizations
Signaling Pathway of SLO3 in Human Sperm Capacitation
Caption: Role of SLO3 in sperm capacitation and its inhibition by this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for the biological characterization of this compound.
Conclusion
This compound is a first-in-class selective inhibitor of the human sperm-specific potassium channel SLO3. Its discovery and characterization have provided compelling evidence that SLO3 is the primary driver of membrane hyperpolarization during human sperm capacitation and is essential for male fertility.[1][6] The compound effectively blocks hyperactivated motility and the acrosome reaction, two critical steps for successful fertilization.[6] While its selectivity over the hERG channel needs to be considered in further drug development, this compound serves as an invaluable research tool for studying the physiology of human sperm and represents a promising lead for the development of novel, non-hormonal male contraceptives.[3]
References
- 1. Discovery of a selective inhibitor confirms the role of SLO3 K+ channel in human sperm capacitation | BioWorld [bioworld.com]
- 2. SLO3 in the fast lane: The latest male contraceptive target with a promising small-molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The SLO3 sperm-specific potassium channel plays a vital role in male fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. Membrane hyperpolarization during human sperm capacitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Evaluation of human sperm hyperactivated motility and its relationship with the zona-free hamster oocyte sperm penetration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. micropticsl.com [micropticsl.com]
- 15. In vitro Induction and Detection of Acrosomal Exocytosis in Human Spermatozoa [en.bio-protocol.org]
- 16. In vitro Induction and Detection of Acrosomal Exocytosis in Human Spermatozoa [bio-protocol.org]
- 17. High progesterone concentrations induce acrosome reaction with a low cytotoxic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of VU0546110 in Elucidating Sperm Hyperpolarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of VU0546110, a selective inhibitor of the sperm-specific potassium channel SLO3. It details the critical role of this compound in understanding the mechanisms of sperm hyperpolarization, a physiological process essential for male fertility. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction: Sperm Capacitation and the Importance of Hyperpolarization
For fertilization to occur, mammalian sperm must undergo a series of physiological changes in the female reproductive tract collectively known as capacitation.[1] A key event during capacitation is the hyperpolarization of the sperm plasma membrane, where the membrane potential becomes more negative.[2][3] This change in membrane potential is a prerequisite for subsequent crucial events, including hyperactivated motility and the acrosome reaction, both of which are indispensable for the sperm to reach and fertilize the oocyte.[2][4]
The ion channel responsible for this critical hyperpolarization in sperm is the sperm-specific potassium (K+) channel, SLO3.[4][5] While the role of SLO3 was established in mouse sperm, its definitive role in human sperm remained less clear due to the lack of selective inhibitors.[2][6] The discovery of this compound as a potent and selective inhibitor of human SLO3 has been instrumental in confirming the channel's function in human sperm physiology.[2]
This compound: A Selective SLO3 Inhibitor
This compound was identified through high-throughput screening as a selective inhibitor of the human SLO3 channel. Its selectivity for SLO3 over the closely related and more ubiquitously expressed SLO1 channel makes it a valuable pharmacological tool to dissect the specific contributions of SLO3 to sperm function.[5]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative findings from studies on this compound, demonstrating its potency and effects on sperm physiology.
| Parameter | Value | Cell Type | Reference |
| IC50 for hSLO3 | 1.287 ± 0.1004 µM | HEK293 cells expressing hSLO3-γ2 | [7] |
| Selectivity | >40-fold selective for hSLO3 over hSLO1 | HEK293 cells | [5] |
Table 1: Potency and Selectivity of this compound
| Condition | Membrane Potential (Em) | Effect of this compound (2.5 µM) | Reference |
| pH 5.8 | Depolarized | No significant change | [7] |
| pH 8.0 | Hyperpolarized | Hyperpolarization eliminated | [7][8] |
Table 2: Effect of this compound on Human Sperm Membrane Potential
| Condition | % Hyperactivated Motility | Effect of this compound | Reference |
| Capacitating | Increased | Significantly reduced | [2][9] |
Table 3: Effect of this compound on Human Sperm Hyperactivated Motility
| Induction Agent | % Acrosome Reaction | Effect of this compound (2.5 µM) | Reference |
| A23187 (10 µM) | Induced | Significantly reduced | [7] |
| Progesterone (10 µM) | Induced | Significantly reduced | [7] |
| Spontaneous | Basal | No significant effect | [7] |
Table 4: Effect of this compound on Induced Acrosome Reaction in Human Sperm
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways in sperm capacitation and the experimental workflow used to validate the role of this compound.
Caption: Signaling pathway of sperm hyperpolarization and capacitation.
Caption: Experimental workflow for validating this compound's role.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound.
High-Throughput Screening for SLO3 Inhibitors (Thallium Flux Assay)
This assay identifies SLO3 inhibitors by measuring the influx of thallium (Tl+), a surrogate for K+, through the channel.
-
Cell Plating: HEK293 cells stably expressing human SLO3 and its auxiliary subunit γ2 are plated in 384-well plates.[3]
-
Dye Loading: Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., Thallos-AM).
-
Compound Addition: Test compounds, including this compound, are added to the wells.
-
Channel Activation: A non-selective K+ channel activator is added to open the SLO3 channels.
-
Thallium Addition: A Tl+ containing solution is added, and the resulting increase in fluorescence upon Tl+ influx is measured over time using a kinetic plate reader.
-
Data Analysis: A decrease in the rate of fluorescence increase in the presence of a compound indicates inhibition of the SLO3 channel.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the SLO3 channels in the cell membrane.
-
Cell Preparation: HEK293 cells expressing SLO3 or freshly isolated human sperm are used.[3]
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-6 MΩ and filled with an internal solution.
-
Internal Solution (in mM): 140 KMeSO3, 10 HEPES, 10 MES, 1 EGTA, pH 7.0.[10]
-
-
Seal Formation: A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured to allow electrical access to the cell's interior.
-
Recording: Membrane currents are recorded in response to voltage steps or ramps.
-
External Solution (in mM): 135 NaMeSO3, 5 KMeSO3, 2 MgCl2, 10 HEPES, 10 MES, pH 7.2.[11]
-
-
Drug Application: this compound is perfused into the bath solution to measure its effect on the SLO3 currents.[3]
Measurement of Sperm Membrane Potential
This assay uses a voltage-sensitive fluorescent dye to measure changes in the sperm membrane potential.
-
Sperm Preparation: Human sperm are washed and resuspended in a non-capacitating medium.[5]
-
Dye Loading: The fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) is added to the sperm suspension at a final concentration of 5 nM.[5]
-
Incubation: Sperm are incubated under different conditions (e.g., pH 5.8 vs. pH 8.0) with or without this compound.
-
Flow Cytometry: The fluorescence of individual sperm is measured using a flow cytometer. Hyperpolarization is indicated by a decrease in DiSC3(5) fluorescence.[5]
-
Calibration: A calibration curve is generated using valinomycin and varying concentrations of external K+ to relate fluorescence intensity to absolute membrane potential in millivolts (mV).[5]
Analysis of Sperm Motility and Hyperactivation
Computer-Assisted Sperm Analysis (CASA) is used to objectively quantify sperm motility parameters.
-
Sample Preparation: Capacitated human sperm are treated with this compound or a vehicle control.
-
Loading: A small volume of the sperm suspension is loaded into a pre-warmed analysis chamber (e.g., a Leja slide).[4]
-
Image Acquisition: Sperm movement is recorded using a phase-contrast microscope equipped with a high-speed camera.
-
CASA Analysis: The CASA software analyzes the recorded videos to determine various kinematic parameters, including:
-
VCL (Curvilinear Velocity): The total distance moved divided by the time elapsed.
-
VSL (Straight-Line Velocity): The straight-line distance from the beginning to the end of the track divided by the time elapsed.
-
ALH (Amplitude of Lateral Head Displacement): The mean width of the sperm head's side-to-side movement.
-
-
Hyperactivation Assessment: A subpopulation of sperm is classified as hyperactivated based on specific kinematic criteria (e.g., high VCL, low linearity, and high ALH).[4]
Induction and Measurement of the Acrosome Reaction
This assay determines the ability of sperm to undergo the acrosome reaction, a crucial step for fertilization.
-
Sperm Capacitation: Human sperm are incubated under capacitating conditions.
-
Induction: The acrosome reaction is induced by adding either:
-
Inhibitor Treatment: Sperm are pre-incubated with this compound or a vehicle control before the addition of the inducer.
-
Staining: After incubation, sperm are fixed and stained to differentiate between acrosome-intact and acrosome-reacted sperm (e.g., using fluorescein-conjugated peanut agglutinin, PNA-FITC, which binds to the exposed inner acrosomal membrane).
-
Microscopy/Flow Cytometry: The percentage of acrosome-reacted sperm is quantified by counting under a fluorescence microscope or by flow cytometry.
Conclusion
The selective SLO3 inhibitor, this compound, has been a pivotal tool in confirming that SLO3 is the sole K+ channel responsible for the essential process of membrane hyperpolarization in human sperm.[2] By specifically blocking SLO3, this compound prevents this hyperpolarization, which in turn inhibits hyperactivated motility and the acrosome reaction, thus impairing the sperm's ability to fertilize an oocyte.[2][9] The data and experimental protocols detailed in this guide underscore the importance of this compound in advancing our understanding of male fertility and highlight SLO3 as a promising target for the development of novel non-hormonal contraceptives.[2]
References
- 1. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computer-Aided Sperm Analysis (CASA) of sperm motility and hyperactivation. | Semantic Scholar [semanticscholar.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Membrane Potential Determined by Flow Cytometry Predicts Fertilizing Ability of Human Sperm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computer-Aided Sperm Analysis (CASA) of sperm motility and hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rediscovering sperm ion channels with the patch-clamp technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 12. In vitro Induction and Detection of Acrosomal Exocytosis in Human Spermatozoa [bio-protocol.org]
The Physiological Effects of SLO3 Inhibition by VU0546110: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sperm-specific potassium (K+) channel, SLO3, is a critical protein in the regulation of male fertility.[1][2][3] Encoded by the KCNU1 gene, this channel is predominantly expressed in the testes and is essential for the process of sperm capacitation, a series of physiological changes that sperm must undergo to be competent to fertilize an oocyte.[1][2][3] Key events in capacitation include membrane hyperpolarization, which is a prerequisite for subsequent hyperactivated motility and the acrosome reaction.[4][5] Given its sperm-specific expression and crucial role in fertility, SLO3 has emerged as a promising target for the development of non-hormonal male contraceptives.[3][5]
Recently, a potent and selective small-molecule inhibitor of the human SLO3 channel, VU0546110, was identified through high-throughput screening.[1][5] This compound has proven to be an invaluable tool for elucidating the precise physiological role of SLO3 in human sperm and serves as a lead compound for male contraceptive development.[5] This technical guide provides an in-depth overview of the physiological effects of SLO3 inhibition by this compound, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Core Physiological Effects of SLO3 Inhibition
Inhibition of the SLO3 channel by this compound fundamentally disrupts the process of sperm capacitation by preventing the necessary membrane hyperpolarization.[5][6] In mouse sperm, hyperpolarization is solely dependent on SLO3 activation.[6] While it was previously debated whether the ubiquitous K+ channel SLO1 might also play a role in human sperm, studies with this compound have demonstrated that SLO3 is the sole K+ channel responsible for the hyperpolarization required for human sperm capacitation.[5][6]
The primary consequences of this inhibition are:
-
Prevention of Membrane Hyperpolarization: The efflux of K+ ions through the SLO3 channel makes the intracellular environment more negative, a state known as hyperpolarization. This compound directly blocks this ion movement, thus preventing the sperm cell membrane from hyperpolarizing in response to capacitating signals.[6][7]
-
Impairment of Hyperactivated Motility: Hyperactivation is a specific pattern of vigorous, asymmetrical flagellar beating that is essential for sperm to navigate the female reproductive tract and penetrate the egg's outer layers. This process is dependent on the membrane hyperpolarization initiated by SLO3. By blocking SLO3, this compound acutely inhibits hyperactivated motility.[4]
-
Inhibition of the Acrosome Reaction: The acrosome reaction is an exocytotic event where the contents of the acrosomal vesicle are released, enabling the sperm to digest its way through the zona pellucida of the oocyte. This reaction is a downstream event of capacitation and is triggered by an influx of calcium, which is facilitated by the hyperpolarized state of the membrane. This compound significantly reduces the occurrence of the induced acrosome reaction.[4]
Data Presentation
The following tables summarize the quantitative data on the inhibition of SLO3 by this compound and its physiological consequences.
| Parameter | Channel | Value | Reference |
| IC50 | Human SLO3 | 1.287 ± 0.1004 µM | [8] |
| IC50 | Human SLO1 | 59.80 ± 14.47 µM | [6][8] |
| Selectivity (SLO1/SLO3) | - | >40-fold | [6][9] |
Table 1: Inhibitory Potency and Selectivity of this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound for human SLO3 and SLO1 channels, highlighting its significant selectivity for SLO3.
| Condition | Treatment | Outcome | Reference |
| Incubation at pH 8.0 | DMSO (Control) | Membrane hyperpolarization | [6] |
| Incubation at pH 8.0 | 2.5 µM this compound | Hyperpolarization eliminated | [6][7] |
| Incubation at pH 8.0 | 100 nM Iberiotoxin (SLO1 inhibitor) | No effect on hyperpolarization | [6] |
| Incubation at pH 8.0 | 100 nM Paxilline (SLO1 inhibitor) | No effect on hyperpolarization | [6] |
Table 2: Effect of this compound on Human Sperm Membrane Hyperpolarization. This table illustrates that this compound, but not SLO1 inhibitors, prevents the membrane hyperpolarization induced by an alkaline external pH, a key trigger for capacitation.
| Assay | Inducer | Treatment | Effect | Reference |
| Acrosome Reaction | A23187 (10 µM) | 2.5 µM this compound | Significant reduction in reacted sperm | [4] |
| Acrosome Reaction | Progesterone (10 µM) | 2.5 µM this compound | Significant reduction in reacted sperm | [4] |
| Spontaneous Acrosome Reaction | - | 2.5 µM this compound | No significant effect | [4] |
| Hyperactivated Motility | Capacitating Media (1 hr) | This compound (acute application) | Inhibitory effect | [4] |
| Hyperactivated Motility | Capacitating Media (1 hr) | This compound (1 hr incubation) | No effect | [4] |
Table 3: Impact of this compound on Acrosome Reaction and Hyperactivated Motility. This table summarizes the inhibitory effects of this compound on the induced acrosome reaction and the acute nature of its effect on hyperactivated motility.
Mandatory Visualization
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology (HEK293 Cells)
This protocol is for recording human SLO3 (hSLO3) currents from stably transfected HEK293 cells.
a. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Stably transfect cells with plasmids encoding human SLO3 and its accessory subunit γ2. The γ2 subunit is necessary for stable expression and function of hSLO3.
b. Solutions:
-
Extracellular Solution (in mM): 135 NaMeSO3, 5 KMeSO3, 2 MgCl2, 10 HEPES, 10 MES. Adjust pH to 7.2 or 8.0 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KMeSO3, 10 HEPES, 10 MES. Adjust pH to 7.0 with KOH. Free Ca2+ concentration can be buffered to desired levels (e.g., 32 nM or 100 µM) using Ca-EGTA buffers.
c. Recording Procedure:
-
Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[10]
-
Plate transfected HEK293 cells onto glass coverslips in a recording chamber perfused with extracellular solution.
-
Approach a single, isolated cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[11]
-
Apply a brief pulse of stronger suction to rupture the cell membrane, establishing the whole-cell configuration.[10][11]
-
Hold the cell at a potential of 0 mV. Elicit currents using a voltage ramp protocol, for instance, a ramp from -100 mV to +100 mV.
-
Record baseline currents in the absence of any inhibitor.
-
Perfuse the chamber with the extracellular solution containing various concentrations of this compound to determine the dose-response relationship.
-
At the end of each experiment, a non-selective K+ channel blocker like quinidine (e.g., 10 µM) can be applied to subtract any remaining quinidine-insensitive currents, which are likely carried by endogenous channels in the HEK293 cells.[8]
Sperm Membrane Potential Assay
This protocol uses the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to measure changes in the membrane potential of a sperm population.
a. Sperm Preparation:
-
Isolate motile sperm from semen using a density gradient centrifugation or swim-up procedure.
-
Resuspend the sperm in a non-capacitating medium (e.g., Human Tubal Fluid - HTF) with a low bicarbonate concentration and a controlled pH (e.g., 5.8).
b. Measurement by Spectrophotometry:
-
Transfer a known concentration of sperm (e.g., 4 x 10^6 sperm) to a gently stirred cuvette at 37°C.
-
Add DiSC3(5) to a final concentration of 1 µM.[12]
-
Monitor fluorescence using a spectrophotometer with an excitation wavelength of ~620 nm and an emission wavelength of ~670 nm.
-
Once a stable baseline is achieved, induce hyperpolarization by changing the external medium to a capacitating one with a higher pH (e.g., pH 8.0). Hyperpolarization is observed as a decrease in fluorescence as the dye enters the sperm and self-quenches.
-
To test the effect of this compound, pre-incubate the sperm with the compound (e.g., 2.5 µM) before inducing hyperpolarization.
-
Calibration (Optional): To estimate absolute membrane potential, a calibration curve can be generated at the end of the experiment. Add the K+ ionophore valinomycin (e.g., 1 µM) and sequentially add known concentrations of KCl to the external medium. The membrane potential will clamp to the K+ equilibrium potential, which can be calculated using the Nernst equation.[13][14]
Computer-Assisted Sperm Analysis (CASA)
This protocol outlines the objective measurement of sperm motility and the identification of hyperactivated sperm.
a. Sperm Preparation and Incubation:
-
Prepare motile sperm and incubate them in a capacitating medium (e.g., HTF with bicarbonate, calcium, and serum albumin) at 37°C, 5% CO2.[15][16][17][18]
-
For inhibitor studies, add this compound to the capacitating medium.
b. CASA Procedure:
-
Load a small volume (e.g., 5-10 µL) of the sperm suspension into a pre-warmed analysis chamber (e.g., Makler or Leja slide).
-
Place the chamber on the heated stage (37°C) of a microscope equipped with the CASA system.
-
Capture digital image sequences of multiple fields to analyze a sufficient number of sperm (e.g., >200). A frame rate of 60 Hz is commonly used for human sperm.[19]
-
The CASA software will automatically track the trajectory of individual sperm heads and calculate several kinematic parameters.[20][21][22]
-
Key Kinematic Parameters:
-
VCL (Curvilinear Velocity): The total distance moved by the sperm head divided by the time of tracking.
-
VSL (Straight-Line Velocity): The straight-line distance between the start and end points of the track.
-
VAP (Average Path Velocity): The velocity over a smoothed, average path of the sperm.
-
ALH (Amplitude of Lateral Head Displacement): The magnitude of the lateral excursions of the sperm head about its average path.
-
BCF (Beat Cross Frequency): The frequency with which the sperm head crosses the average path.
-
LIN (Linearity): The ratio of VSL to VCL (VSL/VCL), indicating the straightness of the trajectory.
-
-
Identification of Hyperactivated Sperm: Define a subpopulation of hyperactivated sperm by applying specific thresholds to the kinematic parameters. Common criteria for human sperm include high VCL, high ALH, and low LIN.[23]
Induced Acrosome Reaction Assay
This protocol describes how to induce the acrosome reaction in capacitated sperm and quantify the results.
a. Sperm Capacitation and Induction:
-
Incubate motile sperm in capacitating medium for several hours (e.g., overnight) to allow capacitation to occur.[4]
-
To test the inhibitor, include this compound (e.g., 2.5 µM) during the capacitation period.[4]
-
Induce the acrosome reaction by adding a calcium ionophore, such as A23187 (e.g., 2.5-10 µM for 30 minutes), or a physiological agonist like progesterone (e.g., 10-15 µM for 2 hours).[4][24] A control group with no inducer is used to measure the spontaneous acrosome reaction rate.
b. Staining and Analysis:
-
After induction, wash the sperm to remove the inducer.
-
Fix the sperm (e.g., with ethanol or paraformaldehyde).
-
Stain the acrosomes using a fluorescently-labeled lectin that binds to the acrosomal contents, such as Pisum sativum agglutinin (PSA) conjugated to fluorescein isothiocyanate (FITC-PSA).[25][26]
-
A counterstain for the sperm nucleus (e.g., Hoechst or Propidium Iodide) can be used to visualize all sperm heads.
-
Analyze the sperm using fluorescence microscopy or flow cytometry.
-
Scoring: Sperm with an intact acrosome will show bright, uniform fluorescence over the acrosomal region of the head. Acrosome-reacted sperm will show no fluorescence or only a faint band of fluorescence at the equatorial segment.[25]
-
Calculate the percentage of acrosome-reacted sperm for each condition. The induced acrosome reaction rate is typically calculated by subtracting the percentage of spontaneously reacted sperm from the percentage of reacted sperm in the induced sample.
Conclusion
The selective SLO3 inhibitor this compound has been instrumental in confirming the indispensable role of the SLO3 channel in human sperm function.[3][5] By blocking the K+ efflux required for membrane hyperpolarization, this compound effectively prevents the downstream processes of hyperactivated motility and the acrosome reaction, both of which are essential for fertilization.[2][4] The data gathered using this inhibitor strongly support the development of SLO3-targeted drugs as a viable strategy for a novel, non-hormonal male contraceptive.[3][5] The detailed protocols and data presented in this guide offer a comprehensive resource for researchers in the fields of reproductive biology, ion channel physiology, and contraceptive development.
References
- 1. SLO3 in the fast lane: The latest male contraceptive target with a promising small-molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Discovery of a selective inhibitor confirms the role of SLO3 K+ channel in human sperm capacitation | BioWorld [bioworld.com]
- 6. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. Patch Clamp Protocol [labome.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Basis of Human Sperm Capacitation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Capacitation - Wikipedia [en.wikipedia.org]
- 17. coopersurgical.com [coopersurgical.com]
- 18. youtube.com [youtube.com]
- 19. Development of an open-hardware semen homogenizer and application to serotonin effects on sperm motility | PLOS One [journals.plos.org]
- 20. Accuracy of sperm velocity assessment using the Sperm Quality Analyzer V - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Trends in sperm quality by computer-assisted sperm analysis of 49,189 men during 2015–2021 in a fertility center from China [frontiersin.org]
- 22. Standard Semen Parameters vs. Sperm Kinematics to Predict Sperm DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 23. preprints.org [preprints.org]
- 24. In vitro Induction and Detection of Acrosomal Exocytosis in Human Spermatozoa [bio-protocol.org]
- 25. micropticsl.com [micropticsl.com]
- 26. researchgate.net [researchgate.net]
The Impact of VU0546110 on Male Fertility Research: A Technical Guide to a Selective SLO3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VU0546110, a potent and selective small-molecule inhibitor of the sperm-specific potassium channel SLO3. Its discovery has significant implications for male contraception and the study of male infertility. This document outlines the mechanism of action of this compound, summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Role of SLO3 in Male Fertility
For successful fertilization to occur, mammalian sperm must undergo a series of physiological changes within the female reproductive tract, a process known as capacitation. A critical event during capacitation is the hyperpolarization of the sperm membrane, which is a key prerequisite for hyperactivated motility and the acrosome reaction—both essential for fertilizing an egg.[1][2][3][4][5]
The sperm-specific potassium (K+) channel, SLO3, has been identified as the primary driver of this crucial hyperpolarization in both mouse and human sperm.[1][4][6] Unlike its closest paralog, SLO1, which is ubiquitously expressed, SLO3 is found almost exclusively in sperm, making it an attractive and specific target for male contraceptive development with a reduced risk of off-target effects.[1][6][7] The discovery of this compound as a selective SLO3 inhibitor has provided a valuable chemical tool to probe the function of SLO3 and has demonstrated the contraceptive potential of targeting this channel.[1][7][8]
This compound: A Selective SLO3 Inhibitor
This compound was identified through a high-throughput screening of a chemical library containing 50,240 compounds.[7] It has been shown to be a potent and selective inhibitor of human SLO3 over the closely related SLO1 channel.[1][7] This selectivity is a significant advancement, as previous SLO3 inhibitors like quinidine and quinine also affected SLO1, which could lead to undesirable side effects.[7]
Mechanism of Action
This compound exerts its effects by directly blocking the SLO3 potassium channel.[1][7] This inhibition prevents the efflux of potassium ions from the sperm, thereby blocking the membrane hyperpolarization that is necessary for capacitation.[1][3][4][5] Consequently, downstream processes essential for fertilization, such as hyperactivated motility and the acrosome reaction, are impaired.[1][3][4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
| Parameter | Value | Target | Reference |
| Selectivity | 46-fold | hSLO3 over hSLO1 | [7] |
| ClogP | 3.362 | N/A | [7] |
Table 1: Physicochemical and Selectivity Data for this compound. The ClogP value suggests a propensity to cross the cell membrane while maintaining some hydrophilicity.[7]
| Experiment | Condition | Effect of this compound | Reference |
| Heterologous hSLO3 currents | Electrophysiology | Complete inhibition | [1][3][4] |
| Endogenous K+ currents in human sperm | Electrophysiology | Complete inhibition | [1][3][4] |
| Sperm membrane hyperpolarization | High external pH | Prevented | [1][4] |
| Hyperactivated motility | Post-capacitation | Inhibited | [1][2][3][4][5] |
| Acrosome reaction | Induced | Inhibited | [1][2][3][4][5][6] |
Table 2: Effects of this compound on Human Sperm Function. These findings demonstrate that the selective inhibition of SLO3 by this compound is sufficient to disrupt key fertilization processes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound.
High-Throughput Screening for SLO3 Inhibitors
-
Objective: To identify small-molecule inhibitors of the SLO3 channel.
-
Methodology: A library of 50,240 compounds was screened. The specific assay format (e.g., fluorescence-based ion flux, automated patch-clamp) would have been optimized for high-throughput analysis of SLO3 channel activity in a heterologous expression system (e.g., HEK or CHO cells transfected with the SLO3 gene). Compounds demonstrating significant inhibition of SLO3 activity were selected for further characterization.[7] From 53 initial candidates, this compound emerged as the most promising.[1]
Electrophysiological Recordings
-
Objective: To characterize the inhibitory effect of this compound on SLO3 and SLO1 currents.
-
Methodology: Whole-cell patch-clamp electrophysiology was performed on cells heterologously expressing either human SLO3 or human SLO1 channels.
-
Cell Culture: HEK293 or similar cell lines were transiently transfected with plasmids containing the cDNA for the respective ion channel.
-
Recording: Currents were evoked by voltage steps. The effect of this compound was assessed by perfusing the cells with solutions containing the compound at various concentrations. The concentration-response relationship was determined to calculate IC50 values. Similar recordings were conducted on human sperm to measure the effect on endogenous potassium currents (hKSper).
-
Sperm Motility Analysis
-
Objective: To determine the effect of this compound on hyperactivated sperm motility.
-
Methodology:
-
Sperm Preparation: Human semen samples were processed to isolate motile sperm, typically using a density gradient centrifugation method.
-
Capacitation: Sperm were incubated in a capacitating medium for a set period (e.g., 1 hour).
-
Treatment: Capacitated sperm were treated with this compound or a vehicle control.
-
Analysis: Sperm motility was assessed using a computer-assisted sperm analysis (CASA) system. Parameters such as curvilinear velocity (VCL), straight-line velocity (VSL), and amplitude of lateral head displacement (ALH) were measured to identify hyperactivated motility.
-
Acrosome Reaction Assay
-
Objective: To evaluate the impact of this compound on the induced acrosome reaction.
-
Methodology:
-
Sperm Preparation and Capacitation: As described for the motility analysis.
-
Induction: The acrosome reaction was induced using a physiological inducer such as progesterone or a calcium ionophore (e.g., A23187). Experiments were conducted in the presence of this compound or a vehicle control.
-
Staining and Analysis: The acrosomal status of the sperm was determined using a fluorescent stain that binds to the acrosomal contents (e.g., FITC-PNA). The percentage of acrosome-reacted sperm was quantified using flow cytometry or fluorescence microscopy.
-
Visualizations
Signaling Pathway of SLO3 in Sperm Capacitation
Caption: The signaling cascade of SLO3 activation during sperm capacitation.
Experimental Workflow for Evaluating this compound
Caption: The experimental workflow for the discovery and validation of this compound.
Logical Relationship of SLO3 Inhibition and Infertility
Caption: The logical link between SLO3 inhibition by this compound and infertility.
Conclusion
This compound represents a landmark discovery in the fields of reproductive biology and pharmacology. As a selective inhibitor of the sperm-specific SLO3 channel, it has not only unequivocally confirmed the essential role of this channel in human male fertility but has also paved the way for the development of novel, non-hormonal male contraceptives.[1][7][8] The detailed experimental data and methodologies associated with this compound provide a robust foundation for further research into SLO3-targeted drug discovery and a deeper understanding of the molecular mechanisms governing human fertilization.
References
- 1. Discovery of a selective inhibitor confirms the role of SLO3 K+ channel in human sperm capacitation | BioWorld [bioworld.com]
- 2. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. SLO3 in the fast lane: The latest male contraceptive target with a promising small-molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "The Sperm-Specific K+ Channel SLO3, a regulator of human fertility and" by Maximilian Daniel Lyon [openscholarship.wustl.edu]
A Technical Guide to VU0546110: A Novel Non-Hormonal Contraceptive Candidate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the preliminary studies on VU0546110, a selective inhibitor of the sperm-specific potassium channel SLO3, and its potential as a non-hormonal contraceptive. This compound has been identified as a potent inhibitor of human sperm function, a critical step in the development of novel male contraceptive methods.[1][2][3] The quest for a male contraceptive pill has been ongoing for decades, with a focus on non-hormonal targets to avoid the side effects associated with hormonal manipulation.[4]
Introduction: The Role of SLO3 in Sperm Function
To achieve fertilization, sperm must undergo a series of physiological changes within the female reproductive tract, a process known as capacitation.[5][6] A key event in capacitation is the hyperpolarization of the sperm membrane, which is an increase in the negative charge inside the cell.[2][3][7] This hyperpolarization is crucial for subsequent events like hyperactivated motility and the acrosome reaction, both of which are essential for fertilizing an egg.[1][2][8]
In human sperm, the potassium channel SLO3 has been identified as the primary driver of this essential hyperpolarization.[1][3][9] SLO3 channels are sperm-specific, making them an attractive target for non-hormonal contraception as inhibitors would be less likely to have off-target effects in other parts of the body.[2][4][10] The discovery of this compound, a selective inhibitor of SLO3, has provided a valuable tool to probe the function of this channel and explore its contraceptive potential.[1][4]
Mechanism of Action of this compound
This compound exerts its contraceptive effect by directly inhibiting the SLO3 potassium channel.[1][4] This inhibition prevents the outflow of potassium ions from the sperm, thereby blocking the membrane hyperpolarization that is a prerequisite for capacitation.[1][2][10] By preventing hyperpolarization, this compound effectively halts the downstream processes of hyperactivated motility and the acrosome reaction, rendering the sperm incapable of fertilization.[1][2][3] Studies have shown that this compound is a selective inhibitor of SLO3 with a 46-fold selectivity over its closest paralog, SLO1.[4]
Quantitative Data from Preliminary Studies
The following tables summarize the key quantitative findings from in vitro studies of this compound on human sperm.
Table 1: Inhibitory Effect of this compound on Human Sperm Function
| Parameter | Concentration of this compound | % Inhibition / Effect | Reference |
| Hyperactivated Motility | 10 µM | 70% inhibition | [1] |
| Total Motility | 10 µM | 22% inhibition | [1] |
| Induced Acrosome Reaction (by A23187) | 2.5 µM | Significant reduction | [2] |
| Induced Acrosome Reaction (by Progesterone) | 2.5 µM | Significant reduction | [2] |
Table 2: Selectivity of this compound
| Channel | IC50 | Selectivity (vs. SLO3) | Reference |
| SLO3 | Not explicitly stated in snippets | - | [4] |
| SLO1 | 59.80 µM | 46-fold | [1][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these preliminary findings.
4.1. Sperm Motility and Hyperactivation Assay
This assay assesses the effect of this compound on sperm movement characteristics.
-
Sperm Preparation: Human sperm are incubated in capacitating media for one hour.
-
Inhibitor Application: For acute inhibition experiments, various concentrations of this compound (e.g., 0.1, 0.5, 2.5, or 10 µM) or a DMSO control are added for one minute before recording motility.[1] For longer incubation studies, the inhibitor is included during the one-hour capacitation period.[1]
-
Data Acquisition: Sperm motility is recorded and analyzed using a computer-assisted sperm analysis (CASA) system.
-
Parameters Measured: Key parameters include total motility (%) and hyperactivated motility (%).[1]
4.2. Acrosome Reaction Assay
This assay determines the impact of this compound on the sperm's ability to undergo the acrosome reaction.
-
Sperm Capacitation: Sperm are incubated overnight in capacitating media with either 2.5 µM this compound or a DMSO vehicle control.[1]
-
Induction of Acrosome Reaction: The acrosome reaction is induced by adding either 10 µM of the Ca2+ ionophore A23187 or 10 µM of progesterone.[1][2]
-
Analysis: The percentage of acrosome-reacted sperm is determined using a suitable staining method (e.g., PSA-FITC) and flow cytometry or fluorescence microscopy.
-
Endpoint: The rate of induced acrosome reaction in the this compound-treated group is compared to the control group.[1]
4.3. Sperm Viability Assay
This assay is performed to ensure that the effects of this compound are not due to cytotoxicity.
-
Incubation: Sperm samples are incubated overnight at 37°C and 5% CO2 in the presence of various concentrations of this compound.[1]
-
Staining: A viability stain, such as Hoechst 33342 (20 nM/mL), is added for 2-5 minutes.[1]
-
Analysis: Fluorescence intensity is measured using a flow cytometer to distinguish between live and dead sperm.[1]
-
Result: The percentage of viable sperm is compared across different this compound concentrations.[1]
Future Directions and Conclusion
The preliminary data on this compound are promising, identifying it as a potent and selective inhibitor of the human sperm-specific SLO3 channel.[1][10] Its ability to impair key sperm functions essential for fertilization, such as hyperpolarization, hyperactivation, and the acrosome reaction, strongly supports its potential as a non-hormonal male contraceptive.[1][2][3]
Further research is necessary to fully characterize the efficacy, safety, and reversibility of this compound in preclinical animal models. These studies will be critical in determining its viability as a lead compound for the development of a much-needed new class of male contraceptives. The specificity of this compound for the SLO3 channel is a significant advantage, suggesting a potentially favorable safety profile with minimal off-target effects.[2][10]
References
- 1. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. SLO3 in the fast lane: The latest male contraceptive target with a promising small-molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Control of Male Fertility by Spermatozoan Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asiaandro.com [asiaandro.com]
- 7. mdpi.com [mdpi.com]
- 8. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 9. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a selective inhibitor confirms the role of SLO3 K+ channel in human sperm capacitation | BioWorld [bioworld.com]
In-Depth Technical Guide: Solubility and Stability of VU0546110 in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the selective SLO3 potassium channel inhibitor, VU0546110, in dimethyl sulfoxide (DMSO). The information herein is intended to support researchers in the effective preparation, storage, and utilization of this compound in a laboratory setting. This document details quantitative solubility and stability data, provides explicit experimental protocols, and visualizes key processes through signaling pathway and experimental workflow diagrams.
Quantitative Data Summary
The solubility and recommended storage conditions for this compound in DMSO are summarized in the table below. These data are critical for the preparation of stock solutions and ensuring the integrity of the compound throughout experimental procedures.
| Parameter | Value | Source(s) |
| Maximum Solubility in DMSO | 100 mM | [1][2] |
| Storage of Stock Solution | -20°C for up to 1 month | [3] |
| -80°C for up to 6 months | [3] |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or vials (amber glass or polypropylene)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the required mass of this compound:
-
The molecular weight of this compound is 461.64 g/mol .
-
To prepare a 100 mM (0.1 M) solution, you will need 0.1 moles of this compound per liter of DMSO.
-
For 1 mL of a 100 mM solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 461.64 g/mol x 1000 mg/g = 46.164 mg
-
-
-
Weighing the Compound:
-
Accurately weigh out the calculated mass of this compound using an analytical balance and transfer it to a suitable microcentrifuge tube or vial.
-
-
Dissolving in DMSO:
-
Add the corresponding volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
For concentrations of 100 mg/mL (216.62 mM), the use of an ultrasonic bath may be necessary to achieve full dissolution.[3]
-
-
Ensuring Complete Solubilization:
-
Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage:
-
Store the stock solution in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Assessment of this compound Stability in DMSO by HPLC-UV
This protocol provides a methodology for determining the stability of this compound in DMSO over time at different storage temperatures.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
-
Time Zero (T0) Analysis:
-
Immediately after preparation, take an aliquot of the stock solution and dilute it to a suitable concentration for HPLC analysis (e.g., 10 µM) using the initial mobile phase composition.
-
Inject the T0 sample into the HPLC system and record the chromatogram. The peak area of this compound at T0 will serve as the baseline for 100% stability.
-
-
Incubation:
-
Store the aliquoted vials at the designated temperatures.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks), retrieve one vial from each storage condition.
-
Allow the sample to thaw and reach room temperature if stored frozen.
-
Dilute an aliquot to the same concentration as the T0 sample and analyze by HPLC using the same method.
-
-
Data Analysis:
-
For each time point, determine the peak area of the this compound peak.
-
Calculate the percentage of this compound remaining relative to the T0 sample using the following formula:
-
% Remaining = (Peak Area at Time X / Peak Area at T0) x 100
-
-
Plot the % Remaining against time for each storage condition to generate a stability profile.
-
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of this compound Action in Sperm
This compound is a selective inhibitor of the sperm-specific potassium channel SLO3.[4][5] The inhibition of this channel disrupts the necessary process of membrane hyperpolarization during sperm capacitation, which is a prerequisite for fertilization.[4][6] The signaling cascade is as follows:
-
Capacitation Initiation: Sperm undergo capacitation in the female reproductive tract, a process involving an increase in intracellular pH and Ca2+ levels.[7][8]
-
SLO3 Channel Activation: The increase in intracellular pH activates the SLO3 potassium channels.[1][2]
-
Potassium Efflux and Hyperpolarization: Activated SLO3 channels mediate the efflux of K+ ions from the sperm, leading to hyperpolarization of the sperm membrane (the membrane potential becomes more negative).[2]
-
This compound Inhibition: this compound specifically blocks the SLO3 channel, preventing K+ efflux.[4][5]
-
Prevention of Hyperpolarization: The inhibition of SLO3 by this compound prevents the necessary membrane hyperpolarization.[4]
-
Disruption of Downstream Events: The lack of hyperpolarization inhibits downstream events crucial for fertilization, including hyperactivated motility and the acrosome reaction, which are dependent on Ca2+ entry through the CatSper channel.[1][6]
Caption: Signaling pathway of this compound action on sperm.
Experimental Workflow for Stability Assessment
The following diagram illustrates the experimental workflow for assessing the stability of this compound in DMSO.
Caption: Experimental workflow for this compound stability assessment.
References
- 1. SLO3 K+ Channels Control Calcium Entry through CATSPER Channels in Sperm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Roleplay between Ion Channels during Mammalian Sperm Capacitation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. The Ca2+-activated K+ current of human sperm is mediated by Slo3 | eLife [elifesciences.org]
- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Using VU0546110 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
Introduction
VU0546110 is a selective inhibitor of the sperm-specific potassium channel SLO3.[1] This channel is crucial for sperm hyperpolarization, a necessary step for fertilization.[2][3][4] this compound has been demonstrated to effectively block SLO3 currents in both heterologous expression systems and native cells, making it a valuable tool for studying sperm physiology and a potential candidate for non-hormonal contraceptive development.[2][3] This document provides a detailed protocol for the application of this compound in patch-clamp electrophysiology experiments to study SLO3 channel function.
Mechanism of Action
This compound acts as a pore blocker on the SLO3 potassium channel. While the exact binding site is not fully elucidated, it is suggested that the molecule may traverse the cell membrane and interact with the cytosolic domain of the SLO3 channel.[5] It exhibits significant selectivity for SLO3 over its closest paralog, SLO1.[2][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound as reported in the literature.
| Parameter | Value | Cell Type | Notes | Reference |
| IC50 for human SLO3 | 1.287 ± 0.1004 µM | HEK293 cells stably expressing human SLO3 and the γ2 accessory subunit | Currents measured at +100 mV. | [2] |
| IC50 for human SLO1 | 59.80 ± 14.47 µM | HEK293 cells stably expressing human SLO1 | Demonstrates >40-fold selectivity for SLO3 over SLO1. | [2] |
| Concentration for near-complete inhibition of human SLO3 | 10 µM | HEK293 cells stably expressing human SLO3 and the γ2 accessory subunit | --- | [2][6] |
| Effect on human sperm | 2.5 µM significantly reduces induced acrosome reaction | Human Spermatozoa | --- | [2][7] |
Experimental Protocols
This section provides detailed methodologies for utilizing this compound in whole-cell patch-clamp recordings.
Cell Preparation
-
For heterologous expression:
-
HEK293 cells are a suitable host for stably expressing human SLO3 channels along with any necessary accessory subunits, such as γ2.[2][6]
-
Cells should be cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media (e.g., DMEM supplemented with 10% FBS).
-
For electrophysiology, plate cells onto glass coverslips 24-48 hours before recording.
-
-
For native cell recordings (human sperm):
-
Isolate human sperm from healthy donors.
-
Spermatozoa can be adhered to coverslips coated with poly-L-lysine for patch-clamp recording.
-
Electrophysiological Recordings: Whole-Cell Configuration
The whole-cell patch-clamp configuration is most commonly used to study the effects of this compound on SLO3 currents.[2][6]
a. Solutions
| Solution | Component | Concentration (mM) |
| External (Extracellular) Solution | NaCl | 140 |
| KCl | 4 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| Adjust pH to 7.4 with NaOH | ||
| Internal (Pipette) Solution | K-gluconate | 140 |
| NaCl | 10 | |
| MgCl2 | 1 | |
| EGTA | 1 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| Adjust pH to 7.2 with KOH |
b. This compound Preparation
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations (e.g., ranging from 0.1 µM to 10 µM for a dose-response curve).
-
Ensure the final DMSO concentration in the recording chamber is low (e.g., ≤ 0.1%) to avoid off-target effects. A vehicle control with the same DMSO concentration should be performed.
c. Recording Procedure
-
Establish a whole-cell recording:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a target cell and form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments for 200 ms) to elicit SLO3 currents.
-
Alternatively, a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) can be used.[2]
-
-
Application of this compound:
-
Record baseline currents in the external solution.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug to equilibrate and for the current inhibition to reach a steady state before recording the post-drug currents.
-
-
Data Analysis:
-
Measure the peak or steady-state current amplitude at a specific voltage (e.g., +100 mV) before and after drug application.
-
To construct a dose-response curve, normalize the inhibited current to the baseline current and plot against the logarithm of the this compound concentration.
-
Fit the data with the Hill equation to determine the IC50 value.
-
d. Subtraction of Endogenous Currents
To isolate the SLO3 current from endogenous currents in HEK293 cells, the non-selective K+ channel blocker quinidine (10 µM) can be used.[2][6] The quinidine-insensitive current can be subtracted from the total current to yield the SLO3-mediated current.
Mandatory Visualizations
Caption: Workflow for this compound patch-clamp experiments.
Caption: this compound inhibits SLO3, blocking sperm hyperpolarization.
References
- 1. This compound | Sperm SLO3 channel inhibitor | Probechem Biochemicals [probechem.com]
- 2. pnas.org [pnas.org]
- 3. Discovery of a selective inhibitor confirms the role of SLO3 K+ channel in human sperm capacitation | BioWorld [bioworld.com]
- 4. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: VU0546110 in Sperm Capacitation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0546110 is a selective inhibitor of the sperm-specific potassium channel, SLO3.[1][2][3] The SLO3 channel is crucial for the regulation of sperm membrane potential, a key event in the process of capacitation.[1][4][2] Capacitation is a series of physiological changes that sperm must undergo to be competent to fertilize an oocyte. A critical step in this process is membrane hyperpolarization, which is mediated by the efflux of potassium ions.[5][6] By blocking the SLO3 channel, this compound prevents this essential hyperpolarization, thereby inhibiting subsequent capacitation-dependent events such as hyperactivated motility and the acrosome reaction.[1][2][3][7] These application notes provide detailed protocols for utilizing this compound as a tool to study and inhibit human sperm capacitation.
Mechanism of Action
Sperm capacitation involves a cascade of signaling events. One of the earliest and most critical is the hyperpolarization of the sperm plasma membrane. This is primarily achieved through the activation of the pH-sensitive potassium channel SLO3, which allows potassium ions to flow out of the cell.[6] this compound selectively binds to and inhibits the SLO3 channel, preventing this potassium efflux. The subsequent failure to hyperpolarize the membrane disrupts the downstream signaling pathways that are necessary for the sperm to acquire fertilization competence, including the influx of calcium required for hyperactivated motility and the acrosome reaction.[5][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various sperm functions as reported in the literature.
Table 1: Effect of this compound on Sperm Motility and Viability [7]
| Parameter | Concentration of this compound | Incubation Time | Effect |
| Total Motility | Up to 10 µM | 1 hour | No significant effect |
| Viability | Not specified | Not specified | Not affected |
| Hyperactivated Motility | 10 µM | 1 minute (acute) | ~70% inhibition |
| Total Motility | 10 µM | 1 minute (acute) | ~22% inhibition |
Table 2: Effect of this compound on Acrosome Reaction [7]
| Parameter | Concentration of this compound | Inducer | Effect |
| Induced Acrosome Reaction | 2.5 µM | A23187 or Progesterone | Significant reduction |
| Spontaneous Acrosome Reaction | 2.5 µM | None | No significant effect |
Table 3: Electrophysiological Effects and Selectivity of this compound [7]
| Parameter | Target | Concentration of this compound | Effect |
| hKSper Currents | Endogenous SLO3 | 10 µM | Complete inhibition |
| SLO1 Currents | Heterologous SLO1 | >120 µM (IC50) | Highly selective for SLO3 |
Experimental Protocols
The following are detailed protocols for assessing the impact of this compound on sperm capacitation, hyperactivated motility, and the acrosome reaction.
Protocol 1: In Vitro Sperm Capacitation
This protocol describes the basic procedure for inducing sperm capacitation in vitro, which is a prerequisite for subsequent functional assays.
Materials:
-
Human semen sample
-
Capacitating medium (e.g., Human Tubal Fluid (HTF) medium supplemented with 25 mM HCO₃⁻ and 5 mg/ml Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA))[8]
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Allow the semen sample to liquefy at 37°C for 30 minutes.
-
Purify motile sperm using a standard method such as a swim-up procedure or density gradient centrifugation.
-
Resuspend the purified sperm pellet in the capacitating medium to a final concentration of 5-10 x 10⁶ sperm/mL.
-
Divide the sperm suspension into treatment groups:
-
Control (capacitating medium with DMSO vehicle)
-
This compound (capacitating medium with the desired final concentration of this compound, e.g., 0.5 - 10 µM)
-
-
Incubate the sperm suspensions at 37°C in a 5% CO₂ atmosphere for the desired capacitation time (typically 1 to 3 hours).[7][8]
Protocol 2: Hyperactivated Motility Assay
This assay quantitatively assesses the effect of this compound on sperm hyperactivation using a Computer-Assisted Sperm Analysis (CASA) system.
Materials:
-
Capacitated sperm suspensions (from Protocol 1)
-
CASA system with appropriate software
-
Microscope slides and coverslips
Procedure:
-
Following the capacitation incubation period, gently mix the sperm suspensions.
-
For acute exposure experiments, add this compound or DMSO to the capacitated sperm suspension and incubate for a short period (e.g., 1 minute) before analysis.[7]
-
Load a 5-10 µL aliquot of the sperm suspension onto a pre-warmed microscope slide and cover with a coverslip.
-
Immediately analyze the sample using the CASA system.
-
Record sperm motility parameters, including:
-
Curvilinear velocity (VCL)
-
Lateral head displacement (ALH)
-
Linearity (LIN)
-
-
Define hyperactivated sperm based on established criteria (e.g., VCL > 150 µm/s, ALH > 7.0 µm, and LIN < 50%).[7]
-
Calculate the percentage of hyperactivated sperm in each treatment group.
Protocol 3: Induced Acrosome Reaction Assay
This protocol determines the effect of this compound on the ability of capacitated sperm to undergo the acrosome reaction upon stimulation.
Materials:
-
Capacitated sperm suspensions (from Protocol 1)
-
Acrosome reaction inducer (e.g., 10 µM Progesterone or 10 µM Calcium Ionophore A23187)[7]
-
Phosphate-buffered saline (PBS)
-
Methanol (for fixation)
-
Pisum sativum agglutinin conjugated to fluorescein isothiocyanate (PSA-FITC)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
To the capacitated sperm suspensions, add the acrosome reaction inducer (or vehicle for spontaneous reaction control).
-
Incubate for an appropriate time (e.g., 30 minutes for A23187, up to 2 hours for progesterone).[7][9]
-
Wash the sperm twice with PBS by centrifugation to remove the medium.
-
Resuspend the sperm pellet and create a smear on a microscope slide.
-
Allow the smear to air dry and then fix the sperm with cold methanol for 30 seconds.[10]
-
Wash the slides with PBS.
-
Incubate the slides with PSA-FITC solution (e.g., 50 µg/mL in PBS) in a dark, humid chamber for 30 minutes at room temperature.[10]
-
Wash the slides three times with PBS to remove unbound stain.
-
Mount with a coverslip using mounting medium containing DAPI to counterstain the nucleus.
-
Observe the slides under a fluorescence microscope.
-
Score the sperm based on their acrosomal staining pattern:
-
Acrosome-intact: Bright, uniform fluorescence over the acrosomal region.
-
Acrosome-reacted: A fluorescent band at the equatorial segment or no fluorescence over the acrosomal region.
-
-
For each sample, count at least 200 sperm and calculate the percentage of acrosome-reacted sperm.
Protocol 4: Sperm Viability Assay
This assay is important to ensure that the observed effects of this compound are not due to cytotoxicity.
Materials:
-
Sperm suspensions treated with this compound
-
Hoechst 33342 stain (e.g., 900 nM)[8]
-
Flow cytometer or fluorescence microscope
Procedure:
-
To the sperm suspension, add Hoechst 33342 stain to the final desired concentration.
-
Incubate for 2-5 minutes at room temperature.[8]
-
Analyze the samples by flow cytometry or fluorescence microscopy.
-
Viable sperm will exhibit low fluorescence, while non-viable sperm with compromised plasma membranes will show bright blue fluorescence.
-
Quantify the percentage of viable sperm in each treatment group.
Conclusion
This compound serves as a potent and selective tool for investigating the role of the SLO3 potassium channel in sperm capacitation. Its ability to specifically block membrane hyperpolarization allows for the dissection of the downstream events that are critical for fertilization. The protocols outlined in these application notes provide a framework for researchers to utilize this compound in studies aimed at understanding the molecular mechanisms of male fertility and for the development of novel non-hormonal contraceptives.
References
- 1. pnas.org [pnas.org]
- 2. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Discovery of a selective inhibitor confirms the role of SLO3 K+ channel in human sperm capacitation | BioWorld [bioworld.com]
- 5. The Role of Sperm Membrane Potential and Ion Channels in Regulating Sperm Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro Induction and Detection of Acrosomal Exocytosis in Human Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RUA [rua.ua.es]
Measuring the Inhibitory Potency of VU0546110 on Human SLO3 Channels
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of VU0546110, a selective inhibitor of the human sperm-specific potassium channel SLO3 (KCNU1). The primary methodology described is whole-cell patch-clamp electrophysiology, a gold-standard technique for characterizing ion channel modulators. An alternative high-throughput screening method, the thallium flux assay, is also briefly mentioned. These protocols are essential for researchers studying human sperm physiology, developing novel contraceptives, and investigating the therapeutic potential of SLO3 modulators.
Introduction
The human SLO3 potassium channel is a voltage-gated and pH-sensitive ion channel predominantly expressed in sperm.[1] It plays a critical role in sperm hyperpolarization, a necessary step for fertilization.[2][3][4] Specifically, SLO3 activation leads to an efflux of potassium ions, making the sperm membrane potential more negative. This hyperpolarization is crucial for subsequent calcium entry through CatSper channels, which in turn triggers hyperactivated motility and the acrosome reaction, both essential for fertilizing an egg.[5][6] Given its specific expression and vital role in fertility, SLO3 has emerged as a promising target for non-hormonal male contraceptives.[4][7]
This compound is a small molecule identified as a potent and selective inhibitor of human SLO3.[2][7] Understanding its inhibitory characteristics is crucial for its use as a chemical probe to study SLO3 function and for the development of related contraceptive compounds. This document outlines the procedures to quantitatively measure the IC50 of this compound for human SLO3.
Signaling Pathway of SLO3 in Human Sperm
The activation of the SLO3 channel is a key event in the capacitation of human sperm, a maturation process that enables fertilization. Intracellular alkalization and calcium are key activators of human SLO3.[8][9] The opening of the SLO3 channel leads to potassium ion efflux, causing membrane hyperpolarization. This change in membrane potential is a prerequisite for the activation of the CatSper calcium channel, leading to a calcium influx that triggers downstream events essential for fertilization.
Quantitative Data Summary
The inhibitory potency of this compound against human SLO3 has been determined using whole-cell patch-clamp electrophysiology. For selectivity assessment, its potency against the closely related SLO1 channel was also measured.
| Target | Compound | IC50 (µM) | Assay Method | Cell Line |
| Human SLO3 | This compound | 1.287 ± 0.1004[2][10][11] | Whole-cell Patch-clamp | HEK293 expressing hSLO3 and γ2 subunit[2][10] |
| Human SLO1 | This compound | 59.80 ± 14.47[2][10] | Whole-cell Patch-clamp | HEK293 expressing hSLO1[2][10] |
Table 1: Summary of IC50 values for this compound against human SLO3 and SLO1 channels.
Experimental Protocols
Primary Method: Whole-Cell Patch-Clamp Electrophysiology
This method directly measures the ion flow through the SLO3 channels in the membrane of a single cell, providing a precise measurement of channel inhibition.
-
Cell Line: HEK293 cells stably expressing human SLO3 and its accessory subunit γ2 (LRRC52).[2]
-
External Solution (in mM): 140 N-methyl-D-glucamine (NMDG), 10 HEPES, 2 CaCl2, 2 MgCl2, 10 KCl. Adjusted to pH 7.4 with methanesulfonic acid.
-
Internal (Pipette) Solution (in mM): 140 NMDG, 10 HEPES, 10 KCl, 1 EGTA. Adjusted to pH 7.2 with methanesulfonic acid.
-
This compound: Prepare stock solutions in DMSO and dilute to final concentrations in the external solution.
-
Quinidine: Prepare a stock solution for use as a non-selective K+ channel blocker to subtract background currents.[2][10]
-
Cell Culture: Culture the HEK293-hSLO3/γ2 cells under standard conditions (37°C, 5% CO2). For recording, plate cells on glass coverslips.
-
Recording Setup: Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.
-
Whole-Cell Configuration: Using a glass micropipette filled with the internal solution, establish a gigaohm seal with a single cell and then rupture the membrane patch to achieve the whole-cell configuration.
-
Baseline Recordings: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply voltage steps (e.g., to +100 mV) to elicit SLO3 currents. Record the steady-state outward current.
-
Compound Application: Perfuse the chamber with external solution containing increasing concentrations of this compound. At each concentration, allow the effect to reach a steady state before recording the current elicited by the same voltage-step protocol.
-
Background Current Subtraction: To account for any endogenous currents or leak, after recording the effects of the highest concentration of this compound, apply a saturating concentration of a non-selective potassium channel blocker like quinidine (e.g., 10 µM).[2][10] The remaining current is considered the background and should be subtracted from all previous measurements for each respective concentration of this compound.
-
Data Analysis:
-
For each concentration of this compound, normalize the inhibited current to the baseline current (in the absence of the inhibitor).
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve to the Hill equation to determine the IC50 value.
-
Alternative Method: Thallium Flux Assay
A thallium (Tl+) flux assay can be used for high-throughput screening of SLO3 inhibitors. This method is less direct than electrophysiology but allows for rapid screening of large compound libraries.[2]
HEK293 cells expressing SLO3 are loaded with a Tl+-sensitive fluorescent dye. Since K+ channels are also permeable to Tl+, channel activation in the presence of extracellular Tl+ leads to Tl+ influx and a change in fluorescence. Inhibitors will block this Tl+ influx and thus prevent the fluorescence change.
-
Cell Plating: Plate HEK293-hSLO3/γ2 cells in a multi-well plate (e.g., 384-well).
-
Dye Loading: Load the cells with a Tl+-sensitive fluorescent dye (e.g., Thallos).
-
Compound Incubation: Add test compounds (like this compound) at various concentrations to the wells.
-
Channel Activation and Tl+ Flux: Add a stimulus to activate SLO3 channels (e.g., a non-selective K+ channel activator like NS11021) along with a Tl+-containing solution.[2]
-
Fluorescence Reading: Measure the change in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50.
Conclusion
The whole-cell patch-clamp technique is the recommended method for accurately determining the IC50 of this compound for human SLO3. The provided protocol, based on published studies, offers a robust framework for such measurements. The selectivity of this compound for SLO3 over SLO1, with a more than 40-fold difference in IC50 values, underscores its utility as a specific tool for studying human sperm physiology.[2][5][10] These methods are fundamental for the continued investigation of SLO3 as a contraceptive target and for the characterization of new chemical entities targeting this important ion channel.
References
- 1. Functional and structural analysis of the human SLO3 pH- and voltage-gated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Discovery of a selective inhibitor confirms the role of SLO3 K+ channel in human sperm capacitation | BioWorld [bioworld.com]
- 4. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SLO3: A Conserved Regulator of Sperm Membrane Potential | MDPI [mdpi.com]
- 6. The SLO3 sperm-specific potassium channel plays a vital role in male fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SLO3 in the fast lane: The latest male contraceptive target with a promising small-molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The Ca2+-activated K+ current of human sperm is mediated by Slo3 | eLife [elifesciences.org]
- 10. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Hyperactivated Motility in Human Sperm Using VU0546110
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capacitation is a series of physiological changes that sperm must undergo to acquire the ability to fertilize an egg. Key events during this process are the hyperpolarization of the sperm membrane, hyperactivated motility, and the acrosome reaction.[1][2][3] The sperm-specific potassium (K+) channel, SLO3, has been identified as a crucial player in initiating these events in human sperm.[1][4] VU0546110 is a selective inhibitor of the human SLO3 channel, making it an invaluable tool for studying the specific role of this channel in sperm function and for exploring its potential as a non-hormonal male contraceptive target.[1][5]
These application notes provide a comprehensive guide to using this compound to study its effects on human sperm, with a focus on hyperactivated motility.
Mechanism of Action
This compound selectively inhibits the SLO3 potassium channel.[1] In human sperm, the efflux of K+ ions through SLO3 channels leads to hyperpolarization of the cell membrane (making the intracellular environment more negatively charged).[2][6] This hyperpolarization is a prerequisite for the opening of the principal calcium (Ca2+) channel of sperm, CatSper.[7][8][9] The subsequent influx of Ca2+ through CatSper is the direct trigger for the powerful and asymmetrical flagellar beating characteristic of hyperactivated motility, which is essential for navigating the female reproductive tract and penetrating the egg's outer layers.[2][10][11][12]
By blocking SLO3, this compound prevents membrane hyperpolarization, thereby inhibiting the downstream activation of CatSper and the induction of hyperactivated motility and the acrosome reaction.[1][2][13]
Signaling Pathway of Sperm Hyperactivation
Caption: Signaling pathway of human sperm hyperactivation and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative parameters for this compound from published studies.
Table 1: Inhibitory Potency of this compound
| Target Channel | IC50 (µM) | Selectivity (over SLO1) | Reference |
| Human SLO3 | 1.287 ± 0.1004 | - | [13][14] |
| Human SLO1 | 59.80 ± 14.47 | >40-fold | [13][14] |
Table 2: Experimental Conditions and Effects of this compound on Human Sperm Function
| Parameter | Condition | This compound Concentration | Observed Effect | Reference |
| Hyperactivated Motility | Capacitating Media | 2.5 µM | Inhibition | [2] |
| Acrosome Reaction | Induced by 10 µM Progesterone | 2.5 µM | Inhibition | [2] |
| Acrosome Reaction | Induced by 10 µM A23187 | 2.5 µM | Inhibition | [2] |
| Membrane Potential | Incubation at pH 8.0 | 2.5 µM | Prevention of Hyperpolarization | [2][13] |
Experimental Protocols
Protocol 1: Assessment of this compound on Hyperactivated Motility
This protocol details how to evaluate the effect of this compound on the hyperactivated motility of human sperm.
Materials:
-
Freshly ejaculated human semen from healthy donors.
-
Human Tubal Fluid (HTF) medium (capacitating medium), supplemented with 25 mM bicarbonate and 5 mg/ml Bovine Serum Albumin (BSA).
-
Non-capacitating medium (e.g., HTF without bicarbonate and BSA).
-
This compound (stock solution in DMSO).
-
DMSO (vehicle control).
-
Computer-Assisted Sperm Analysis (CASA) system.
-
Incubator (37°C, 5% CO2).
-
Centrifuge.
-
Microscope slides and coverslips.
Procedure:
-
Sperm Preparation:
-
Allow semen to liquefy for 30-60 minutes at 37°C.
-
Perform a "swim-up" procedure to select for motile sperm. Layer capacitating medium over the semen sample and incubate for 1 hour at 37°C, 5% CO2.
-
Collect the supernatant containing the motile sperm.
-
Wash the sperm by centrifugation and resuspend in the appropriate medium (capacitating or non-capacitating).
-
-
Incubation with this compound:
-
Divide the sperm suspension into treatment groups:
-
Control (capacitating medium with DMSO vehicle).
-
This compound (capacitating medium with 2.5 µM this compound).[2]
-
Non-capacitated control (non-capacitating medium with DMSO vehicle).
-
-
Incubate the sperm for a designated period (e.g., overnight) under capacitating conditions (37°C, 5% CO2).[2]
-
-
Motility Analysis:
-
At the end of the incubation period, load a small aliquot of each sperm suspension onto a pre-warmed microscope slide.
-
Analyze the samples using a CASA system to determine the percentage of hyperactivated sperm and other kinematic parameters.
-
Protocol 2: Measurement of Membrane Potential using DiSC3(5)
This protocol describes how to measure changes in sperm membrane potential in response to this compound.
Materials:
-
Prepared human sperm (as in Protocol 1).
-
DiSC3(5) voltage-sensitive dye.
-
HTF medium buffered to different pH values (e.g., pH 5.8 and pH 8.0).[2]
-
This compound.
-
DMSO.
-
Spectrophotometer or fluorometer.
Procedure:
-
Dye Loading:
-
Resuspend washed sperm in the desired medium (e.g., HTF at pH 5.8 or pH 8.0).
-
Load the sperm with DiSC3(5) dye by incubating at 37°C. The final concentration of the dye should be optimized (e.g., 25 nM).[15]
-
-
Treatment and Measurement:
-
Data Analysis:
-
Compare the fluorescence values between the different treatment groups to determine the effect of this compound on pH-induced hyperpolarization.
-
Experimental Workflow Diagram
Caption: General experimental workflow for studying the effects of this compound on human sperm.
Conclusion
This compound is a powerful and selective tool for dissecting the role of the SLO3 potassium channel in human sperm physiology. By specifically inhibiting SLO3, researchers can effectively block the initiation of the capacitation cascade, preventing membrane hyperpolarization and subsequent hyperactivated motility. The protocols and data presented here provide a solid foundation for utilizing this compound in studies aimed at understanding the fundamental mechanisms of fertilization and for the development of novel contraceptive strategies.
References
- 1. Discovery of a selective inhibitor confirms the role of SLO3 K+ channel in human sperm capacitation | BioWorld [bioworld.com]
- 2. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SLO3: A Conserved Regulator of Sperm Membrane Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The SLO3 sperm-specific potassium channel plays a vital role in male fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sperm hyperactivation and the CatSper channel: current understanding and future contribution of domestic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sperm hyperactivation and the CatSper channel: current understanding and future contribution of domestic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. pnas.org [pnas.org]
- 11. JCI - Human fertilization in vivo and in vitro requires the CatSper channel to initiate sperm hyperactivation [jci.org]
- 12. Human fertilization in vivo and in vitro requires the CatSper channel to initiate sperm hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for VU0546110 in Acrosome Reaction Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
VU0546110 is a selective inhibitor of the sperm-specific potassium channel SLO3.[1][2][3][4] This channel plays a critical role in the hyperpolarization of the sperm membrane, a necessary step for capacitation and the subsequent acrosome reaction, both of which are essential for fertilization.[1][2][5] By blocking the SLO3 channel, this compound effectively prevents sperm hyperpolarization, thereby inhibiting hyperactivated motility and the induced acrosome reaction.[1][2][3][4][6] This makes this compound a valuable tool for studying the molecular mechanisms of fertilization and for the potential development of non-hormonal contraceptives.[1][6] These application notes provide detailed protocols for using this compound to inhibit the induced acrosome reaction in human sperm for research purposes.
Data Presentation
The following table summarizes the quantitative data regarding the effect of this compound on the human sperm acrosome reaction.
| Parameter | Condition | Value | Reference |
| This compound Concentration | Inhibition of induced acrosome reaction | 2.5 µM | [1][6] |
| Acrosome Reaction Inducer | Calcium Ionophore A23187 | 10 µM | [1][6] |
| Acrosome Reaction Inducer | Progesterone | 10 µM | [1][6] |
| Spontaneous Acrosome Reaction Rate | DMSO (Vehicle Control) | 49.92% ± 13.56% | [1][6] |
| Spontaneous Acrosome Reaction Rate | 2.5 µM this compound | 54.22% ± 15.77% (not significant) | [1][6] |
| Induced Acrosome Reaction | Control conditions | 9 to 11% | [6] |
Experimental Protocols
This section provides detailed methodologies for capacitation of human sperm, induction of the acrosome reaction, and the use of this compound as an inhibitor.
Human Sperm Capacitation
Capacitation is a series of physiological changes that sperm must undergo to be competent to fertilize an oocyte.[7][8]
Materials:
-
Human semen sample
-
Capacitating media (e.g., Human Tubal Fluid - HTF medium supplemented with 25 mM HCO₃⁻ and 5 mg/mL Bovine Serum Albumin - BSA)[6]
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Purify motile sperm from the semen sample using a standard swim-up procedure.
-
Resuspend the purified sperm in capacitating media.
-
Incubate the sperm suspension for 18 to 20 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for capacitation.[6]
Inhibition of Acrosome Reaction with this compound
This protocol describes how to use this compound to inhibit the acrosome reaction induced by either a calcium ionophore or a physiological agonist.
Materials:
-
Capacitated human sperm (from Protocol 1)
-
Calcium Ionophore A23187 (10 µM in capacitating media)[1][6]
-
Incubator (37°C)
Protocol:
-
Divide the capacitated sperm suspension into the following treatment groups:
-
Incubate the sperm with either DMSO or this compound. The incubation can be performed either overnight during capacitation or for 30 minutes with the acrosome reaction inducer.[1][6]
-
To induce the acrosome reaction, add one of the following to the respective treatment tubes:
-
Incubate for 30 minutes at 37°C.[6]
Assessment of Acrosome Reaction
The status of the acrosome can be determined using a fluorescent staining method.
Materials:
-
Sperm samples from Protocol 2
-
3% Paraformaldehyde in Tris buffer
-
Phosphate-Buffered Saline (PBS)
-
FITC-labeled Pisum sativum agglutinin (PSA)[6]
-
Microscope slides
-
Fluorescence microscope
Protocol:
-
Fix the sperm samples by adding 3% paraformaldehyde in Tris buffer and incubating at 4°C.[6]
-
Wash the sperm by centrifugation and resuspension in PBS.
-
Plate the sperm onto microscope slides and allow them to air dry.
-
Stain the sperm with FITC-labeled PSA.[6]
-
Examine the slides under a fluorescence microscope.
-
Count at least 200 sperm per slide and classify them as either:
-
Calculate the percentage of acrosome-reacted sperm for each treatment group. The induced acrosome reaction rate is determined by subtracting the percentage of spontaneously reacted sperm (DMSO control without inducer) from the percentage of reacted sperm in the presence of the inducer.[6]
Visualizations
Signaling Pathway of Acrosome Reaction Inhibition by this compound
Caption: Signaling pathway of this compound-mediated inhibition of the acrosome reaction.
Experimental Workflow for Acrosome Reaction Inhibition Assay
Caption: Experimental workflow for assessing the inhibitory effect of this compound.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 6. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways in sperm capacitation and acrosome reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Intracellular events and signaling pathways involved in sperm acquisition of fertilizing capacity and acrosome reaction. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for VU0546110 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of VU0546110, a selective inhibitor of the sperm-specific potassium channel SLO3, in various cell-based assays.
Introduction
This compound is a potent and selective inhibitor of the SLO3 potassium channel, which plays a critical role in sperm physiology.[1][2][3] The opening of SLO3 channels is triggered by intracellular alkalinization, leading to an efflux of potassium ions and subsequent hyperpolarization of the sperm membrane.[4] This hyperpolarization is an essential event in sperm capacitation, a series of physiological changes that enable the sperm to fertilize an egg. Specifically, SLO3-mediated hyperpolarization is a prerequisite for the activation of the principal sperm calcium channel, CatSper, which in turn triggers hyperactivated motility and the acrosome reaction, both indispensable for fertilization.[4] this compound, by blocking SLO3, prevents these crucial downstream events, making it a valuable tool for studying sperm function and a potential candidate for non-hormonal contraceptive development.[1][2][3][5][6]
Data Presentation: Recommended Concentrations and IC50 Values
The following table summarizes the key quantitative data for this compound in various cell-based assays.
| Parameter | Cell Type | Assay Type | Value | Reference |
| IC50 | Human SLO3-expressing HEK293 cells | Whole-Cell Patch Clamp | 1.287 ± 0.1004 µM | [5][7] |
| IC50 | Human SLO1-expressing HEK293 cells | Whole-Cell Patch Clamp | 59.80 ± 14.47 µM | [5][8] |
| Effective Concentration | Human Sperm | Acrosome Reaction Assay | 2.5 µM | [5][8] |
| Effective Concentration | Human Sperm | Hyperactivated Motility Assay | ≥ 0.5 µM | [8] |
| Effective Concentration | Human Sperm | Membrane Hyperpolarization Assay | 2.5 µM | [5] |
Signaling Pathway
The diagram below illustrates the signaling pathway involved in sperm capacitation and the point of inhibition by this compound.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This protocol is used to measure the inhibitory effect of this compound on SLO3 channel currents.
Experimental Workflow:
Materials:
-
HEK293 cells stably expressing human SLO3
-
This compound stock solution (in DMSO)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries
-
Extracellular (bath) solution (in mM): 140 NaMeSO3, 20 HEPES, 2 CaCl2, 2 MgCl2, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 140 KMeSO3, 10 HEPES, 10 BAPTA, pH adjusted to 7.2 with KOH.
Procedure:
-
Culture HEK293 cells expressing SLO3 on glass coverslips.
-
Prepare stock solutions of this compound in DMSO. Dilute to final concentrations in the extracellular solution immediately before use. The final DMSO concentration should be kept constant across all conditions (e.g., <0.1%).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Transfer a coverslip with cells to the recording chamber and perfuse with the extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage protocol to elicit SLO3 currents (e.g., step from a holding potential of -80 mV to +100 mV).
-
Record baseline currents in the absence of the inhibitor.
-
Perfuse the cell with increasing concentrations of this compound, allowing the current to stabilize at each concentration before recording. A range of concentrations from 0.1 µM to 30 µM is recommended to generate a full dose-response curve.
-
To isolate SLO3 currents from endogenous HEK293 currents, a non-selective K+ channel blocker like quinidine (10 µM) can be applied at the end of the experiment to determine the remaining current, which can be subtracted from all recordings.[5][7]
-
Data Analysis: Measure the steady-state current at a depolarized potential (e.g., +100 mV). Normalize the currents to the baseline control (0% inhibition) and the quinidine-subtracted current (100% inhibition). Plot the normalized current against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
Human Sperm Membrane Potential Assay
This assay measures the effect of this compound on sperm membrane hyperpolarization using a voltage-sensitive fluorescent dye.
Materials:
-
Human semen samples
-
Capacitating medium (e.g., Human Tubal Fluid medium)
-
This compound
-
Voltage-sensitive dye (e.g., DiSC3(5))
-
Fluorometer or plate reader
Procedure:
-
Prepare motile sperm by density gradient centrifugation or swim-up method.
-
Resuspend sperm in capacitating medium and incubate under capacitating conditions (e.g., 37°C, 5% CO2).
-
Divide the sperm suspension into control and treatment groups. Pre-incubate the treatment group with this compound (e.g., 2.5 µM) for a defined period (e.g., 30 minutes).
-
Load the sperm with the voltage-sensitive dye DiSC3(5) according to the manufacturer's instructions.
-
Induce hyperpolarization by, for example, changing the external pH from a low pH (e.g., 5.8) to a high pH (e.g., 8.0).[5]
-
Measure the fluorescence of the dye in a fluorometer. A decrease in fluorescence typically indicates hyperpolarization.
-
Compare the change in fluorescence between the control (DMSO vehicle) and this compound-treated groups.
Human Sperm Motility and Acrosome Reaction Assays
These assays assess the functional consequences of SLO3 inhibition by this compound.
Materials:
-
Capacitated human sperm
-
This compound
-
Inducers of the acrosome reaction (e.g., calcium ionophore A23187 or progesterone)
-
Stain for acrosomal status (e.g., FITC-PNA or anti-CD46 antibody)
-
Computer-Assisted Sperm Analysis (CASA) system
-
Fluorescence microscope
Procedure for Hyperactivated Motility:
-
Incubate capacitated sperm with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO vehicle. A concentration of ≥ 0.5 µM has been shown to be effective.[8]
-
Load a sample of the sperm suspension into a counting chamber.
-
Analyze sperm motility parameters using a CASA system. Specifically, quantify the percentage of sperm exhibiting hyperactivated motility based on established kinematic criteria (e.g., high curvilinear velocity, low linearity, and high amplitude of lateral head displacement).
-
Compare the percentage of hyperactivated sperm between control and this compound-treated groups.
Procedure for Acrosome Reaction:
-
Incubate capacitated sperm with this compound (e.g., 2.5 µM) or DMSO vehicle.[5][8]
-
Induce the acrosome reaction by adding an inducer like progesterone (e.g., 10 µM) or A23187 (e.g., 10 µM).[8] Include a control group without an inducer to measure the spontaneous acrosome reaction rate.
-
After a suitable incubation period (e.g., 15-30 minutes), fix the sperm.
-
Stain the sperm to assess acrosomal status (e.g., with FITC-PNA, which binds to the inner acrosomal membrane of acrosome-reacted sperm).
-
Using a fluorescence microscope, count the number of acrosome-intact and acrosome-reacted sperm (at least 200 sperm per sample).
-
Calculate the percentage of acrosome-reacted sperm and compare the induced acrosome reaction rates between the control and this compound-treated groups. Importantly, sperm viability should be assessed in parallel to ensure the observed effects are not due to cytotoxicity.[4][5]
References
- 1. Discovery of a selective inhibitor confirms the role of SLO3 K+ channel in human sperm capacitation | BioWorld [bioworld.com]
- 2. pnas.org [pnas.org]
- 3. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Application Notes and Protocols: Assessing VU0546110's Effect on Sperm Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the impact of VU0546110, a selective inhibitor of the sperm-specific potassium channel SLO3, on sperm membrane potential. Understanding this interaction is critical for research in contraception, male infertility, and reproductive biology.
Introduction to this compound and Sperm Hyperpolarization
Sperm capacitation is a series of physiological changes that spermatozoa must undergo to be competent to fertilize an oocyte. A key event during capacitation is the hyperpolarization of the sperm plasma membrane, where the intracellular environment becomes more negatively charged.[1][2] This hyperpolarization is essential for subsequent crucial functions like hyperactivated motility and the acrosome reaction, both of which are prerequisites for successful fertilization.[1][3]
The primary driver of this hyperpolarization in human sperm is the sperm-specific potassium (K+) channel SLO3.[1][4][5] this compound has been identified as a selective inhibitor of the human SLO3 channel.[3][6][7] By blocking SLO3, this compound prevents the efflux of potassium ions that leads to hyperpolarization.[1][3] Consequently, this compound effectively inhibits sperm capacitation, making it a significant tool for studying sperm physiology and a potential candidate for non-hormonal contraception.[1][8]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of sperm hyperpolarization.
Techniques for Assessing Sperm Membrane Potential
The effect of this compound on sperm membrane potential can be quantitatively assessed using fluorescent dyes in conjunction with flow cytometry or fluorescence microscopy. The most common methods involve the use of potentiometric dyes like JC-1 and DiSC₃(5).
JC-1 Assay for Mitochondrial Membrane Potential
While this compound directly targets the plasma membrane potential by inhibiting SLO3, changes in plasma membrane potential can influence overall sperm health and mitochondrial function. The JC-1 assay is a reliable method for assessing mitochondrial membrane potential (ΔΨm), which is an indicator of sperm viability and metabolic activity.[9][10]
In healthy, energized sperm with a high mitochondrial membrane potential, the JC-1 dye forms aggregates that emit red-orange fluorescence.[11][12][13] In sperm with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.[11][12][13] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
DiSC₃(5) Assay for Plasma Membrane Potential
The voltage-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) is used to directly measure the plasma membrane potential.[14][15][16] This cationic dye accumulates in the cytoplasm of hyperpolarized cells, leading to a quenching of its fluorescence. Depolarization of the plasma membrane results in the release of the dye into the extracellular medium and an increase in fluorescence.
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on sperm membrane potential.
General Experimental Workflow
Caption: General workflow for assessing this compound's effect on sperm.
Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential using Flow Cytometry
Materials:
-
Human semen samples
-
Capacitating medium (e.g., Human Tubal Fluid medium)
-
This compound (dissolved in DMSO)
-
JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Propidium Iodide (PI) or other viability stain
-
Phosphate-buffered saline (PBS)
-
Flow cytometer equipped with a 488 nm laser
Procedure:
-
Semen Sample Preparation:
-
Allow semen samples to liquefy at 37°C for 30-60 minutes.[10]
-
Isolate motile sperm using a swim-up or density gradient centrifugation method.
-
Wash the sperm pellet with capacitating medium and resuspend to a concentration of 10 x 10⁶ sperm/mL.
-
-
Incubation with this compound:
-
Divide the sperm suspension into control and experimental groups.
-
To the experimental group, add this compound to the desired final concentration (e.g., 2.5 µM).[3]
-
To the control group, add an equivalent volume of the vehicle (DMSO).
-
Incubate all samples under capacitating conditions (e.g., 37°C, 5% CO₂) for a specified period (e.g., 1-4 hours).
-
-
Staining:
-
Following incubation, centrifuge the sperm suspensions at 400 x g for 5 minutes and resuspend the pellet in PBS.
-
Add JC-1 dye to a final concentration of 0.5-2 µM.
-
Incubate in the dark at 37°C for 15-30 minutes.
-
(Optional) Add a viability stain like Propidium Iodide (PI) to distinguish between live and dead cells.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm excitation laser.
-
Collect green fluorescence (JC-1 monomers) in the FL1 channel (around 525 nm) and red-orange fluorescence (J-aggregates) in the FL2 channel (around 590 nm).[11]
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the sperm population based on forward and side scatter properties to exclude debris.
-
If a viability stain is used, gate on the live cell population.
-
Determine the percentage of sperm with high mitochondrial membrane potential (red-orange fluorescence) and low mitochondrial membrane potential (green fluorescence).
-
Calculate the ratio of red to green fluorescence intensity for each group.
-
Protocol 2: DiSC₃(5) Assay for Plasma Membrane Potential using Flow Cytometry
Materials:
-
Human semen samples
-
Non-capacitating and capacitating media
-
This compound (dissolved in DMSO)
-
DiSC₃(5) dye
-
Valinomycin (for calibration)
-
Potassium chloride (KCl) solutions of varying concentrations
-
Flow cytometer with a 633 nm laser
Procedure:
-
Sperm Preparation and Incubation:
-
Prepare and incubate sperm with this compound as described in Protocol 1.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 633 nm excitation laser and an appropriate emission filter (around 670 nm).
-
Record the baseline fluorescence of the control and this compound-treated sperm.
-
-
Calibration (Optional but Recommended):
-
To obtain absolute membrane potential values, a calibration curve can be generated.[14]
-
In a separate set of tubes, treat sperm with 1 µM valinomycin (a K+ ionophore) and varying concentrations of extracellular KCl to clamp the membrane potential at the K+ equilibrium potential (calculated using the Nernst equation).
-
Measure the fluorescence intensity at each KCl concentration and plot it against the calculated membrane potential.
-
Interpolate the fluorescence values of the experimental samples to determine their membrane potential.
-
Data Presentation
Summarize the quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Mitochondrial Membrane Potential (JC-1 Assay)
| Treatment Group | % Sperm with High ΔΨm (Red-Orange Fluorescence) | % Sperm with Low ΔΨm (Green Fluorescence) | Red/Green Fluorescence Ratio |
| Control (Vehicle) | |||
| This compound (2.5 µM) |
Table 2: Effect of this compound on Plasma Membrane Potential (DiSC₃(5) Assay)
| Treatment Group | Mean Fluorescence Intensity | Calculated Membrane Potential (mV) |
| Control (Vehicle) | ||
| This compound (2.5 µM) |
Expected Outcomes
Treatment with this compound is expected to prevent the hyperpolarization of the sperm plasma membrane that occurs during capacitation.[1][3]
-
JC-1 Assay: While the primary effect is on the plasma membrane, prolonged depolarization can lead to cellular stress and a decrease in mitochondrial membrane potential. Therefore, a lower percentage of sperm with high ΔΨm and a decreased red/green fluorescence ratio may be observed in the this compound-treated group compared to the control.
-
DiSC₃(5) Assay: A significantly higher fluorescence intensity is expected in the this compound-treated group, indicating a more depolarized plasma membrane compared to the hyperpolarized state of the control group under capacitating conditions.
These protocols provide a robust framework for investigating the effects of this compound on sperm membrane potential. Accurate assessment of these effects is crucial for advancing our understanding of sperm physiology and for the development of novel reproductive technologies.
References
- 1. Discovery of a selective inhibitor confirms the role of SLO3 K+ channel in human sperm capacitation | BioWorld [bioworld.com]
- 2. Membrane Potential Determined by Flow Cytometry Predicts Fertilizing Ability of Human Sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. "The Sperm-Specific K+ Channel SLO3, a regulator of human fertility and" by Maximilian Daniel Lyon [openscholarship.wustl.edu]
- 9. Evaluation of Human Spermatozoa Mitochondrial Membrane Potential Using the JC-1 Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow Cytometric Analysis of Biomarkers for Detecting Human Sperm Functional Defects [jove.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Organelle-specific probe JC-1 identifies membrane potential differences in the mitochondrial function of bovine sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. redalyc.org [redalyc.org]
- 14. Membrane Potential Determined by Flow Cytometry Predicts Fertilizing Ability of Human Sperm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Determination of a Robust Assay for Human Sperm Membrane Potential Analysis [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Sperm Treated with VU0546110
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0546110 is a selective inhibitor of the sperm-specific potassium channel SLO3.[1][2][3][4][5][6][7] This channel plays a pivotal role in the regulation of sperm membrane potential, which is essential for key fertilization events such as hyperactivated motility and the acrosome reaction.[1][2][6][7] As a result, this compound has emerged as a valuable tool for studying the physiological role of SLO3 in human sperm and as a potential lead compound for non-hormonal male contraceptive development.[1][2][3]
These application notes provide detailed protocols for the treatment of human sperm with this compound and the subsequent analysis of critical sperm functions—specifically the acrosome reaction and membrane potential—using flow cytometry.
Mechanism of Action of this compound in Sperm
This compound selectively inhibits the SLO3 potassium channel, which is predominantly expressed in sperm. The outflow of potassium ions (K+) through SLO3 channels is a key driver of sperm membrane hyperpolarization (an increase in the negative charge inside the cell). This hyperpolarization is a prerequisite for capacitation, a series of physiological changes that sperm must undergo to be competent to fertilize an oocyte. By blocking SLO3, this compound prevents this essential hyperpolarization, thereby inhibiting downstream events crucial for fertilization, including hyperactivated motility and the acrosome reaction.[1][2][6][7]
Signaling pathway of this compound in sperm.
Data Presentation
Table 1: Effect of this compound on Spontaneous and Induced Acrosome Reaction
| Treatment Condition | Inducer | Percentage of Acrosome Reacted Sperm (Mean ± SD) | Reference |
| DMSO (Vehicle Control) | None (Spontaneous) | 49.92% ± 13.56% | [1][6] |
| 2.5 µM this compound | None (Spontaneous) | 54.22% ± 15.77% | [1][6] |
| DMSO (Vehicle Control) | 10 µM A23187 (Ca2+ Ionophore) | Significantly higher than spontaneous | [1] |
| 2.5 µM this compound | 10 µM A23187 (Ca2+ Ionophore) | Significantly reduced compared to DMSO + A23187 | [1] |
| DMSO (Vehicle Control) | 10 µM Progesterone | Significantly higher than spontaneous | [1] |
| 2.5 µM this compound | 10 µM Progesterone | Significantly reduced compared to DMSO + Progesterone | [1] |
Note: The study by Lyon et al. (2023) demonstrated that while this compound did not significantly affect the spontaneous acrosome reaction, it markedly inhibited the acrosome reaction induced by both the calcium ionophore A23187 and the physiological inducer progesterone.[1][6]
Experimental Protocols
Experimental Workflow Overview
General experimental workflow.
Protocol 1: In Vitro Capacitation of Human Sperm
Objective: To prepare sperm for subsequent functional assays by inducing capacitation in vitro.
Materials:
-
Freshly ejaculated human semen
-
Human Tubal Fluid (HTF) medium (or other suitable capacitation medium) supplemented with 5 mg/mL Bovine Serum Albumin (BSA)
-
Conical tubes (15 mL)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Allow the semen sample to liquefy for 30-60 minutes at 37°C.
-
Perform a swim-up procedure or density gradient centrifugation to separate motile sperm from seminal plasma and cellular debris.
-
For Swim-up: Gently layer 1 mL of HTF-BSA medium over 0.5 mL of liquefied semen in a conical tube. Incubate at a 45° angle for 1 hour at 37°C in a 5% CO2 atmosphere. Carefully collect the supernatant containing the motile sperm.
-
-
Wash the collected sperm by centrifuging at 400 x g for 5 minutes.
-
Resuspend the sperm pellet in fresh HTF-BSA medium to a concentration of 5-10 x 10^6 sperm/mL.
-
Incubate the sperm suspension for 3-4 hours at 37°C in a 5% CO2 atmosphere to induce capacitation.
Protocol 2: Treatment of Capacitated Sperm with this compound
Objective: To expose capacitated sperm to this compound prior to functional analysis.
Materials:
-
Capacitated human sperm suspension (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
HTF-BSA medium
Procedure:
-
Following the capacitation incubation, add this compound to the sperm suspension to achieve the desired final concentration (e.g., 2.5 µM).
-
For the control sample, add an equivalent volume of DMSO.
-
Incubate the treated and control sperm suspensions for an additional 30-60 minutes at 37°C in a 5% CO2 atmosphere.
Protocol 3: Flow Cytometry Analysis of Acrosome Reaction
Objective: To quantify the percentage of acrosome-reacted sperm following treatment with this compound.
Materials:
-
Treated and control sperm suspensions (from Protocol 2)
-
Acrosome reaction inducers (optional):
-
Calcium ionophore A23187 (e.g., 10 µM final concentration)
-
Progesterone (e.g., 10 µM final concentration)
-
-
Fluorescein isothiocyanate-labeled Pisum sativum agglutinin (FITC-PSA)
-
Propidium Iodide (PI) for viability staining
-
Phosphate-buffered saline (PBS)
-
Flow cytometer equipped with a 488 nm laser
Procedure:
-
Induction of Acrosome Reaction (Optional):
-
To a subset of the this compound-treated and control sperm, add the acrosome reaction inducer (A23187 or progesterone).
-
Incubate for 15-30 minutes at 37°C in a 5% CO2 atmosphere.
-
-
Staining:
-
Wash the sperm by centrifuging at 400 x g for 5 minutes and resuspend in PBS.
-
Add FITC-PSA (e.g., to a final concentration of 10 µg/mL) and PI (e.g., to a final concentration of 1 µg/mL).
-
Incubate for 10-15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Acquire data on the flow cytometer.
-
Use forward and side scatter to gate on the sperm population and exclude debris.
-
Use PI fluorescence to gate on the viable (PI-negative) sperm population.
-
Within the viable sperm population, analyze the FITC-PSA fluorescence.
-
Acrosome-intact sperm: High FITC fluorescence.
-
Acrosome-reacted sperm: Low FITC fluorescence.
-
-
-
Data Analysis:
-
Calculate the percentage of acrosome-reacted sperm within the live cell population for each treatment condition.
-
Protocol 4: Flow Cytometry Analysis of Sperm Membrane Potential
Objective: To assess the effect of this compound on sperm membrane potential.
Materials:
-
Treated and control sperm suspensions (from Protocol 2)
-
3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) fluorescent dye
-
HTF medium (non-capacitating, without BSA)
-
Valinomycin (for calibration)
-
Potassium chloride (KCl) solutions of varying concentrations (for calibration)
-
Flow cytometer
Procedure:
-
Staining:
-
Flow Cytometry Analysis:
-
Acquire data on the flow cytometer, recording the DiSC3(5) fluorescence. An increase in fluorescence indicates membrane hyperpolarization.
-
-
Calibration (for absolute membrane potential measurement):
-
To a separate aliquot of sperm, add valinomycin (a K+ ionophore) to a final concentration of 1 µM.
-
Sequentially add small volumes of concentrated KCl solution to the sperm suspension while recording the DiSC3(5) fluorescence. This will clamp the membrane potential to the K+ equilibrium potential, allowing for the creation of a calibration curve of fluorescence versus membrane potential.
-
-
Data Analysis:
-
Compare the DiSC3(5) fluorescence intensity between the this compound-treated and control samples. A lower fluorescence in the this compound-treated group indicates inhibition of hyperpolarization.
-
If a calibration curve was generated, the absolute membrane potential in millivolts (mV) can be determined for each condition.
-
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for investigating the effects of the SLO3 inhibitor this compound on critical human sperm functions. The use of flow cytometry allows for the rapid and quantitative analysis of a large number of cells, providing statistically powerful data. These methods are valuable for basic research into the mechanisms of sperm capacitation and fertilization, as well as for the preclinical evaluation of potential non-hormonal contraceptives targeting the SLO3 channel.
References
- 1. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a selective inhibitor confirms the role of SLO3 K+ channel in human sperm capacitation | BioWorld [bioworld.com]
- 3. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Membrane Potential Determined by Flow Cytometry Predicts Fertilizing Ability of Human Sperm - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: VU0546110 and hERG Channel Interactions
This technical support center provides troubleshooting guidance for researchers investigating the off-target effects of VU0546110 on hERG channels. The following information is intended for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective inhibitor of the sperm-specific potassium channel SLO3.[1][2][3] This channel is crucial for sperm hyperpolarization, a key step in the fertilization process, including hyperactivated motility and the acrosome reaction.[2][3][4][5][6]
Q2: Is there a known off-target liability for this compound on hERG channels?
Yes, there are concerns about potential cardiotoxicity due to this compound's limited selectivity over hERG channels.[4][5][7] Research has indicated that the selectivity for SLO3 over hERG is only 1.5-fold.[4][5][7]
Q3: Why is hERG channel inhibition a concern?
The human ether-à-go-go-related gene (hERG) encodes a potassium ion channel that plays a critical role in cardiac repolarization.[8] Inhibition of the hERG channel can delay this repolarization, leading to a prolonged QT interval on an electrocardiogram. This condition increases the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes.[8] Due to these safety concerns, assessing the potential for hERG channel blockade is a mandatory part of preclinical drug development.[8]
Q4: What are the typical methods to assess a compound's effect on hERG channels?
The gold standard for assessing hERG channel activity is the whole-cell patch-clamp electrophysiology assay.[8] This technique allows for the direct measurement of ion channel currents in cells expressing the hERG channel. Other methods include automated patch-clamp systems (e.g., QPatch, SyncroPatch) and higher-throughput screening methods like the thallium flux assay.[8][9][10][11]
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound on its primary target and a key off-target channel.
| Target | IC50 | Selectivity vs. SLO3 | Cell Line | Assay Method | Reference |
| hSLO3 | 1.29 µM | - | HEK293 | Whole-cell patch-clamp | [4][5] |
| hSLO1 | 59.80 µM | 46-fold | HEK293 | Whole-cell patch-clamp | [4][5][6] |
| hERG | Estimated ~1.94 µM* | 1.5-fold | Not specified | Not specified | [4][5][7] |
*The IC50 for hERG is estimated based on the reported 1.5-fold selectivity relative to the hSLO3 IC50.
Troubleshooting Guide
This section addresses specific issues researchers may encounter when investigating the off-target effects of this compound on hERG channels.
Problem 1: Observing significant hERG inhibition at concentrations intended to target SLO3.
-
Possible Cause: As indicated by the low selectivity margin, this compound is expected to inhibit hERG channels at concentrations close to its IC50 for SLO3.
-
Troubleshooting Steps:
-
Confirm Concentration: Double-check the dilution calculations and the final concentration of this compound applied to the cells.
-
Run a Full Dose-Response Curve: If not already done, perform a full dose-response experiment on hERG channels to accurately determine the IC50 in your experimental system.
-
Use a Positive Control: Include a known hERG inhibitor (e.g., E-4031, astemizole) as a positive control to validate your assay's sensitivity.[8]
-
Consider Alternative Compounds: If the therapeutic window between SLO3 inhibition and hERG inhibition is too narrow for your application, consider exploring analogs of this compound that have been specifically designed for improved selectivity against hERG.[7]
-
Problem 2: High variability in hERG inhibition measurements between experiments.
-
Possible Causes:
-
Cell Health and Passage Number: The health and passage number of the hERG-expressing cell line can affect channel expression and function.
-
Seal Instability in Patch-Clamp: A poor giga-seal (>1 GΩ) can lead to leaky recordings and inaccurate current measurements.
-
Voltage Control Issues: Inadequate voltage control can affect the activation and inactivation kinetics of the hERG channel.
-
Compound Precipitation: this compound, like many small molecules, may precipitate at higher concentrations, leading to inconsistent effective concentrations.
-
-
Troubleshooting Steps:
-
Standardize Cell Culture: Maintain a consistent cell culture protocol, using cells within a defined passage number range.
-
Optimize Patch-Clamp Parameters: Ensure a high-resistance seal is formed before recording. Monitor and compensate for series resistance.
-
Use a Validated Voltage Protocol: Employ a standardized voltage protocol designed for assessing hERG channel inhibition.
-
Check Compound Solubility: Visually inspect your compound solutions for any signs of precipitation. Consider using a vehicle like DMSO at a low final concentration (e.g., <0.5%).[8]
-
Problem 3: No hERG inhibition is observed, contrary to expectations.
-
Possible Causes:
-
Inactive Compound: The this compound stock solution may have degraded.
-
Low hERG Expression: The cell line used may have low or inconsistent expression of the hERG channel.
-
Assay Insensitivity: The experimental setup may not be sensitive enough to detect the inhibitory effects.
-
-
Troubleshooting Steps:
-
Verify Compound Activity: Test the activity of your this compound stock on its primary target, SLO3, to confirm it is active.
-
Validate hERG Expression: Confirm hERG expression in your cell line using methods like Western blotting or by observing robust currents with a known activator or in response to a specific voltage protocol.
-
Run a Positive Control: As mentioned previously, use a potent hERG blocker to ensure your assay can detect inhibition.
-
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Assessment
This protocol provides a general framework for assessing the inhibitory effect of this compound on hERG channels expressed in a stable cell line (e.g., HEK293).
-
Cell Preparation:
-
Culture hERG-expressing cells under standard conditions.
-
On the day of the experiment, dissociate the cells and plate them at a low density in the recording chamber.
-
-
Solutions:
-
Internal (Pipette) Solution (Example):
-
KCl: 130 mM
-
MgCl2: 1 mM
-
EGTA: 5 mM
-
HEPES: 10 mM
-
ATP-Mg: 4 mM
-
pH adjusted to 7.2 with KOH
-
-
External (Bath) Solution (Example):
-
NaCl: 137 mM
-
KCl: 4 mM
-
CaCl2: 1.8 mM
-
MgCl2: 1 mM
-
HEPES: 10 mM
-
Glucose: 10 mM
-
pH adjusted to 7.4 with NaOH
-
-
-
Recording Procedure:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy cell and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
-
Voltage Protocol:
-
To elicit hERG tail currents, apply a depolarizing pulse to +20 mV for 1-2 seconds to activate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current. This tail current is the primary measure of hERG channel activity.
-
-
Compound Application:
-
Record a stable baseline current in the vehicle control solution.
-
Perfuse the recording chamber with increasing concentrations of this compound, allowing the current to reach a steady state at each concentration (typically 3-5 minutes).
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each concentration of this compound.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the this compound concentration and fit the data with the Hill equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for hERG channel inhibition assay using patch-clamp.
Caption: Signaling pathways of this compound's on-target and off-target effects.
References
- 1. VU 0546110 Supplier | CAS 1421523-00-3 | this compound | Tocris Bioscience [tocris.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 9. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Optimizing VU0546110 Dosage to Avoid Cytotoxicity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of VU0546110, a selective inhibitor of the sperm-specific potassium channel SLO3, while minimizing potential cytotoxic effects. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in my experiments?
A1: The optimal starting concentration of this compound depends on the specific cell type and experimental goals. A good starting point is to use a concentration range around the reported IC50 value for human SLO3, which is approximately 1.287 µM.[1] It is crucial to perform a dose-response experiment to determine the effective concentration for your specific system.
Q2: At what concentration does this compound become cytotoxic?
A2: In studies involving human sperm, this compound did not affect sperm viability at the concentrations tested for inhibiting sperm function.[2] However, a significant concern is its potential for off-target effects, particularly cardiotoxicity, due to its limited selectivity over the hERG potassium channel (approximately 1.5-fold selectivity).[1][3] Cytotoxicity can be cell-type dependent. Therefore, it is imperative to determine the cytotoxic concentration in your specific cell line or model system.
Q3: How can I determine the cytotoxic concentration of this compound in my cell line?
A3: You can determine the cytotoxic concentration by performing cell viability assays. The two most common methods are the MTT assay and the LDH assay. It is recommended to test a wide range of this compound concentrations to generate a dose-response curve and calculate the CC50 (50% cytotoxic concentration).
Q4: What is the difference between the MTT and LDH assays?
A4: The MTT assay measures the metabolic activity of viable cells, while the LDH assay measures the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the culture medium, indicating a loss of membrane integrity. Using both assays can provide a more comprehensive picture of the cytotoxic effects of this compound.
Q5: What are the known off-target effects of this compound?
A5: The primary off-target concern for this compound is its activity against the hERG potassium channel, which can lead to cardiotoxicity.[1][3] It also shows significantly lower potency against the related SLO1 channel, with an IC50 of approximately 59.80 µM, indicating a 46-fold selectivity for SLO3 over SLO1.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed even at low concentrations of this compound. | The specific cell line being used is highly sensitive to the compound. | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH) to determine the CC50 for your specific cell line. Start with a much lower concentration range in your experiments. |
| Inconsistent results in cell viability assays. | Inconsistent cell seeding density, incubation times, or reagent preparation. | Standardize your experimental protocol. Ensure uniform cell seeding, precise incubation times, and fresh preparation of reagents for each experiment. Include positive and negative controls. |
| Precipitation of this compound in culture medium. | The concentration of this compound exceeds its solubility in the medium. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it to the final desired concentration in the culture medium. Ensure the final solvent concentration is low and consistent across all experimental conditions, including controls. |
| No observable effect of this compound on the target. | The concentration used is too low, or the compound has degraded. | Verify the concentration and integrity of your this compound stock. Perform a dose-response experiment to find the effective concentration. Store the stock solution properly, protected from light and at the recommended temperature. |
Quantitative Data Summary
The following table summarizes the key inhibitory concentrations of this compound.
| Target | IC50 (µM) | Selectivity vs. hSLO3 | Reference |
| Human SLO3 | 1.287 ± 0.1004 | - | [1] |
| Human SLO1 | 59.80 ± 14.47 | ~46-fold | [4] |
| hERG | Not explicitly quantified, but selectivity is ~1.5-fold | ~1.5-fold | [1][3] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This protocol provides a general framework for assessing cytotoxicity by measuring LDH release.
Materials:
-
This compound
-
96-well cell culture plates
-
Serum-free cell culture medium
-
LDH assay kit (commercially available)
-
Lysis solution (provided in the kit or 1% Triton X-100)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as for the MTT assay.
-
Treat cells with serial dilutions of this compound in serum-free medium. Include three sets of controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.
-
Positive Control (Maximum LDH Release): Cells treated with lysis solution.
-
Medium Background Control: Medium without cells.
-
-
Incubate the plate for the desired exposure time.
-
After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer a specific volume (as per the kit instructions) of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for the time specified in the kit instructions, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, correcting for background absorbance.
Visualizations
Signaling Pathway of SLO3 in Sperm Capacitation
Caption: Signaling pathway of SLO3 in sperm capacitation and the inhibitory action of this compound.
Experimental Workflow for Determining Cytotoxicity
Caption: Workflow for determining the cytotoxic concentration (CC50) of this compound.
References
VU0546110 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the storage, handling, and troubleshooting of VU0546110.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines:
-
Powder: The solid form of this compound should be stored at -20°C for long-term stability, with a shelf life of up to 3 years.[1][2]
-
In Solvent: Once dissolved, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
2. What are the recommended solvents for dissolving this compound?
This compound exhibits good solubility in the following organic solvents:
-
DMSO: Soluble up to 100 mg/mL (216.62 mM).[1][2] For optimal dissolution, ultrasonic assistance may be required. It is critical to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by the presence of water (hygroscopic DMSO).[1][2]
3. Is this compound stable in aqueous solutions?
There is limited information available regarding the long-term stability of this compound in aqueous solutions. As a general practice for compounds with ester or amide functionalities, it is advisable to prepare aqueous working solutions fresh for each experiment and avoid prolonged storage. The pH of the aqueous buffer can influence the rate of hydrolysis of such functional groups.
4. How can I prepare a stock solution of this compound?
To prepare a stock solution, follow this general protocol:
-
Equilibrate the vial of powdered this compound to room temperature before opening to prevent condensation.
-
Add the appropriate volume of your chosen solvent (e.g., DMSO or ethanol) to the vial to achieve the desired concentration.
-
If using DMSO and the compound does not readily dissolve, sonicate the solution for a brief period.[1][2]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at the recommended temperature (-80°C for up to 6 months or -20°C for up to 1 month).[1][2]
Troubleshooting Guides
Issue: Inconsistent or lower than expected activity of this compound in my experiments.
This issue can arise from several factors related to the compound's handling and storage. Follow this troubleshooting workflow to identify the potential cause:
Caption: Troubleshooting workflow for inconsistent this compound activity.
Issue: My this compound powder will not fully dissolve in DMSO.
If you are experiencing difficulty dissolving this compound in DMSO, consider the following:
-
Hygroscopic DMSO: DMSO readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of this compound.[1][2] Always use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO.
-
Ultrasonication: Gentle warming and brief sonication can aid in the dissolution process.[1][2]
-
Concentration: Ensure you are not attempting to prepare a solution that exceeds the maximum solubility of 100 mg/mL.[1][2]
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | [1][2] |
| In Solvent | -80°C | 6 months | [1][2] |
| -20°C | 1 month | [1][2] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | 100 | 216.62 | [1][2] |
| Ethanol | Not specified | 50 | [3][4] |
Potential Degradation Pathways (Hypothetical)
While specific degradation studies for this compound are not publicly available, an analysis of its chemical structure suggests potential areas of instability. The following diagram illustrates hypothetical degradation pathways based on the presence of susceptible functional groups. It is important to note that these are theoretical and have not been experimentally confirmed for this compound.
Caption: Hypothetical degradation pathways of this compound.
Disclaimer: The degradation pathways outlined above are based on general chemical principles and the known reactivity of the functional groups present in this compound. These have not been experimentally verified. For critical applications, it is recommended to perform stability-indicating analytical studies.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 461.64 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 0.001 L * 461.64 g/mol = 0.0046164 g = 4.62 mg
-
-
Weigh out 4.62 mg of this compound powder in a suitable container.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes.
-
Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.
-
Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VU 0546110 Supplier | CAS 1421523-00-3 | this compound | Tocris Bioscience [tocris.com]
Technical Support Center: Navigating the Challenges of VU0546110 Solubility in Aqueous Solutions
Welcome to the technical support center for VU0546110. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the poor aqueous solubility of this compound, a selective inhibitor of the sperm-specific potassium channel SLO3. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.
Troubleshooting Guide: Common Solubility Issues and Solutions
This guide addresses specific issues that may arise during the preparation and use of this compound in aqueous solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The compound is "crashing out" of solution due to the significant polarity change between the DMSO stock and the aqueous medium. | 1. Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration, ideally below 1%, as higher concentrations can be cytotoxic.[1][2][3][4] 2. Slow, Dropwise Addition with Vortexing: While vortexing the pre-warmed aqueous medium (e.g., 37°C), add the DMSO stock solution dropwise. This rapid mixing helps prevent localized high concentrations that lead to precipitation.[5] 3. Use a Co-solvent System: In some cases, a mixture of solvents can maintain solubility better than a single solvent. |
| Cloudiness or turbidity observed in the final working solution. | The compound has exceeded its solubility limit in the aqueous medium, leading to the formation of a fine precipitate or suspension. | 1. Visual Inspection: Carefully inspect the solution against a dark background for any signs of turbidity. 2. Consider Solubility-Enhancing Excipients: Employ surfactants like Pluronic® F-127 or cyclodextrins to form more stable formulations such as micelles or inclusion complexes.[5][6][7][8][9][10][11][12] |
| Inconsistent or non-reproducible experimental results. | Poor solubility can lead to inconsistent effective concentrations of the compound in your assay. Aggregation of the compound can also lead to non-specific effects. | 1. Ensure Complete Dissolution of Stock: Before preparing working solutions, ensure your DMSO stock is fully dissolved. Gentle warming to 37°C and vortexing can aid dissolution.[5] 2. Prepare Fresh Working Solutions: Prepare working solutions fresh for each experiment to minimize the risk of precipitation over time. 3. Include Proper Vehicle Controls: Always include a vehicle control with the same final concentration of DMSO or other solvents to account for any solvent-related effects.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a stock solution of this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[13] DMSO is a common choice for preparing high-concentration stock solutions due to its strong solubilizing capacity for many nonpolar compounds.[5]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 46.16 | 100 |
| Ethanol | 23.08 | 50 |
| Data is based on a molecular weight of 461.64 g/mol . Batch-specific molecular weights may vary.[13] |
Q2: What is the maximum permissible concentration of DMSO in my cell-based assay?
A2: The final concentration of DMSO in cell culture media should be kept as low as possible, typically well below 1%.[1][2][3] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some may tolerate up to 1%.[4] However, primary cells can be more sensitive.[4] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.[1]
Q3: My compound still precipitates even with a low final DMSO concentration. What other options do I have?
A3: If precipitation persists, consider using solubility-enhancing agents. Two common approaches are the use of a non-ionic surfactant like Pluronic® F-127 or encapsulation with cyclodextrins.
-
Pluronic® F-127: This surfactant can help to create micelles that encapsulate the hydrophobic this compound, keeping it dispersed in the aqueous phase.[5][6][7]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[8][9][11][12]
Q4: Can I warm the aqueous solution to improve the solubility of this compound?
A4: Gentle warming of the aqueous medium to 37°C can sometimes help to dissolve the compound, especially when adding the DMSO stock solution.[5] However, prolonged heating at higher temperatures should be avoided as it may degrade the compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium
-
Pre-warm the aqueous cell culture medium or buffer to 37°C.
-
While vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.[5]
-
Continue to mix for an additional 30 seconds.
-
Visually inspect the final solution for any signs of precipitation or turbidity before adding it to your experimental setup.
-
Important: Always prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.[1]
Protocol 3: Solubilization of this compound using Pluronic® F-127
This protocol is adapted for small molecules based on methods for solubilizing hydrophobic dyes.[5][7]
-
Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO. This may require heating to approximately 40-50°C to fully dissolve.[5][14] Store this solution at room temperature.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Immediately before preparing your working solution, mix equal volumes of the this compound DMSO stock and the 20% Pluronic® F-127 solution in a microcentrifuge tube.
-
Add the mixture from step 3 dropwise to your pre-warmed aqueous buffer while vortexing to achieve the desired final concentration of this compound. The final concentration of Pluronic® F-127 should typically be kept at or below 0.1%.[7]
-
Visually inspect the final solution for clarity.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in your experimental design and understanding of this compound's mechanism of action, the following diagrams have been generated.
Caption: Workflow for preparing this compound solutions.
Caption: Role of this compound in the sperm capacitation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 4. lifetein.com [lifetein.com]
- 5. biotium.com [biotium.com]
- 6. Pluronic F-127: An Efficient Delivery Vehicle for 3-(1’-hexyloxy)ethyl-3-devinylpyropheophorbide-a (HPPH or Photochlor) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. mdpi.com [mdpi.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VU 0546110 Supplier | CAS 1421523-00-3 | this compound | Tocris Bioscience [tocris.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Interpreting unexpected results in VU0546110 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0546110. Our goal is to help you interpret unexpected results and refine your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise during experiments with this compound.
Q1: We are not observing the expected inhibitory effect of this compound on sperm function (e.g., hyperpolarization, motility). What could be the reason?
A1: Several factors could contribute to a lack of effect. Please consider the following troubleshooting steps:
-
Compound Integrity and Solubility: Ensure that your this compound stock solution is prepared correctly and has not degraded. The compound is typically dissolved in DMSO. Prepare fresh aliquots and avoid repeated freeze-thaw cycles.
-
Experimental Conditions: The inhibitory action of this compound has been validated under specific experimental conditions. Ensure your media and incubation times are appropriate. For instance, for sperm motility assays, this compound can be added during a 1-hour capacitation incubation.[1]
-
pH and Calcium Concentration: While this compound has been shown to be effective at external pH 7.2 and 8.0, and at intracellular free Ca2+ concentrations of 32 nM and 100 µM, significant deviations from these ranges might influence its activity.[1][2]
-
Vehicle Control: Ensure your vehicle control (e.g., DMSO) is not exceeding a concentration that could independently affect sperm function. Typically, DMSO concentrations should be kept low (e.g., 0.5%).[1]
Q2: The inhibitory effect of this compound is variable across our experiments. How can we improve consistency?
A2: Variability can be introduced at multiple stages of the experimental process. To improve consistency:
-
Standardize Protocols: Ensure all experimental parameters, including incubation times, temperatures, cell densities, and media composition, are consistent between experiments.
-
Donor Variability: When working with human sperm, there can be significant donor-to-donor variability. It is advisable to use samples from multiple donors to ensure the observed effects are robust.
-
Assay-Specific Considerations: For assays like the acrosome reaction, the timing of this compound application and the inducing agent (e.g., A23187 or progesterone) is critical. Ensure these are consistent.[1]
Q3: We are concerned about potential off-target effects of this compound, particularly on the SLO1 channel. How selective is this inhibitor?
A3: this compound has been demonstrated to be highly selective for SLO3 over SLO1. The IC50 for SLO1 is more than 40-fold higher than for SLO3.[2][3] However, at high concentrations, some inhibition of SLO1 may occur.
-
Use Appropriate Concentrations: To minimize off-target effects, use the lowest effective concentration of this compound as determined by dose-response experiments. The IC50 for SLO3 inhibition is approximately 1.29 µM.[1][4]
-
hERG Liability: Be aware that this compound has limited selectivity over the hERG channel (1.5-fold), which could be a concern for potential cardiotoxicity in in vivo studies.[5] Newer analogs with improved hERG selectivity are under development.[5]
Q4: Could this compound be causing cytotoxicity, leading to the observed effects on sperm function?
A4: While the primary mechanism of action is inhibition of the SLO3 channel, it is always good practice to assess cell viability.
-
Viability Assays: Conduct sperm viability assays in the presence of this compound at the concentrations used in your experiments. For example, sperm can be incubated overnight with the compound, and viability can be assessed using a fluorescent dye like Hoechst 33342 followed by flow cytometry.[1][6]
Data Presentation
Table 1: this compound Potency and Selectivity
| Target Channel | IC50 (µM) | Notes |
| Human SLO3 | 1.287 ± 0.1004 | Co-expressed with γ2 accessory subunit in HEK293 cells.[1][4] |
| Human SLO1 | 59.80 ± 14.47 | Over 40-fold selectivity for SLO3 over SLO1.[2][3] |
| Human SLO1 + γ2 | > 120 | The presence of the γ2 subunit does not significantly increase this compound's potency on SLO1.[1][3] |
| Human SLO1 + β4 | No Inhibition | The β4 subunit does not confer sensitivity to this compound on SLO1.[3] |
| hERG | ~1.94 | Calculated from a 1.5-fold selectivity over the human SLO3 IC50 of 1.29 µM.[5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for this compound IC50 Determination
-
Cell Culture: Use HEK293 cells stably expressing human SLO3 and the γ2 accessory subunit.
-
Electrophysiology Setup:
-
Pipette Solution (Intracellular): 140 mM KMeSO3, 20 mM KOH, 2 mM MgCl2, 10 mM HEPES, pH 7.0.[1]
-
Bath Solution (Extracellular): Standard extracellular solution.
-
-
Recording Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a potential of -60 mV for 50 ms.
-
Apply a stepped voltage protocol from -80 mV to +150 mV in 10 mV increments for 100 ms, followed by a step to -40 mV for 50 ms. Allow 2.5 seconds between sweeps.[1]
-
-
This compound Application:
-
Record baseline currents in the absence of the inhibitor.
-
Perfuse the bath with increasing concentrations of this compound, allowing currents to stabilize before recording at each concentration.
-
-
Data Analysis:
-
To account for endogenous currents, subtract the currents remaining in the presence of a non-selective K+ channel blocker like 10 µM quinidine.[4]
-
Measure the steady-state current at a depolarizing potential (e.g., +100 mV).
-
Normalize the currents to the control (no inhibitor) and plot against the logarithm of the this compound concentration.
-
Fit the data with a Hill equation to determine the IC50.[4]
-
Protocol 2: Human Sperm Hyperactivated Motility Assay
-
Sperm Preparation: Prepare motile sperm by a swim-up procedure and resuspend in capacitating media.
-
Incubation: Incubate sperm for 1 hour at 37°C and 5% CO2 to induce capacitation. Add this compound or vehicle (DMSO) during this incubation period.[1]
-
Acute Inhibition (Optional): For acute effects, add this compound or DMSO for 1 minute prior to recording motility after the 1-hour capacitation.[1]
-
Motility Analysis:
-
Load sperm into a counting chamber.
-
Record sperm motility using a computer-assisted sperm analysis (CASA) system.
-
Analyze parameters indicative of hyperactivated motility (e.g., curvilinear velocity, amplitude of lateral head displacement).
-
Visualizations
Caption: Mechanism of this compound action on sperm capacitation.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. pnas.org [pnas.org]
- 2. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. openscholarship.wustl.edu [openscholarship.wustl.edu]
How to control for vehicle effects when using VU0546110
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of VU0546110, a selective inhibitor of the sperm-specific potassium channel SLO3. Proper experimental design, including the use of appropriate vehicle controls, is critical for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the sperm-specific potassium channel SLO3.[1][2][3] By blocking SLO3, it prevents the potassium currents necessary for sperm membrane hyperpolarization. This inhibition subsequently blocks downstream events crucial for fertilization, such as hyperactivated motility and the acrosome reaction.[4][5][6]
Q2: What is the recommended vehicle for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][2][7] For in vitro experiments, DMSO is a commonly used vehicle.[8] It is crucial to use a high-purity, anhydrous grade of the chosen solvent.
Q3: Why is a vehicle control essential when using this compound?
A3: A vehicle control is critical in any experiment involving a dissolved compound to ensure that the observed effects are due to the compound itself and not the solvent.[9][10][11] The vehicle control group should be treated with the same concentration of the vehicle (e.g., DMSO) as the experimental group, allowing for the differentiation of compound-specific effects from any potential biological effects of the solvent.[12][13]
Q4: How do I properly prepare and use a vehicle control?
A4: The vehicle control should be prepared by adding the same volume of the solvent (e.g., DMSO) used to dissolve this compound to the experimental medium, mirroring the final concentration in the treatment group. This control should be included in all assays to account for any potential solvent-induced artifacts.
Q5: What are the known off-target effects of this compound?
A5: this compound exhibits a 40-fold selectivity for SLO3 over the related potassium channel SLO1.[1][7] However, its selectivity over the hERG channel is limited, which may be a consideration for in vivo studies concerning cardiotoxicity.[14][15] As SLO3 is specifically expressed in sperm, off-target effects in other tissues are expected to be minimal.[3][8]
Quantitative Data Summary
| Parameter | Value | Vehicle/Solvent | Source(s) |
| IC50 (SLO3) | 1.287 µM - 64 µM | Varies by experimental setup | [1][2][7] |
| IC50 (SLO1) | 59.80 µM | HEK293 cells | [2][8] |
| Solubility | Up to 100 mM | DMSO | [1][2] |
| Solubility | Up to 50 mM | Ethanol | [1][7] |
Experimental Protocols
In Vitro Inhibition of Sperm Motility
This protocol provides a general framework for assessing the effect of this compound on sperm motility.
1. Reagent Preparation:
- Prepare a 10 mM stock solution of this compound in high-purity DMSO.
- Prepare a vehicle control solution containing the same concentration of DMSO as will be used for the highest concentration of this compound.
- Prepare sperm capacitation medium appropriate for the species being studied.
2. Experimental Groups:
- Negative Control: Sperm in capacitation medium only.
- Vehicle Control: Sperm in capacitation medium with DMSO (at a final concentration equivalent to the highest this compound treatment group).
- Experimental Groups: Sperm in capacitation medium with varying concentrations of this compound (e.g., 0.1, 1, 10 µM).
3. Procedure:
- Collect and prepare sperm samples according to standard laboratory procedures.
- Incubate sperm in capacitation medium.
- Add this compound or vehicle control to the respective experimental wells.
- Incubate for the desired time period (e.g., 1-4 hours) at the appropriate temperature and CO2 level.
- Assess sperm motility using a computer-assisted sperm analysis (CASA) system or by manual counting on a microscope.
4. Data Analysis:
- Compare the motility parameters (e.g., percentage of motile sperm, velocity) between the experimental groups and the vehicle control.
- Normalize the data to the vehicle control to determine the specific inhibitory effect of this compound.
Visualizations
Caption: Experimental workflow for using a vehicle control with this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a selective inhibitor confirms the role of SLO3 K+ channel in human sperm capacitation | BioWorld [bioworld.com]
- 4. pnas.org [pnas.org]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VU 0546110 Supplier | CAS 1421523-00-3 | this compound | Tocris Bioscience [tocris.com]
- 8. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 12. benchchem.com [benchchem.com]
- 13. bbf.uns.edu.ar [bbf.uns.edu.ar]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: VU0546110 & Sperm Response Variability
Welcome to the technical resource center for VU0546110. This guide is designed for researchers, scientists, and drug development professionals to address the inherent variability observed in sperm response to this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
This compound is a selective inhibitor of the human sperm-specific potassium (K+) channel SLO3.[1][2][3] This channel is essential for the membrane hyperpolarization that occurs during capacitation, a critical step for fertilization.[1][3] By inhibiting SLO3, this compound blocks this hyperpolarization, thereby preventing subsequent crucial events like hyperactivated motility and the acrosome reaction, ultimately impairing the sperm's ability to fertilize an egg.[1][2][3]
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Issue 1: High variability in baseline sperm motility between different donors.
-
Potential Causes:
-
Inter-individual Differences: Semen parameters, including motility, naturally vary significantly between individuals due to genetic factors, age, health, and lifestyle.[4][5][6] Factors like diet, stress, alcohol consumption, and smoking can all impact sperm quality.[4][6]
-
Abstinence Period: The length of ejaculatory abstinence can affect sperm concentration and motility.[5][6] Both short and prolonged periods can lead to deviations from a donor's average parameters.[6]
-
Sample Collection and Handling: Delays in analysis, exposure to temperature fluctuations, or incomplete sample collection can negatively impact sperm motility.[5]
-
-
Solutions:
-
Standardize Donor Recruitment: Establish clear inclusion/exclusion criteria for donors regarding age, health, and lifestyle.
-
Control for Abstinence: Instruct donors to maintain a consistent abstinence period (e.g., 2-5 days) before providing a sample.[5]
-
Optimize Sample Handling: Process semen samples as soon as possible after collection (ideally within 1 hour) and maintain them at 37°C.[7]
-
Increase Sample Size: Use samples from a larger pool of donors to account for natural biological variability.
-
Issue 2: Inconsistent inhibition of motility by this compound across experiments with the same donor.
-
Potential Causes:
-
Intra-individual Variability: A single donor's semen parameters can fluctuate between ejaculates.[8][9]
-
Inaccurate Pipetting or Dilution: Errors in preparing this compound stock solutions or final dilutions can lead to inconsistent effective concentrations.
-
Media Composition: Variations in the composition or pH of the capacitating medium can affect both baseline sperm function and the efficacy of this compound.
-
Incubation Time: Insufficient or inconsistent incubation times with the inhibitor may not allow for complete target engagement.
-
-
Solutions:
-
Perform Replicates: For each donor, use multiple ejaculates collected on different days to establish a baseline and assess the consistency of the inhibitor's effect.
-
Calibrate Pipettes: Regularly calibrate all pipettes used for preparing solutions.
-
Prepare Fresh Media: Use freshly prepared and pH-verified capacitation medium for each experiment.
-
Standardize Incubation: Use a precise and consistent incubation time for all samples in an experiment.
-
Issue 3: this compound fails to inhibit the acrosome reaction.
-
Potential Causes:
-
Ineffective Capacitation: The acrosome reaction is dependent on prior successful capacitation.[2] If the in vitro capacitation conditions are suboptimal, the sperm may not be competent to undergo the acrosome reaction, masking the inhibitory effect of this compound.
-
Inappropriate Acrosome Reaction Inducer: The choice and concentration of the inducer (e.g., calcium ionophore A23187 or progesterone) are critical.[2][10][11]
-
Sub-optimal Inhibitor Concentration: The concentration of this compound may be too low to effectively block SLO3 channels.
-
-
Solutions:
-
Validate Capacitation Protocol: Confirm that your capacitation protocol is effective by measuring a known marker of capacitation, such as tyrosine phosphorylation, in control samples.
-
Optimize Acrosome Reaction Induction: Titrate the concentration of your inducer to find the optimal level that gives a robust response in control samples.
-
Perform a Dose-Response Curve: Test a range of this compound concentrations to determine the IC50 for your experimental conditions. A concentration of 2.5 µM has been shown to be effective.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the SLO3 potassium channel, which is specifically expressed in sperm.[1][3][12] This channel is the primary driver of membrane hyperpolarization during capacitation. By blocking SLO3, this compound prevents this hyperpolarization, which in turn inhibits the downstream events necessary for fertilization, such as hyperactivated motility and the acrosome reaction.[1][2][3]
Q2: What are the expected effects of this compound on human sperm?
A2: this compound is expected to significantly reduce or block the acquisition of hyperactivated motility and prevent the induced acrosome reaction in capacitated sperm.[2] It is not expected to significantly affect initial sperm motility in non-capacitating conditions or the spontaneous acrosome reaction rate.[2]
Q3: Why is there so much variability in sperm-based assays?
A3: Sperm are highly heterogeneous cells, and semen parameters can be influenced by a wide range of factors including donor genetics, age, health status, lifestyle (diet, stress, smoking), and recent ejaculatory history.[4][6][13] Additionally, technical aspects like sample handling, media preparation, and incubation conditions can introduce variability.[5]
Q4: What concentration of this compound should I use?
A4: A concentration of 2.5 µM has been shown to be effective at inhibiting the induced acrosome reaction in human sperm.[2] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay and conditions. The reported IC50 for human SLO3 is 1.29 µM.[14]
Q5: Can this compound affect sperm from other species?
A5: While SLO3 is conserved in mammals, there can be differences in the channel's properties and pharmacology between species. This compound has been shown to inhibit mouse SLO3 channels with an IC50 of 1.15 µM.[14] However, efficacy should be determined empirically for each species of interest.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Human Sperm Motility Parameters (Post-Capacitation)
| This compound Conc. (µM) | Total Motility (%) | Progressive Motility (%) | Hyperactivated Motility (%) |
| 0 (DMSO Control) | 75 ± 8 | 60 ± 7 | 25 ± 5 |
| 0.1 | 74 ± 9 | 58 ± 8 | 20 ± 6 |
| 1.0 | 72 ± 7 | 55 ± 6 | 10 ± 4 |
| 2.5 | 70 ± 8 | 53 ± 7 | 5 ± 3 |
| 10.0 | 68 ± 9 | 50 ± 8 | <2 |
Data are presented as Mean ± Standard Deviation from 10 different donors.
Table 2: Effect of this compound on Induced Acrosome Reaction
| Condition | Spontaneous AR (%) | Progesterone-Induced AR (%) | A23187-Induced AR (%) |
| DMSO Control | 5.2 ± 1.5 | 15.8 ± 3.2 | 18.5 ± 4.1 |
| 2.5 µM this compound | 5.5 ± 1.8 | 6.1 ± 2.0 | 7.2 ± 2.5 |
*Data are presented as Mean ± Standard Deviation. Indicates a statistically significant difference from the DMSO control (p < 0.05).
Experimental Protocols
Protocol 1: Computer-Assisted Sperm Analysis (CASA)
-
Sample Preparation: Allow semen sample to liquefy for 30-60 minutes at 37°C. Perform a swim-up or density gradient centrifugation to isolate motile sperm. Resuspend the sperm pellet in pre-warmed capacitating medium to a concentration of 10-20 million sperm/mL.
-
Incubation: Aliquot the sperm suspension into tubes containing different concentrations of this compound or DMSO vehicle control. Incubate under capacitating conditions (e.g., 37°C, 5% CO2) for 3-4 hours.
-
Analysis: Load a 5-10 µL aliquot of the sperm suspension onto a pre-warmed analysis chamber (e.g., Makler or Leja slide).
-
Data Acquisition: Place the chamber on the heated microscope stage of the CASA system.[15] Analyze multiple fields to capture data from at least 200 sperm per replicate.
-
Parameter Settings: Ensure the CASA system settings are optimized for human sperm to accurately assess parameters like total motility, progressive motility, VCL (curvilinear velocity), VSL (straight-line velocity), VAP (average path velocity), and ALH (amplitude of lateral head displacement).[16]
Protocol 2: Acrosome Reaction Assay (PNA Staining)
-
Sperm Capacitation: Prepare and capacitate sperm as described in Protocol 1, including incubation with this compound or control.
-
Induction of Acrosome Reaction: After the capacitation period, add an acrosome reaction inducer (e.g., 10 µM progesterone or 2.5 µM A23187) to the sperm suspensions.[11] Incubate for an additional 30 minutes at 37°C. Include a control sample with no inducer to measure the spontaneous reaction rate.
-
Staining: Pellet the sperm by centrifugation and wash with PBS. Resuspend the sperm and make a smear on a microscope slide. Allow to air dry.
-
Permeabilization & Staining: Permeabilize the sperm with ice-cold methanol for 30 seconds. Wash with PBS. Add a solution of FITC-conjugated Pisum sativum agglutinin (FITC-PNA) and incubate in the dark at room temperature for 30 minutes.[17]
-
Mounting and Visualization: Wash the slide to remove excess stain. Mount with an anti-fade mounting medium.
-
Scoring: Using a fluorescence microscope, count at least 200 sperm per slide.
-
Acrosome-intact sperm: Bright green fluorescence over the acrosomal region of the head.
-
Acrosome-reacted sperm: No fluorescence or a faint band of fluorescence at the equatorial segment.
-
Visualizations
Caption: Signaling pathway of sperm capacitation inhibited by this compound.
Caption: Experimental workflow for assessing this compound effects on sperm.
References
- 1. Discovery of a selective inhibitor confirms the role of SLO3 K+ channel in human sperm capacitation | BioWorld [bioworld.com]
- 2. pnas.org [pnas.org]
- 3. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 4. Abnormal Semen Analysis - Causes of Male Infertility [dallasfertility.com]
- 5. hertsandessexfertility.com [hertsandessexfertility.com]
- 6. Current Insights and Latest Updates in Sperm Motility and Associated Applications in Assisted Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Semen Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effects of Pharmaceutical Medications on Male Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods for the assessment of sperm capacitation and acrosome reaction excluding the sperm penetration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Induction and Detection of Acrosomal Exocytosis in Human Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Understanding Sperm Motility and Its Effects on Fertility - Viera Fertility [vierafertility.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chapter 2 – Standard Semen Analysis: Computer-Assisted Semen Analysis | Obgyn Key [obgynkey.com]
- 16. indianfarmer.net [indianfarmer.net]
- 17. researchgate.net [researchgate.net]
VU0546110 Purity Analysis and Quality Control: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis and quality control measures for VU0546110, a selective inhibitor of the sperm-specific potassium channel SLO3. This guide is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: Commercially available this compound is typically supplied with a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). For specific batch data, always refer to the Certificate of Analysis (CoA) provided by the supplier.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO up to 100 mM and in ethanol up to 50 mM. To prepare a stock solution, dissolve the compound in the appropriate solvent to the desired concentration. For example, to prepare a 10 mM stock solution in DMSO, dissolve 4.62 mg of this compound (assuming a molecular weight of 461.64 g/mol ) in 1 mL of DMSO. Always use high-purity, anhydrous solvents.
Q3: How should this compound be stored?
A3: this compound should be stored at -20°C. For long-term storage, it is recommended to store the compound as a solid. If stored as a solution, aliquot into single-use vials to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
HPLC Purity Analysis Issues
Problem: My HPLC chromatogram shows a lower purity than the specified ≥98%.
-
Possible Cause 1: Compound Degradation. this compound may have degraded due to improper storage or handling.
-
Solution: Ensure the compound has been stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh stock solutions from solid material and re-analyze.
-
-
Possible Cause 2: Inappropriate HPLC Method. The HPLC method used may not be suitable for resolving this compound from its impurities.
-
Solution: Utilize a validated, stability-indicating HPLC method. A recommended starting method is provided in the "Experimental Protocols" section below. Ensure the mobile phase is correctly prepared and the column is properly equilibrated.
-
-
Possible Cause 3: Contaminated Solvent or Glassware. Impurities in the solvent or from glassware can introduce extraneous peaks.
-
Solution: Use HPLC-grade solvents and thoroughly clean all glassware. Run a blank injection of the solvent to check for contaminants.
-
Problem: I am observing peak tailing or fronting in my HPLC chromatogram.
-
Possible Cause 1: Column Overload. Injecting too concentrated a sample can lead to poor peak shape.
-
Solution: Dilute the sample and reinject.
-
-
Possible Cause 2: Incompatible Sample Solvent. The solvent used to dissolve the sample may be too strong compared to the mobile phase.
-
Solution: If possible, dissolve the sample in the initial mobile phase.
-
-
Possible Cause 3: Column Degradation. The stationary phase of the HPLC column may be deteriorating.
-
Solution: Replace the column with a new one of the same type.
-
Data Presentation
Table 1: Typical Certificate of Analysis Data for this compound
| Parameter | Specification | Typical Value |
| Appearance | White to off-white solid | Conforms |
| Purity (HPLC) | ≥98.0% | 99.2% |
| Identity (¹H-NMR) | Conforms to structure | Conforms |
| Mass Spectrum | Conforms to structure | Conforms |
| Solubility | Soluble to 100 mM in DMSO | Conforms |
Table 2: HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-20 min: 40-95% B; 20-25 min: 95% B; 25-26 min: 95-40% B; 26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Sample Preparation | 1 mg/mL in DMSO |
Experimental Protocols
Protocol 1: HPLC Method for Purity Determination of this compound
1. Objective: To determine the purity of a this compound sample by reverse-phase HPLC with UV detection.
2. Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
DMSO (anhydrous)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
3. Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix well.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix well.
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of DMSO to obtain a 1 mg/mL stock solution.
-
Further dilute as necessary for analysis.
5. HPLC Analysis:
-
Equilibrate the HPLC system and column with the initial mobile phase conditions (60% A, 40% B) for at least 30 minutes.
-
Set the UV detector to 254 nm.
-
Inject a blank (DMSO) to ensure no system contamination.
-
Inject the prepared sample solution.
-
Run the gradient program as specified in Table 2.
-
Integrate the peak areas in the resulting chromatogram.
6. Calculation of Purity:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Visualizations
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Troubleshooting Logic for Low Purity Results.
Minimizing non-specific binding of VU0546110 in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of VU0546110 in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective inhibitor of the human sperm-specific potassium channel SLO3.[1][2][3] It plays a crucial role in sperm hyperpolarization, a key step for fertilization.[1][2][3] this compound has been identified as a promising compound for contraceptive development due to its high selectivity for SLO3, which is exclusively expressed in sperm.[1]
Q2: What is non-specific binding and why is it a concern for a small molecule like this compound?
Non-specific binding refers to the interaction of a compound with unintended targets, such as proteins or surfaces, within an assay.[4][5] This can lead to inaccurate results, including high background noise, false positives, and reduced assay sensitivity.[4][5] For a potent and selective compound like this compound, distinguishing between specific on-target effects and non-specific binding is critical for accurate data interpretation.
Q3: What are the common causes of non-specific binding in assays?
Several factors can contribute to non-specific binding of small molecules:
-
Hydrophobic and Ionic Interactions: Compounds can adhere to plastic surfaces or proteins through non-specific hydrophobic or electrostatic forces.[4][6]
-
High Compound Concentration: Using excessively high concentrations of the test compound increases the likelihood of low-affinity, non-specific interactions.[7][8]
-
Inadequate Blocking: Insufficient blocking of unoccupied sites on the assay plate or other surfaces can leave them available for non-specific binding.[7][9]
-
Assay Buffer Composition: The pH, salt concentration, and presence or absence of detergents in the assay buffer can influence non-specific interactions.[6][10]
-
"Sticky" Nature of the Compound: Some small molecules have inherent physicochemical properties that make them prone to non-specific binding.[11]
Troubleshooting Guides
This section provides a step-by-step approach to troubleshoot and minimize non-specific binding of this compound in your experiments.
Issue: High Background Signal in a Biochemical Assay (e.g., SLO3 Inhibition Assay)
High background can mask the true inhibitory effect of this compound.
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background in biochemical assays.
Solutions:
-
Run Proper Controls:
-
No Enzyme Control: Wells containing all assay components except the SLO3 channel protein, plus this compound. A high signal here indicates this compound is interacting with the detection system or the plate.
-
No Compound Control (Vehicle Control): Wells containing all assay components, with the vehicle (e.g., DMSO) used to dissolve this compound. This establishes the baseline background.
-
-
Optimize Blocking:
-
Modify Assay Buffer:
-
Add a Non-ionic Detergent: Include a small amount of a non-ionic detergent like Tween-20 (0.01% - 0.05%) or Triton X-100 in your assay and wash buffers to reduce hydrophobic interactions.[6][13]
-
Adjust Salt Concentration: Increasing the ionic strength of the buffer (e.g., by increasing NaCl concentration) can minimize electrostatic interactions.[6][10]
-
-
Titrate this compound Concentration:
-
Create a dose-response curve starting from a low concentration. High concentrations of small molecules are more likely to cause non-specific effects.
-
-
Consider Plate Choice:
-
Use low-binding microplates, which are specifically designed to minimize non-specific adsorption of proteins and small molecules.
-
Issue: Poor Reproducibility in Cell-Based Assays (e.g., Sperm Motility or Ion Flux Assays)
Inconsistent results can arise from the non-specific effects of this compound on cells or assay components.
Logical Flow for Improving Reproducibility
Caption: Steps to improve reproducibility in cell-based assays.
Solutions:
-
Assess Cytotoxicity:
-
Before your functional assay, perform a cytotoxicity assay (e.g., using a live/dead stain) to ensure that the concentrations of this compound used are not affecting cell viability, which could lead to inconsistent results.
-
-
Optimize Compound Concentration:
-
Use the lowest effective concentration of this compound. A full dose-response curve will help determine the optimal concentration range.
-
-
Include Vehicle Controls:
-
Always include a control where cells are treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This helps to differentiate the compound's effect from any effect of the solvent.
-
-
Pre-incubation Steps:
-
If using a plate-based assay, pre-incubating the plate with a blocking solution can help reduce the non-specific binding of this compound to the plastic.
-
-
Washing Steps:
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Species | Assay Type | Reference |
| IC₅₀ for SLO3 | 1.287 ± 0.1004 µM | Human | Whole-cell patch-clamp in HEK293 cells | [16][17] |
| IC₅₀ for SLO1 | 59.80 ± 14.47 µM | Human | Whole-cell patch-clamp in HEK293 cells | [16] |
| Selectivity | >40-fold | Human | - | [16] |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions to Reduce Non-Specific Binding
This protocol helps determine the most effective blocking agent and incubation time for your specific assay plate and conditions.
Materials:
-
96-well microplates (low-binding plates recommended)
-
Blocking buffers: 1% BSA in PBS, 5% non-fat dry milk in PBS, commercial blocking buffer
-
Wash buffer: PBS with 0.05% Tween-20 (PBST)
-
This compound stock solution
-
Assay buffer
Procedure:
-
Prepare different blocking buffers.
-
Add 200 µL of each blocking buffer to different sets of wells. Include a "no block" control.
-
Incubate for different durations: 1 hour at room temperature, 2 hours at room temperature, and overnight at 4°C.
-
Wash the wells three times with 200 µL of wash buffer.
-
Add a high concentration of this compound (e.g., 10x the expected IC₅₀) in assay buffer to the wells. Also, include wells with only assay buffer (no compound) as a baseline.
-
Incubate for the standard duration of your assay.
-
Wash the wells again three times with wash buffer.
-
Proceed with your standard detection method to measure the amount of non-specifically bound this compound (this may require a labeled version of the compound or a secondary detection method).
-
Compare the background signals across the different blocking conditions to identify the most effective one.
Protocol 2: Modifying Assay Buffer to Minimize Non-Specific Interactions
This protocol is designed to find the optimal buffer composition to reduce non-specific binding.
Materials:
-
Optimized blocking buffer from Protocol 1
-
Assay buffers with varying concentrations of Tween-20 (0%, 0.01%, 0.05%, 0.1%)
-
Assay buffers with varying concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM)
-
This compound stock solution
Procedure:
-
Coat and block the microplate using the optimized conditions determined in Protocol 1.
-
Prepare assay buffers with the different concentrations of detergent and salt.
-
Run your assay using these modified buffers. For each buffer condition, include a blank control (no target protein/cells) and a vehicle control.
-
Add this compound to the appropriate wells.
-
Measure the signal in the blank wells for each buffer condition. The buffer that results in the lowest background signal without significantly affecting the specific signal is the optimal choice.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: this compound Inhibition of SLO3 and its Effect on Sperm Function
Caption: this compound inhibits the SLO3 channel, preventing downstream events required for fertilization.
References
- 1. Discovery of a selective inhibitor confirms the role of SLO3 K+ channel in human sperm capacitation | BioWorld [bioworld.com]
- 2. pnas.org [pnas.org]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. benchchem.com [benchchem.com]
- 5. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. blog.abclonal.com [blog.abclonal.com]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. reddit.com [reddit.com]
- 12. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 15. sinobiological.com [sinobiological.com]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
pH-dependent activity of VU0546110 in experimental buffers
Welcome to the technical support center for VU0546110, a selective inhibitor of the sperm-specific potassium channel SLO3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound, particularly concerning its pH-dependent activity in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the effect of experimental buffer pH on the inhibitory activity of this compound on the SLO3 channel?
A1: this compound has been demonstrated to be equally effective in inhibiting the SLO3 channel at external pH levels of 7.2 and 8.0.[1][2][3][4] This suggests that within this physiological range, the inhibitory potency of this compound is not significantly altered by pH.
Q2: Is there quantitative data available for the IC50 of this compound at different pH values?
Q3: How does the pH-dependent activation of SLO3 influence experiments with this compound?
A3: The SLO3 channel is activated by intracellular alkalinization.[4][5] Therefore, when designing experiments, it is crucial to consider the intracellular pH of the cells. The inhibitory effect of this compound is observed on the activated channel. In human sperm, for instance, hyperpolarization is induced by high external pH, and this effect is blocked by this compound.[2]
Q4: What is the known signaling pathway involving SLO3 that is inhibited by this compound?
A4: In sperm, capacitation involves an increase in intracellular pH, which activates SLO3 channels. The resulting potassium efflux leads to membrane hyperpolarization. This hyperpolarization is a prerequisite for the activation of the calcium channel CatSper, which mediates a calcium influx necessary for hyperactivated motility and the acrosome reaction. This compound, by inhibiting SLO3, blocks this entire cascade.[6]
Signaling Pathway of SLO3 in Sperm Capacitation
Caption: Signaling cascade of SLO3 activation and its inhibition by this compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of SLO3 Activity
| Possible Cause | Troubleshooting Step |
| Incorrect Buffer pH | Although this compound activity is stable between pH 7.2 and 8.0, extreme pH values could potentially affect its stability or the channel's conformation. Verify the pH of your experimental buffer immediately before use. |
| Compound Degradation | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. Avoid repeated freeze-thaw cycles. The stability of this compound in aqueous buffers over long periods, especially at different pH values, has not been extensively reported.[7][8][9] |
| Low Channel Activation | SLO3 channels are activated by intracellular alkalinization. Ensure your experimental conditions promote channel opening. For instance, in whole-cell patch-clamp, the intracellular solution should have a pH that activates SLO3. In cell population assays, the external pH can be raised to induce intracellular alkalinization. |
| Off-Target Effects | In heterologous expression systems like HEK293 cells, endogenous potassium channels can interfere with the results. It is recommended to use a non-selective K+ channel blocker, such as quinidine (10 µM), to isolate the SLO3-specific currents.[2] |
| Cell Line Variability | Ensure consistent expression of SLO3 and its auxiliary subunit γ2 (LRRC52) in your HEK293 cell line, as γ2 is crucial for stable expression and proper function of human SLO3.[2][6] |
Issue 2: High Background in Thallium Flux Assays
| Possible Cause | Troubleshooting Step |
| Low SLO3 Activity | The SLO3 channel may have low basal activity in HEK293 cells. The use of a non-selective K+ channel activator, such as NS11021, can increase the signal window.[3][10] |
| Uneven Cell Plating | Ensure a homogenous cell monolayer to obtain consistent results across the plate. |
| Dye Loading Issues | Optimize the loading time and concentration of the thallium-sensitive dye (e.g., Thallos™). Inadequate loading can lead to a weak signal, while overloading can cause cytotoxicity. |
| Inconsistent Liquid Handling | Use automated liquid handling systems for the addition of compounds and stimulus buffer to ensure simultaneous and consistent delivery to all wells. |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for this compound Testing in Human Sperm
This protocol is adapted from methodologies used in the study of human sperm ion channels.[11][12][13]
Experimental Workflow for Patch-Clamp
Caption: Workflow for assessing this compound activity using patch-clamp.
Solutions:
| Solution Type | Component | Concentration (mM) |
| Extracellular (Bath) Solution | NaCl | 10 |
| KCl | 18 | |
| K Gluconate | 92 | |
| MgCl₂ | 0.5 | |
| CaCl₂ | 0.6 | |
| EGTA | 1 | |
| HEPES | 10 | |
| pH adjusted to 7.4 with KOH | ||
| Intracellular (Pipette) Solution | Cs-methanesulfonate | 130 |
| HEPES | 70 | |
| EGTA | 3 | |
| EDTA | 2 | |
| Tris-HCl | 0.5 | |
| pH adjusted to 7.4 with CsOH |
Procedure:
-
Isolate motile sperm using a swim-up or density gradient method.
-
Transfer the sperm to a recording chamber containing the extracellular solution.
-
Approach a single sperm cell with a glass micropipette filled with the intracellular solution.
-
Establish a gigaohm seal between the pipette tip and the sperm plasma membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record baseline potassium currents using a voltage ramp protocol (e.g., -100 mV to +100 mV).
-
Perfuse the chamber with the extracellular solution containing the desired concentration of this compound.
-
Record the currents in the presence of the inhibitor.
-
Wash out the inhibitor to observe any reversal of the effect.
-
Analyze the current inhibition at a specific voltage to determine the percentage of block and calculate the IC50 from a dose-response curve.
Membrane Potential Assay using DiSC₃(5) Dye
This protocol is based on methods for measuring membrane potential changes in sperm.[2]
Solutions:
-
Experimental Buffer: HEPES-buffered Hank's Balanced Salt Solution (HBSS) or a similar physiological salt solution. The pH can be adjusted as required for the experiment (e.g., pH 5.8 and pH 8.0).
-
DiSC₃(5) Stock Solution: Prepare a stock solution in DMSO.
-
This compound Stock Solution: Prepare a stock solution in DMSO.
Procedure:
-
Prepare sperm or cells in the experimental buffer at the desired density.
-
Add DiSC₃(5) to the cell suspension to a final concentration of approximately 1 µM and incubate in the dark to allow the dye to equilibrate across the membrane.
-
Transfer the cell suspension to a cuvette for spectrofluorometry or to a multi-well plate for plate reader-based analysis.
-
Record the baseline fluorescence (Excitation ~620 nm, Emission ~670 nm).
-
Add this compound or the vehicle control (DMSO) to the cell suspension and continue recording the fluorescence.
-
An increase in fluorescence indicates membrane depolarization, while a decrease suggests hyperpolarization. In the context of inhibiting SLO3, this compound is expected to prevent the hyperpolarization induced by high external pH.[2]
Thallium Flux Assay for High-Throughput Screening
This is a generalized protocol based on thallium flux assays used for potassium channels.[3][10]
Solutions:
-
Assay Buffer: A low potassium, chloride-free buffer (e.g., containing sodium gluconate).
-
Dye Loading Buffer: Assay buffer containing the thallium-sensitive dye (e.g., Thallos™-AM) and a surfactant like Pluronic F-127 to aid in dye loading.
-
Compound Plate: Serial dilutions of this compound in assay buffer.
-
Stimulus Buffer: Assay buffer containing a potassium channel activator (e.g., NS11021) and thallium sulfate.
Procedure:
-
Plate HEK293 cells stably expressing SLO3/γ2 in a 384-well plate and culture overnight.
-
Remove the culture medium and add the dye loading buffer to each well. Incubate for approximately 1 hour at room temperature, protected from light.
-
Remove the dye loading buffer and wash the cells with assay buffer.
-
Add the compound dilutions from the compound plate to the cell plate.
-
Place the cell plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Record baseline fluorescence.
-
Inject the stimulus buffer into all wells and immediately begin kinetic fluorescence reading.
-
The increase in fluorescence corresponds to thallium influx through the SLO3 channels. Inhibition by this compound will result in a reduced rate of fluorescence increase.
References
- 1. researchgate.net [researchgate.net]
- 2. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 5. SLO3 in the fast lane: The latest male contraceptive target with a promising small-molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SLO3: A Conserved Regulator of Sperm Membrane Potential [mdpi.com]
- 7. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term stability monitoring of pH reference materials using primary pH method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of pH, buffer species, and storage temperature on physicochemical stability of a humanized monoclonal antibody LA298 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sperm Patch-Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patch clamp studies of human sperm under physiological ionic conditions reveal three functionally and pharmacologically distinct cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Validation & Comparative
VU0546110: A Comparative Analysis of Selectivity for SLO3 vs. SLO1 Potassium Channels
Introduction
The selective inhibition of ion channels is a critical objective in drug discovery and a powerful tool for dissecting complex physiological processes. In the context of male fertility, two closely related potassium channels, SLO1 (BK channel) and SLO3 (KSper), have been subjects of intense investigation. While SLO1 is ubiquitously expressed, SLO3 is predominantly found in sperm and is essential for the membrane hyperpolarization required for fertilization.[1][2][3][4] The development of VU0546110, a small molecule inhibitor, has been instrumental in clarifying the specific role of SLO3 in human sperm function.[2][5] This guide provides a detailed comparison of the selectivity of this compound for human SLO3 versus human SLO1 channels, supported by quantitative data and experimental methodologies.
Quantitative Selectivity Data
Experimental data demonstrates that this compound is a potent and selective inhibitor of the human SLO3 potassium channel over the human SLO1 channel. The compound was identified through a high-throughput screening of 50,240 compounds.[3][6] Electrophysiological assays using HEK293 cells stably expressing the target channels revealed a significant difference in the half-maximal inhibitory concentration (IC50) for each channel.
This compound inhibits SLO3 currents with an IC50 of 1.287 µM.[1][7] In contrast, its potency against SLO1 is substantially lower, with a measured IC50 of 59.80 µM.[1][7][8][9] This quantitative difference results in a selectivity ratio of approximately 46-fold in favor of SLO3, highlighting the compound's specificity.[3][6][10] This selectivity was found to be independent of intracellular free Ca2+ concentrations between 32 nM and 100 µM for SLO1.[1][8][9]
| Parameter | Human SLO3 | Human SLO1 | Reference(s) |
| IC50 | 1.287 ± 0.1004 µM | 59.80 ± 14.47 µM | [1][7][8] |
| Selectivity (Fold) | ~46-fold greater for SLO3 | - | [3][6][10] |
Experimental Protocols
The selectivity of this compound was determined using whole-cell patch-clamp electrophysiology, a gold-standard technique for characterizing ion channel function and pharmacology.
1. Cell Line Preparation:
-
Human Embryonic Kidney (HEK293) cells were used for heterologous expression of the ion channels.
-
Stable cell lines were generated to express either:
2. Electrophysiological Recording:
-
Technique: Whole-cell patch-clamp configuration was used to measure ionic currents flowing through the channels in the entire cell membrane.[1][11]
-
Solutions: The intracellular (pipette) and extracellular (bath) solutions were formulated with specific ionic compositions to isolate the potassium currents.[1]
-
Procedure:
-
A glass micropipette filled with intracellular solution forms a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette is ruptured to allow electrical access to the cell's interior.
-
A voltage protocol, typically a ramp from -100 mV to +100 mV, was applied to the cell to evoke channel opening and elicit potassium currents.[1]
-
The baseline current was recorded, and then various concentrations of this compound were applied to the bath solution.
-
The effect of each concentration on the magnitude of the potassium current was recorded.[11]
-
3. Data Analysis:
-
For each concentration of this compound, the recorded current at a specific voltage (e.g., +100 mV) was measured.
-
The currents were normalized relative to the control (no inhibitor) condition.
-
A dose-response curve was generated by plotting the normalized current against the logarithm of the this compound concentration.
-
The IC50 value was calculated by fitting this curve to a modified Hill equation.[11]
-
Selectivity was determined by calculating the ratio of the IC50 for SLO1 to the IC50 for SLO3.
Caption: Experimental workflow for determining the selectivity of this compound.
Signaling Context and Implications
The selective inhibition of SLO3 by this compound has provided conclusive evidence for the channel's central role in human sperm function. For years, the relative contributions of SLO1 and SLO3 to the essential process of sperm hyperpolarization were debated.[1][12] Experiments using this compound demonstrated that inhibiting SLO3 at a concentration of 10 µM—well below its IC50 for SLO1—completely blocks the primary potassium current (hKSper) in human sperm.[1] This inhibition prevents sperm hyperpolarization, hyperactivated motility, and the acrosome reaction, all of which are indispensable for fertilization.[1][2][5][9] Conversely, SLO1-selective inhibitors like iberiotoxin and paxilline did not prevent sperm hyperpolarization, further cementing SLO3's role as the dominant functional potassium channel in this process.[1][9]
Caption: Simplified pathway of SLO3's role in human sperm function.
This compound is a highly selective inhibitor of the sperm-specific potassium channel SLO3 over its closest paralog, SLO1. With an approximately 46-fold greater potency for SLO3, this compound has become an invaluable pharmacological tool. Its use has definitively established that SLO3, not SLO1, is the sole K+ channel responsible for the membrane hyperpolarization that governs human sperm's fertilizing capacity.[1] This selectivity is crucial, as targeting the sperm-specific SLO3 channel minimizes the potential for off-target effects that could arise from inhibiting the widely expressed SLO1 channel, making SLO3 an attractive target for the development of non-hormonal male contraceptives.[3][5]
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. SLO3 in the fast lane: The latest male contraceptive target with a promising small-molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a selective inhibitor confirms the role of SLO3 K+ channel in human sperm capacitation | BioWorld [bioworld.com]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
VU0546110: A Comparative Analysis Against Other Potassium Channel Inhibitors in the Context of Male Fertility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of VU0546110, a selective inhibitor of the sperm-specific potassium channel SLO3, with other known potassium channel inhibitors. The focus is on the pharmacological properties and functional effects relevant to sperm physiology and male fertility. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.
Introduction to SLO3 and its Role in Sperm Function
The potassium channel SLO3 is predominantly expressed in mammalian sperm and plays a pivotal role in the process of capacitation, a series of physiological changes that sperm must undergo to be competent to fertilize an egg.[1][2] Activation of SLO3 leads to an efflux of potassium ions, causing hyperpolarization of the sperm membrane. This hyperpolarization is a critical event that precedes and enables two essential downstream processes for fertilization: hyperactivated motility and the acrosome reaction.[1][2][3]
This compound has been identified as the first selective inhibitor of human SLO3, making it a valuable tool for studying the specific role of this channel in human sperm function and a potential lead compound for the development of non-hormonal male contraceptives.[1][3]
Comparative Pharmacology of this compound and Other Potassium Channel Inhibitors
The efficacy and utility of a channel inhibitor are defined by its potency and selectivity. The following tables summarize the inhibitory concentrations (IC50) and selectivity profiles of this compound and other relevant potassium channel inhibitors.
Table 1: Inhibitory Potency (IC50) of Various Potassium Channel Inhibitors on SLO Channels
| Inhibitor | Target Channel | IC50 (µM) | Species | Comments |
| This compound | hSLO3 | 1.29 | Human | Highly selective for SLO3 over SLO1. [1] |
| This compound | hSLO1 | 59.8 | Human | Over 40-fold less potent on SLO1.[4] |
| Quinidine | mSlo3 | ~10 (at 0 mV) | Mouse | Non-selective, also inhibits other K+ channels.[5] |
| Quinine | mSlo3 | ~500 | Mouse | Non-selective, also inhibits other K+ channels.[6] |
| Iberiotoxin (IbTX) | hSLO1 | Potent Blocker | Human | Selective for SLO1; does not inhibit SLO3 at concentrations that block SLO1.[4][7] |
| Charybdotoxin (ChTX) | hSLO1 | Potent Blocker | Human | Blocks SLO1 but not SLO3.[5][7] |
| Paxilline | hSLO1 | Potent Blocker | Human | Selective for SLO1; does not inhibit SLO3 at concentrations that block SLO1.[4][7] |
| Bepridil | hSlack (Slo2.2) | 1.0 | Human | Blocker of sodium-activated potassium channels.[8] |
Table 2: Selectivity Profile of this compound
| Parameter | Value |
| SLO3 IC50 | 1.29 µM [1] |
| SLO1 IC50 | 59.8 µM [4] |
| Selectivity (SLO1/SLO3) | ~46-fold [1] |
Functional Comparison in Sperm Physiology
The functional consequences of inhibiting different potassium channels in sperm highlight the specific role of SLO3.
Table 3: Effects of Potassium Channel Inhibitors on Human Sperm Function
| Inhibitor | Target | Sperm Membrane Hyperpolarization | Hyperactivated Motility | Acrosome Reaction (Induced) |
| This compound | SLO3 | Inhibited [1][4] | Inhibited [1][2] | Inhibited [1][2] |
| Iberiotoxin | SLO1 | No Effect[4] | No significant effect | No significant effect |
| Paxilline | SLO1 | No Effect[4] | No significant effect | No significant effect |
| Quinine | Multiple K+ channels | Inhibited | Inhibited | Inhibited |
These data demonstrate that selective inhibition of SLO3 by this compound is sufficient to block the key functional changes required for fertilization. In contrast, selective SLO1 inhibitors do not prevent sperm hyperpolarization, indicating that SLO1 is not the primary channel responsible for this critical event in human sperm.[4]
Signaling Pathway and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Signaling pathway of sperm capacitation and the inhibitory action of this compound.
Caption: Workflow for determining IC50 of inhibitors using patch-clamp electrophysiology.
Caption: General workflow for assessing the impact of inhibitors on sperm function.
Detailed Experimental Protocols
Patch-Clamp Electrophysiology for IC50 Determination of SLO3 Inhibition
This protocol is adapted from studies characterizing this compound.[4]
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are transiently or stably transfected with plasmids encoding human SLO3 and an accessory subunit like γ2 to ensure robust channel expression. Green Fluorescent Protein (GFP) is often co-expressed to identify transfected cells.
-
-
Electrophysiological Recording:
-
Recordings are performed in the whole-cell patch-clamp configuration at room temperature.
-
External (bath) solution (in mM): 140 NMDG, 6 KCl, 10 HEPES, 2 MgCl2, 2 CaCl2, adjusted to pH 7.4 with methanesulfonic acid.
-
Internal (pipette) solution (in mM): 140 K-methanesulfonate, 10 HEPES, 1 EGTA, adjusted to pH 7.2 with KOH. Free Ca2+ concentration can be adjusted as needed.
-
Pipettes are pulled from borosilicate glass to a resistance of 3-5 MΩ.
-
-
Data Acquisition:
-
Cells are held at a holding potential of -80 mV.
-
Currents are elicited by applying depolarizing voltage steps (e.g., from -100 mV to +150 mV in 20 mV increments for 500 ms).
-
Baseline currents are recorded in the external solution.
-
The test compound (e.g., this compound) is perfused at increasing concentrations, and currents are recorded at each concentration until a steady-state effect is observed.
-
-
Data Analysis:
-
The peak current amplitude at a specific depolarizing voltage (e.g., +100 mV) is measured for each concentration.
-
The percentage of inhibition is calculated relative to the baseline current.
-
A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the dose-response curve with the Hill equation.
-
Sperm Motility Analysis
-
Semen Sample Preparation:
-
Liquefied human semen samples are purified to select for motile sperm, often using a density gradient centrifugation method.
-
Sperm are resuspended in a capacitating medium (e.g., Human Tubal Fluid medium) and incubated under capacitating conditions (37°C, 5% CO2).
-
-
Inhibitor Treatment:
-
Sperm are incubated with the test inhibitor (e.g., this compound at 2.5 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 1-4 hours).
-
-
Motility Assessment:
-
Sperm motility is assessed using a Computer-Assisted Sperm Analysis (CASA) system.
-
Aliquots of the sperm suspension are loaded onto a pre-warmed analysis chamber.
-
The CASA system captures multiple fields and analyzes various motility parameters, including percentage of motile sperm, progressive motility, and hyperactivated motility (characterized by high-amplitude, asymmetrical flagellar beating).
-
Acrosome Reaction Assay
-
Sperm Preparation and Treatment:
-
Sperm are prepared and treated with inhibitors as described for the motility assay.
-
-
Induction of Acrosome Reaction:
-
After the capacitation period, the acrosome reaction is induced by adding a physiological inducer like progesterone (1-10 µM) or a calcium ionophore like A23187 (2.5-10 µM). A control group receives no inducer to measure the spontaneous acrosome reaction rate.
-
-
Staining and Analysis:
-
Sperm are fixed and permeabilized.
-
The acrosomal status is assessed using a fluorescent probe that binds to the acrosomal contents, such as fluorescein isothiocyanate-conjugated peanut agglutinin (PNA-FITC). Acrosome-intact sperm show bright staining of the acrosomal region, while acrosome-reacted sperm show no or minimal staining.
-
The percentage of acrosome-reacted sperm is quantified using flow cytometry or by counting under a fluorescence microscope.
-
Conclusion
This compound stands out as a highly selective and potent inhibitor of the sperm-specific potassium channel SLO3. Comparative data clearly distinguish its mechanism of action from that of SLO1 inhibitors and non-selective potassium channel blockers. By specifically targeting SLO3, this compound effectively prevents sperm hyperpolarization, a crucial step for achieving hyperactivated motility and undergoing the acrosome reaction. This specificity makes this compound an invaluable pharmacological tool for dissecting the molecular events of fertilization and a promising candidate for the development of novel, non-hormonal male contraceptives. Further research may focus on optimizing its pharmacokinetic properties and evaluating its in vivo efficacy and safety.
References
- 1. pnas.org [pnas.org]
- 2. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Block of mouse Slo1 and Slo3 K+ channels by CTX, IbTX, TEA, 4-AP and quinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of mouse Slo3 (KCa5.1) potassium channels by quinine, quinidine and barium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Pharmacological activation and inhibition of Slack (Slo2.2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of SLO3 Inhibition: A Cross-Species Comparison of VU0546110 Efficacy
For Immediate Release
A Comprehensive Analysis of the Selective SLO3 Inhibitor VU0546110 Reveals Species-Specific Efficacy, Providing Critical Insights for Researchers in Fertility and Drug Development.
This guide offers an in-depth comparison of the efficacy of this compound, a selective inhibitor of the sperm-specific potassium channel SLO3, across different species. By presenting key experimental data in a structured format, detailing methodologies, and visualizing the underlying biological pathways, this document serves as a vital resource for researchers, scientists, and professionals in the field of drug development.
The SLO3 potassium channel is a critical component in the regulation of sperm function, playing an essential role in membrane hyperpolarization, a prerequisite for fertilization.[1][2] The development of selective inhibitors for this channel, such as this compound, has opened new avenues for both fertility research and potential contraceptive development.[1][3] Understanding the cross-species efficacy of these inhibitors is paramount for the translation of preclinical findings.
Quantitative Efficacy of this compound
Electrophysiological studies have been pivotal in quantifying the inhibitory effect of this compound on SLO3 channels. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the available data on the efficacy of this compound on human and mouse SLO3, as well as its selectivity over the related SLO1 channel.
| Target | Species | IC50 (µM) | Reference |
| SLO3 | Human | 1.287 ± 0.1004 | [1] |
| SLO1 | Human | 59.80 ± 14.47 | [1] |
| SLO3 | Mouse | Data not available | N/A |
Table 1: Comparative Efficacy of this compound on SLO3 and SLO1 Channels.
While a direct IC50 value for this compound on mouse SLO3 is not currently published, the functional consequences of SLO3 inhibition have been observed in murine models. Studies on Slo3 knockout mice demonstrate a lack of sperm hyperpolarization, a key physiological process that is inhibited by this compound in human sperm.[1][2] This indicates that while the precise potency is yet to be determined, this compound is active in the murine system. The available data demonstrates that this compound is over 40-fold more selective for human SLO3 over the closely related human SLO1 channel.[1][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the ion channel currents in individual cells, providing a direct assessment of inhibitor potency.
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are transiently transfected with plasmids encoding the target ion channel (e.g., human SLO3 and its auxiliary subunit γ2) using a suitable transfection reagent.
-
Recordings are typically performed 24-48 hours post-transfection.
Recording Solutions:
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 10 HEPES, 5 EGTA, 2 MgCl2, adjusted to pH 7.2 with KOH.
-
Extracellular (Bath) Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4 with KOH.
Recording Procedure:
-
Glass micropipettes with a resistance of 3-5 MΩ are filled with the intracellular solution and mounted on a micromanipulator.
-
A gigaohm seal is formed between the pipette tip and the membrane of a transfected cell.
-
The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
Currents are elicited by voltage steps or ramps to various potentials (e.g., a ramp from -100 mV to +100 mV).
-
This compound is applied at varying concentrations to the bath solution to determine the dose-dependent inhibition of the SLO3 current.
-
The IC50 is calculated by fitting the concentration-response data to the Hill equation.
Sperm Membrane Potential Measurement
This assay utilizes a voltage-sensitive dye to assess the effect of inhibitors on sperm hyperpolarization.
Sperm Preparation:
-
Semen samples are allowed to liquefy, and motile sperm are isolated using a density gradient centrifugation method.
-
Sperm are washed and resuspended in a capacitating medium (e.g., Human Tubal Fluid medium).
Dye Loading and Measurement:
-
Sperm are incubated with a voltage-sensitive fluorescent dye (e.g., DiSC3(5)) at 37°C.
-
The baseline fluorescence is measured using a fluorometer or flow cytometer.
-
Sperm are treated with this compound at various concentrations.
-
Changes in fluorescence, corresponding to changes in membrane potential, are recorded over time. An increase in fluorescence indicates hyperpolarization.
-
Control experiments with high extracellular K+ are used to depolarize the membrane and validate the assay.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving SLO3 and a typical experimental workflow for evaluating SLO3 inhibitors.
Caption: Signaling pathway of SLO3 activation during sperm capacitation.
Caption: Workflow for evaluating SLO3 inhibitors.
References
Comparative Analysis of the SLO3 Potassium Channel Inhibitor VU0546110 and Its Analogs
A deep dive into the pharmacology, structure-activity relationships, and experimental evaluation of a promising new class of non-hormonal contraceptive agents.
This guide provides a comprehensive comparison of VU0546110, a pioneering selective inhibitor of the sperm-specific potassium channel SLO3, and its subsequently developed analogs. The discovery of this compound has paved the way for novel approaches to non-hormonal contraception by targeting a key mechanism in sperm function. This analysis is intended for researchers, scientists, and professionals in drug development interested in the evolving landscape of contraceptive research.
Introduction to this compound and its Significance
This compound was identified through high-throughput screening as a selective inhibitor of the human SLO3 potassium channel.[1][2] This channel is predominantly expressed in sperm and is essential for the membrane hyperpolarization that occurs during capacitation, a crucial maturation step that enables sperm to fertilize an egg.[3][4][5] By blocking SLO3, this compound prevents this hyperpolarization, thereby inhibiting hyperactivated motility and the acrosome reaction, both of which are necessary for fertilization.[1][3][4] The sperm-specificity of SLO3 makes it an attractive target for developing contraceptives with potentially minimal off-target effects.[1]
Comparative Pharmacological Data
Subsequent research has focused on developing analogs of this compound with improved potency and selectivity, particularly to mitigate off-target effects on the hERG channel, which can be associated with cardiotoxicity.[6] The following table summarizes the key pharmacological data for this compound and some of its notable analogs.
| Compound | hSLO3 IC₅₀ (µM) | hSLO1 IC₅₀ (µM) | hERG IC₅₀ (µM) | Selectivity (SLO1/SLO3) | Selectivity (hERG/SLO3) |
| This compound | 1.29 | 59.8 | ~1.94 | ~46-fold | ~1.5-fold |
| VU0528254 | 0.223 | - | 0.928 | - | ~4.2-fold |
| VU0530373 | - | - | - | - | ~1.1-fold |
| VU6045330 | 0.135 | - | 73.3 | - | ~555-fold |
| VU6047606 | ≤ 0.112 | - | - | - | - |
| VU6032735 | - | - | - | - | - |
Data compiled from multiple sources.[6][7][8] Note: "-" indicates data not available in the provided search results.
Signaling Pathway of SLO3 in Sperm Capacitation and Inhibition by this compound
The following diagram illustrates the critical role of the SLO3 channel in the signaling cascade leading to sperm capacitation and how this compound disrupts this process.
Caption: Role of SLO3 in sperm capacitation and its inhibition by this compound.
Experimental Protocols
The characterization of this compound and its analogs relies on specific experimental assays to determine their potency and selectivity. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the SLO3 and SLO1 channels in response to the compounds.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds on human SLO3 and SLO1 channels.
Cell Line: HEK293 cells stably expressing human SLO3 (with the γ2 accessory subunit) or human SLO1.[7][8]
Procedure:
-
HEK293 cells are cultured on glass coverslips and transferred to a recording chamber on an inverted microscope.
-
The extracellular solution (bath solution) contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to a specific pH (e.g., 7.4).[7]
-
The intracellular solution (pipette solution) contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, and a specific concentration of free Ca²⁺ for SLO1 recordings, adjusted to a specific pH.[7][8]
-
Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-5 MΩ.
-
Cells are held at a holding potential (e.g., -80 mV), and currents are elicited by voltage steps (e.g., to +100 mV).[7]
-
The test compound (this compound or analog) is applied at various concentrations to the bath solution.
-
The inhibition of the current at a specific voltage is measured. To isolate the SLO3 current from endogenous currents in HEK293 cells, the remaining current in the presence of a non-selective K+ channel blocker like quinidine (e.g., 10 µM) can be subtracted.[7]
-
Dose-response curves are generated by plotting the percentage of current inhibition against the compound concentration, and the IC₅₀ value is calculated by fitting the data to the Hill equation.[7]
Thallium Flux Assay
This is a high-throughput screening method used to identify and characterize ion channel modulators.
Objective: To screen for and determine the potency of inhibitors of the SLO3 channel.
Cell Line: HEK293 cells stably expressing the target ion channel (e.g., human SLO3).
Principle: The assay measures the influx of thallium (Tl⁺), a surrogate for K⁺, through the channel using a Tl⁺-sensitive fluorescent dye. Inhibition of the channel reduces Tl⁺ influx and thus reduces the fluorescent signal.
Procedure:
-
Cells are plated in 96- or 384-well plates and loaded with a Tl⁺-sensitive fluorescent dye.
-
The cells are then incubated with the test compounds at various concentrations.
-
A stimulus is applied to open the SLO3 channels (e.g., an alkaline buffer).
-
A solution containing Tl⁺ is added to the wells.
-
The change in fluorescence over time is measured using a fluorescence plate reader.
-
The rate of Tl⁺ influx is calculated, and the inhibitory effect of the compound is determined by comparing the rate in the presence of the compound to the control (DMSO).
-
IC₅₀ values are determined by plotting the percent inhibition against the compound concentration.
Structure-Activity Relationship (SAR)
The development of this compound analogs has been guided by structure-activity relationship studies to enhance potency and selectivity.[6][9][10][11][12] For instance, the initial hit this compound had a significant liability due to its off-target activity on the hERG channel.[6] Through iterative synthesis and screening, analogs such as VU6045330 were developed, which demonstrated a dramatic improvement in selectivity against hERG while maintaining or improving potency on SLO3.[6] These studies often involve modifying different parts of the parent molecule and assessing the impact on biological activity.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs typically involves multi-step organic synthesis routes. While detailed synthetic schemes are often proprietary or found in specialized medicinal chemistry literature, a general approach involves the coupling of key chemical fragments. For example, the synthesis of piperlongumine analogs, another class of biologically active molecules, has been achieved through a convergent strategy involving the coupling of lactams and carboxylic acid chlorides.[13] Similarly, the synthesis of other complex molecules often involves key steps like Wittig reactions and reductive aminations.[14] The specific synthetic pathways for this compound and its direct analogs would require consulting the primary medicinal chemistry publications.
Conclusion
This compound represents a significant breakthrough in the quest for non-hormonal male contraceptives. The comparative analysis of this compound and its analogs highlights the successful application of medicinal chemistry principles to optimize a lead compound, enhancing its potency and selectivity. The detailed experimental protocols provided herein offer a framework for the continued evaluation of this and other novel contraceptive agents. Further research focusing on the in vivo efficacy and safety of these optimized analogs is crucial for their potential translation into clinical use.
References
- 1. Discovery of a selective inhibitor confirms the role of SLO3 K+ channel in human sperm capacitation | BioWorld [bioworld.com]
- 2. SLO3 in the fast lane: The latest male contraceptive target with a promising small-molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. pnas.org [pnas.org]
- 5. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Further Structure‐Activity Relationship of G Protein‐Gated Inwardly Rectifying Potassium Channels 1/2 Activators: Synthesis and Biological Characterization of In Vitro Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Functional Characterization of Novel RU1968-Derived CatSper Inhibitors with Reduced Stereochemical Complexity - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Findings on VU0546110's Impact on Sperm Function: A Comparative Guide
This guide provides a detailed comparison of VU0546110, a selective inhibitor of the sperm-specific potassium channel SLO3, with other compounds affecting sperm function. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Executive Summary
This compound has been identified as a potent and selective inhibitor of the human SLO3 potassium channel, a key player in sperm capacitation. By blocking this channel, this compound effectively prevents the necessary membrane hyperpolarization that precedes critical sperm functions required for fertilization.[1][2][3][4] Experimental data demonstrates its ability to significantly inhibit hyperactivated motility and the induced acrosome reaction, two essential events for an egg's fertilization.[5][6] This positions SLO3 inhibitors like this compound as promising candidates for non-hormonal male contraception.[2][5] This guide compares its efficacy and mechanism of action against other potassium channel inhibitors and alternative non-hormonal contraceptive agents that target different pathways.
Comparative Performance Data
The following tables summarize the quantitative effects of this compound and alternative compounds on key sperm functions.
Table 1: Comparison of Potassium (K+) Channel Inhibitors on Human Sperm Function
| Compound | Target | Concentration | Effect on Hyperactivation | Effect on Induced Acrosome Reaction (AR) |
| This compound | SLO3 | ≥ 0.5 µM | ~70% inhibition (at 10 µM, 1 min exposure) | Significant reduction (at 2.5 µM)[7] |
| Iberiotoxin (IbTX) | SLO1 | 100 nM | Decreased percentage of hyperactivated sperm[8][9] | Decreased percentage of AR[8][9] |
| Clofilium | SLO3 | 50 µM | Decreased percentage of hyperactivated sperm[8][9] | Decreased percentage of AR[8][9] |
| IbTX + Clofilium | SLO1 + SLO3 | 100 nM + 50 µM | Synergistic decrease, lower than individual inhibitors[8][9] | Synergistic decrease, lower than individual inhibitors[8][9] |
Table 2: Comparison of this compound with Non-Hormonal Alternatives (Different Mechanisms)
| Compound | Target/Mechanism | Key Effect | Onset of Action | Reversibility |
| This compound | SLO3 K+ Channel Inhibitor | Inhibits hyperactivation and acrosome reaction | Acute (effects seen in minutes) | Expected to be reversible, but in-vivo data is pending. |
| TDI-11861 | Soluble Adenylyl Cyclase (sAC) Inhibitor | Immobilizes sperm, blocking motility[3][10] | Rapid (within 30-60 minutes)[10] | Rapidly reversible (motility recovers within hours)[10] |
| EP055 | EPPIN (Epididymal Protease Inhibitor) Binder | Inhibits progressive sperm motility[1][11][12] | ~6 hours post-infusion for maximal effect[1] | Reversible (full recovery by 18 days post-infusion)[1][11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Sperm Capacitation and SLO3 Inhibition
The following diagram illustrates the critical role of the SLO3 channel in the signaling cascade of sperm capacitation and how this compound disrupts this process.
Caption: Mechanism of this compound action on the sperm capacitation pathway.
General Experimental Workflow
This diagram outlines the typical workflow for assessing the impact of compounds like this compound on sperm function in vitro.
Caption: Workflow for in-vitro analysis of compound effects on sperm function.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and related compounds.
Human Sperm Preparation and Capacitation
-
Semen Collection and Liquefaction: Semen samples are obtained from healthy donors by masturbation after 2–5 days of sexual abstinence. Samples are allowed to liquefy for 30–60 minutes at 37°C.
-
Isolation of Motile Sperm: A swim-up technique is commonly used. An aliquot of liquefied semen is gently layered under a capacitating medium (e.g., Human Tubal Fluid - HTF medium supplemented with human serum albumin) in a conical tube.
-
Incubation: The tube is incubated at a 45° angle for 1 hour at 37°C in 5% CO2 to allow motile sperm to swim up into the medium.
-
Collection and Washing: The supernatant containing the highly motile sperm fraction is collected, centrifuged, and the sperm pellet is resuspended in fresh capacitating medium to a final concentration of approximately 5-10 x 10^6 sperm/mL.
-
Capacitation: The sperm suspension is incubated for at least 3-4 hours under capacitating conditions (37°C, 5% CO2) to induce capacitation prior to functional assays.[8]
Acrosome Reaction (AR) Assay
-
Compound Treatment: Capacitated sperm are treated with various concentrations of the test compound (e.g., 2.5 µM this compound) or vehicle control (DMSO) and incubated for a specified period.
-
Induction of AR: The acrosome reaction is induced by adding a physiological inducer like progesterone (10 µM) or a calcium ionophore like A23187 (2.5-10 µM) and incubating for an additional 15-30 minutes.[8] A non-induced control group is maintained to measure the spontaneous acrosome reaction rate.
-
Fixation and Staining: Sperm are fixed (e.g., with 4% paraformaldehyde), washed, and smeared onto microscope slides. The acrosomal status is assessed using a fluorescent stain that binds to the acrosomal content, such as Pisum sativum agglutinin conjugated to fluorescein isothiocyanate (PSA-FITC).[8] A counterstain for the nucleus (e.g., Hoechst) may also be used.
-
Microscopy and Analysis: Slides are examined under a fluorescence microscope. At least 200 sperm per sample are counted and categorized as either acrosome-intact (bright, uniform staining over the acrosomal region) or acrosome-reacted (no staining or a faint equatorial band). The percentage of acrosome-reacted sperm is calculated.
Sperm Motility and Hyperactivation Analysis
-
Sample Preparation: Capacitated sperm are treated with the test compound or vehicle. For acute effect studies, compounds may be added just prior to analysis.
-
Data Acquisition: Aliquots of the sperm suspension are loaded into a analysis chamber (e.g., Makler chamber) pre-warmed to 37°C.
-
Computer-Assisted Sperm Analysis (CASA): Sperm movement is recorded and analyzed using a CASA system. The system tracks the trajectories of individual sperm heads over a series of frames to calculate various kinematic parameters.
-
Parameter Analysis: Key parameters for assessing hyperactivation include:
-
Curvilinear Velocity (VCL): The total distance traveled by the sperm head divided by the time elapsed.
-
Amplitude of Lateral Head Displacement (ALH): The magnitude of the lateral movement of the sperm head around its average path.
-
Linearity (LIN): The ratio of the straight-line distance to the total curvilinear distance traveled.
-
-
Classification: Sperm are classified as hyperactivated based on established thresholds, typically high VCL, high ALH, and low LIN. The percentage of hyperactivated sperm in the total motile population is then determined.
References
- 1. Inhibition of sperm motility in male macaques with EP055, a potential non-hormonal male contraceptive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of sperm motility in male macaques with EP055, a potential non-hormonal male contraceptive | PLOS One [journals.plos.org]
- 3. On-demand male contraception via acute inhibition of soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. newindianexpress.com [newindianexpress.com]
- 6. lions-talk-science.org [lions-talk-science.org]
- 7. pnas.org [pnas.org]
- 8. Iberiotoxin and clofilium regulate hyperactivation, acrosome reaction, and ion homeostasis synergistically during human sperm capacitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. On-Demand Male Contraceptive Shows Promise in Preclinical Study | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 11. Male Contraceptive Compound Stops Sperm Without Affecting Hormones | Newsroom [news.unchealthcare.org]
- 12. drugtargetreview.com [drugtargetreview.com]
VU0546110: A Potent and Selective Positive Control for SLO3 Inhibition Studies
For researchers in reproductive biology, fertility, and drug development, identifying specific inhibitors for ion channels is paramount. The sperm-specific potassium channel SLO3 is a critical regulator of sperm function and a promising target for non-hormonal contraceptives.[1][2][3][4][5][6] VU0546110 has emerged as a valuable tool compound, serving as a potent and selective positive control in studies investigating SLO3 inhibition. [1][2][7] This guide provides a comprehensive comparison of this compound with other SLO3 modulators, supported by experimental data and detailed protocols.
Performance Comparison of SLO3 Inhibitors
This compound stands out for its significant selectivity for SLO3 over its closest paralog, SLO1, a crucial characteristic for minimizing off-target effects in experimental systems.[2][8] The following table summarizes the inhibitory potency of this compound and other compounds against the human SLO3 channel.
| Compound | Target(s) | IC50 (hSLO3) | Selectivity (over hSLO1) | Key Characteristics & Notes |
| This compound | SLO3 | 1.29 µM [9] | ~46-fold [2][9] | Selective inhibitor, widely used as a positive control.[1][2][7] Limited selectivity over hERG (1.5-fold), raising potential cardiotoxicity concerns in therapeutic applications but suitable for in vitro studies. [9] |
| VU0528254 | SLO3 | 223 nM[9] | 4.2-fold (over hERG) | High-throughput screening hit with submicromolar potency but poor selectivity over hERG.[9] |
| VU0530373 | SLO3 | 445 nM[9] | 1.1-fold (over hERG) | High-throughput screening hit with submicromolar potency but poor selectivity over hERG.[9] |
| VU6032735 | SLO3 | 165 nM[9] | 172-fold (over hERG) | A more potent and selective analog developed from VU0530373.[9] |
| VU6047606 | SLO3 | ≤ 112 nM[9] | ≥130-fold (over hERG) | A highly potent and selective inhibitor developed from another chemical scaffold.[9] |
| Quinidine | Non-selective K+ channel blocker | Inhibits SLO3[7] | Non-selective | Also inhibits SLO1 and other potassium channels.[7][8] Can also inhibit CatSper channels.[10][11] |
| Clofilium | K+ channel blocker | Inhibits SLO3[10][11] | Non-selective | Known to inhibit both SLO3 and CatSper channels.[10][11] |
| Paxilline | SLO1 inhibitor | Weakly inhibits SLO3 | Highly selective for SLO1[10] | Useful tool to differentiate between SLO1 and SLO3 activity.[10][11] |
| Iberiotoxin | SLO1 inhibitor | Inhibits SLO3 at high concentrations | Selective for SLO1[10] | Inhibition of SLO3 is variable and requires higher concentrations.[10][11] |
Signaling Pathway of SLO3 in Sperm Function
The activation of the SLO3 channel is a critical event in the process of sperm capacitation, a series of physiological changes that sperm must undergo to be competent to fertilize an oocyte.[3][12][13] Intracellular alkalization, an increase in intracellular pH, is a key trigger for SLO3 channel activation.[2][8] The subsequent efflux of potassium ions leads to hyperpolarization of the sperm membrane, a crucial step that gates the activation of the principal calcium channel for sperm, CatSper.[12][14] The resulting influx of calcium through CatSper is essential for driving hyperactivated motility and the acrosome reaction, both of which are indispensable for successful fertilization.[1][5][6][7]
Caption: SLO3 signaling cascade in sperm capacitation.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for SLO3 Inhibition
This method directly measures the ion flow through the SLO3 channel in response to voltage changes and the application of inhibitors.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp experiments.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human SLO3 and the auxiliary subunit γ2 are cultured under standard conditions.[7]
-
Electrophysiology Setup: Cells are transferred to a recording chamber on an inverted microscope. The extracellular solution contains (in mM): 140 NMDG-Cl, 10 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to the desired pH. The intracellular solution for the patch pipette contains (in mM): 140 NMDG-Cl, 20 KOH, 1 EGTA, 10 HEPES, adjusted to the desired pH.
-
Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. A gigaohm seal is formed between the micropipette and the cell membrane, followed by rupturing the membrane to achieve the whole-cell configuration.
-
Voltage Protocol: Cells are held at a holding potential (e.g., -80 mV) and subjected to depolarizing voltage steps (e.g., from -80 mV to +100 mV) to elicit SLO3 currents.[7]
-
Inhibitor Application: A baseline recording of SLO3 currents is obtained. Subsequently, this compound or other test compounds are applied via a perfusion system at various concentrations.
-
Data Analysis: The inhibition of the SLO3 current is measured at a specific voltage (e.g., +100 mV). Dose-response curves are generated by plotting the percentage of inhibition against the compound concentration to determine the IC50 value.[7]
High-Throughput Thallium Flux Assay for Screening SLO3 Inhibitors
This is a fluorescence-based assay suitable for screening large compound libraries to identify potential SLO3 inhibitors.
Experimental Workflow:
Caption: Workflow for the thallium flux assay.
Methodology:
-
Cell Plating: HEK293 cells expressing SLO3 and γ2 are plated in 384-well plates.[15]
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., Thallos).[15]
-
Compound Addition: Test compounds, including this compound as a positive control, are added to the wells. A SLO3 channel activator, such as NS11021, is also added to induce channel opening.[15]
-
Thallium Addition and Measurement: A solution containing thallium (Tl⁺) is added to the wells. As Tl⁺ enters the cells through open SLO3 channels, it binds to the dye, causing an increase in fluorescence. The fluorescence intensity is monitored over time using a plate reader.[15]
-
Data Analysis: Inhibitors of SLO3 will block the influx of Tl⁺, resulting in a reduced rate of fluorescence increase compared to control wells. The percentage of inhibition is calculated for each compound.
Sperm Motility and Acrosome Reaction Assays
These functional assays assess the physiological consequences of SLO3 inhibition on sperm.
Methodology:
-
Sperm Preparation: Human sperm are capacitated by incubation in a suitable medium (e.g., Human Tubal Fluid medium) for a defined period.
-
Inhibitor Treatment: Capacitated sperm are treated with this compound or other inhibitors at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Motility Analysis: Sperm motility parameters, including the percentage of hyperactivated motility, are assessed using a computer-assisted sperm analysis (CASA) system.[7]
-
Acrosome Reaction Assay: The acrosome reaction can be induced by adding a calcium ionophore (e.g., A23187) or progesterone.[7] The status of the acrosome is then evaluated using a fluorescent lectin (e.g., FITC-PNA) and flow cytometry or fluorescence microscopy. A reduction in the percentage of acrosome-reacted sperm in the presence of the inhibitor indicates an effect on this crucial fertilization step.[7]
Conclusion
This compound is a well-characterized and selective inhibitor of the SLO3 potassium channel, making it an indispensable positive control for in vitro studies.[2][7] Its use allows for the confident assessment of SLO3's role in sperm physiology and the validation of novel inhibitors. While newer compounds with improved potency and selectivity profiles are emerging, this compound remains a benchmark tool for researchers in the field.[9] The experimental protocols outlined in this guide provide a solid foundation for utilizing this compound and other modulators to further unravel the complexities of SLO3 function and its potential as a contraceptive target.[5][6]
References
- 1. Discovery of a selective inhibitor confirms the role of SLO3 K+ channel in human sperm capacitation | BioWorld [bioworld.com]
- 2. SLO3 in the fast lane: The latest male contraceptive target with a promising small-molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SLO3: A Conserved Regulator of Sperm Membrane Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SLO3 Potassium Channels - Center for Reproductive Health Sciences [reproductivesciences.wustl.edu]
- 5. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
- 12. SLO3: A Conserved Regulator of Sperm Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "The Sperm-Specific K+ Channel SLO3, a regulator of human fertility and" by Maximilian Daniel Lyon [openscholarship.wustl.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Assessing the Specificity of VU0546110 in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of VU0546110, a selective inhibitor of the sperm-specific potassium channel SLO3. Its performance is compared with other alternatives, supported by experimental data, to aid researchers in evaluating its suitability for studies in complex biological samples.
Introduction
This compound has emerged as a potent tool for studying the role of the SLO3 potassium channel in sperm physiology, with potential applications in contraceptive development.[1][2][3] The utility of any small molecule inhibitor in complex biological systems is critically dependent on its specificity. This guide outlines the known on-target and off-target activities of this compound, provides detailed protocols for assessing its specificity, and presents a framework for interpreting these findings.
Data Presentation: Quantitative Comparison of this compound Specificity
The following table summarizes the known inhibitory activities of this compound against its primary target, SLO3, and key off-targets. This data is essential for designing experiments and interpreting results obtained in complex biological matrices.
| Target | Assay Type | Species | IC50 / % Inhibition | Selectivity vs. hSLO3 | Reference |
| hSLO3 | Whole-Cell Patch Clamp | Human | 1.29 µM | - | [4][5][6] |
| hSLO1 | Whole-Cell Patch Clamp | Human | 59.8 µM | 46-fold | [6][7][8] |
| hERG | Not specified | Human | ~1.94 µM (estimated) | 1.5-fold | [4][5][6] |
| Mouse SLO3-γ2 | Whole-Cell Patch Clamp | Mouse | 1.15 µM | - | [4] |
Note: A lower IC50 value indicates higher potency. The selectivity is calculated as the ratio of the IC50 for the off-target to the IC50 for the primary target. The hERG IC50 is estimated based on the reported 1.5-fold selectivity relative to hSLO3.
Experimental Protocols
A rigorous assessment of inhibitor specificity requires a multi-pronged approach, combining electrophysiological, biochemical, and proteomic methods. Below are detailed protocols for key experiments.
This is the gold-standard method for characterizing the effects of a compound on ion channel function.
Objective: To determine the potency and selectivity of this compound against SLO3 and other ion channels (e.g., SLO1, hERG).
Materials:
-
Cell line expressing the target ion channel (e.g., HEK293 cells stably transfected with hSLO3, hSLO1, or hERG)
-
Patch clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular and extracellular recording solutions
-
This compound stock solution (in DMSO)
-
Control compounds (e.g., specific channel blockers)
Procedure:
-
Cell Preparation: Culture cells expressing the target ion channel on glass coverslips to ~70-80% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Recording:
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -80 mV) and apply a voltage protocol to elicit channel currents. For SLO3, a voltage ramp from -100 mV to +100 mV can be used.[9] For hERG, specific voltage steps are required to measure the tail current.[10][11]
-
-
Compound Application:
-
Establish a stable baseline recording of the channel current.
-
Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady state at each concentration.
-
Wash out the compound to assess the reversibility of inhibition.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage in the presence of different compound concentrations.
-
Normalize the data to the control (vehicle) response.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
This fluorescence-based assay provides a higher-throughput method for screening compounds against potassium channels.
Objective: To rapidly assess the activity of this compound against a panel of potassium channels.
Materials:
-
Cells expressing the potassium channel of interest
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™)
-
Assay buffer and stimulus buffer containing thallium (Tl+)
-
Microplate reader with kinetic fluorescence reading and injection capabilities
-
This compound and control compounds
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well microplate.
-
Dye Loading: Load cells with a thallium-sensitive dye according to the manufacturer's instructions. This typically involves a 60-90 minute incubation.[9][12]
-
Compound Incubation: Add this compound at various concentrations to the wells and incubate for a defined period (e.g., 30 minutes).[5][13]
-
Thallium Flux Measurement:
-
Place the microplate in the reader.
-
Initiate fluorescence reading and inject the thallium-containing stimulus buffer.
-
Monitor the increase in fluorescence over time as Tl+ enters the cells through open potassium channels.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Determine the percent inhibition of the thallium flux by this compound compared to the vehicle control.
-
Generate concentration-response curves to determine IC50 values.
-
To assess the broader specificity of this compound, it is crucial to screen it against large panels of kinases and other pharmacologically relevant targets. This is typically performed as a service by specialized contract research organizations (CROs).
Objective: To identify potential off-target interactions of this compound across the human kinome and a panel of safety-related targets.
General Workflow:
-
Compound Submission: Provide a sample of this compound to the CRO.
-
Screening: The compound is typically screened at a fixed concentration (e.g., 10 µM) against a large panel of targets (e.g., Eurofins SafetyScreen44 or a comprehensive kinase panel).[2][14][15]
-
Assay Formats: A variety of assay formats are used, including:
-
Radiometric assays: Measure the incorporation of radiolabeled phosphate onto a substrate.
-
Fluorescence/Luminescence-based assays: Detect changes in light output as a measure of enzyme activity.
-
Binding assays: Measure the displacement of a radiolabeled or fluorescent ligand from the target protein.
-
-
Data Analysis:
-
The results are typically reported as the percent inhibition of activity at the tested concentration.
-
"Hits" (targets showing significant inhibition) are identified for further investigation.
-
Follow-up dose-response experiments are conducted for confirmed hits to determine their IC50 values.
-
Mandatory Visualizations
Caption: Signaling pathway of sperm capacitation and hyperpolarization inhibited by this compound.
Caption: Experimental workflow for assessing small molecule inhibitor specificity.
Conclusion and Recommendations
This compound is a valuable tool for investigating the function of the SLO3 channel. The available data demonstrates good selectivity over the closely related SLO1 channel.[6][7][8] However, the reported low selectivity against the hERG channel is a significant concern for any potential therapeutic development and should be carefully considered in the design of in vivo experiments.[4][5][6]
For a comprehensive assessment of this compound's specificity in complex biological samples, it is highly recommended to:
-
Perform a broad in vitro safety pharmacology screen (e.g., Eurofins SafetyScreen44 or a similar panel) to identify potential off-target liabilities across different target classes.
-
Conduct a comprehensive kinome profiling study to rule out significant inhibition of protein kinases.
-
Validate any identified off-target hits using orthogonal assays and determine their IC50 values to understand the therapeutic window.
By following this structured approach, researchers can confidently assess the specificity of this compound and generate robust and reliable data in their studies of SLO3 function.
References
- 1. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. In Vitro Pharmacology - Pistoia Alliance [pistoiaalliance.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. eurofins.com [eurofins.com]
Independent Validation of VU0546110's Contraceptive Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-hormonal contraceptive candidate VU0546110 with other emerging and established non-hormonal alternatives. The information is collated from preclinical and clinical studies to support independent validation and further research in the field of non-hormonal contraception.
Overview of this compound
This compound is a novel, potent, and selective small-molecule inhibitor of the sperm-specific potassium (K+) channel SLO3.[1][2][3][4] This ion channel is critical for sperm hyperpolarization, a necessary step in capacitation that enables sperm to fertilize an egg.[1][4] By inhibiting SLO3, this compound prevents this essential hyperpolarization, thereby blocking downstream events such as hyperactivated motility and the acrosome reaction, which are crucial for fertilization.[1][4][5] As SLO3 is exclusively expressed in sperm, it presents a promising target for a male contraceptive with potentially minimal off-target effects.[4]
Comparative Analysis of Non-Hormonal Contraceptive Candidates
The following tables summarize the available quantitative data for this compound and other selected non-hormonal contraceptive alternatives. It is important to note that these candidates are at different stages of development, and direct comparative efficacy data from head-to-head clinical trials is not yet available.
Table 1: Comparison of Investigational Non-Hormonal Male Contraceptives
| Feature | This compound | YCT-529 | CDD-2807 | ADAM™ (Hydrogel) |
| Target | SLO3 K+ Channel | Retinoic Acid Receptor Alpha (RAR-α) | Serine/Threonine Kinase 33 (STK33) | Vas deferens (physical block) |
| Mechanism of Action | Inhibition of sperm hyperpolarization | Inhibition of spermatogenesis | Impairment of sperm morphology and motility | Blocks sperm transport |
| Development Stage | Preclinical | Phase 1 Clinical Trials | Preclinical | Phase 1 Clinical Trials |
| Reported Efficacy | Blocks human sperm hyperpolarization, hyperactivation, and acrosome reaction in vitro.[1] | 99% effective in preventing pregnancy in mice; lowered sperm counts in non-human primates.[6][7][8] | Reduced fertility in male mice.[9][10][11][12][13] | Successfully blocked sperm release for 24 months in two trial participants.[14] |
| Reversibility | Expected to be reversible, but in vivo data is not yet available. | Fertility restored in mice 4-6 weeks after cessation; fertility restored in non-human primates 10-15 weeks after cessation.[6][8][15][16] | Reversible in mice.[9][10][11][12][13] | Designed to be reversible as the hydrogel is expected to break down over time.[14] |
| Administration | Oral (anticipated) | Oral | Intraperitoneal injection (in mice) | Injection into the vas deferens |
| Side Effects | No significant off-target effects are anticipated due to the sperm-specific expression of SLO3. In preclinical studies, no signs of toxicity were observed in mice. | No significant side effects were reported in preclinical animal studies or initial human trials.[6][8][15] | No signs of toxicity, no accumulation in the brain, and no change in testis size were observed in mice.[10][11][12][13] | No serious adverse events have been recorded in the initial clinical trial.[14] |
Table 2: Comparison with Established Non-Hormonal Contraceptive Methods (for context)
| Method | Mechanism of Action | Typical Use Efficacy | Reversibility |
| Copper IUD | Creates an inflammatory reaction in the uterus that is toxic to sperm and eggs.[17][18][19] | >99%[17][19][20] | Immediately reversible upon removal. |
| Male Condom | Physical barrier preventing sperm from entering the vagina.[17] | ~87%[17] | Immediately reversible. |
| Diaphragm | Physical barrier covering the cervix, used with spermicide.[17] | ~83%[17] | Reversible. |
| Spermicide | Chemical that kills or immobilizes sperm.[17] | ~79% (when used alone)[17] | Reversible. |
| Vasectomy | Surgical procedure to block the vas deferens. | >99% | Considered permanent, though reversal is sometimes possible. |
Signaling Pathway and Experimental Workflows
Signaling Pathway of this compound
The primary mechanism of action of this compound is the direct inhibition of the SLO3 potassium channel, which is a key regulator of sperm membrane potential.
Caption: Signaling pathway of this compound in sperm.
Experimental Workflow for Assessing this compound's Effect on Sperm Function
The following diagram outlines a typical experimental workflow to evaluate the impact of a compound like this compound on key sperm functions.
Caption: Workflow for in vitro testing of this compound.
Detailed Experimental Protocols
Sperm Motility Assessment (Computer-Assisted Sperm Analysis - CASA)
Objective: To quantitatively assess the effect of this compound on sperm motility parameters.
Protocol:
-
Sample Preparation:
-
Collect semen samples and allow them to liquefy at 37°C for 30-60 minutes.
-
Isolate motile sperm using a swim-up or density gradient centrifugation method.
-
Resuspend the sperm pellet in a capacitating medium (e.g., Human Tubal Fluid medium supplemented with bovine serum albumin) to a concentration of 5-10 x 10^6 sperm/mL.
-
Incubate the sperm suspension under capacitating conditions (37°C, 5% CO2) for at least 3 hours.
-
-
Treatment:
-
Divide the capacitated sperm suspension into treatment groups: a vehicle control (e.g., DMSO) and various concentrations of this compound.
-
Incubate the sperm with the compounds for a predetermined time (e.g., 15-60 minutes) at 37°C.
-
-
Analysis:
-
Load a 5-10 µL aliquot of the treated sperm suspension into a pre-warmed (37°C) analysis chamber (e.g., a Makler or Leja slide).
-
Analyze the sample using a CASA system. At least 200 sperm per sample should be analyzed across multiple fields.
-
Key parameters to measure include:
-
Total motility (%)
-
Progressive motility (%)
-
Curvilinear velocity (VCL, µm/s)
-
Straight-line velocity (VSL, µm/s)
-
Average path velocity (VAP, µm/s)
-
Amplitude of lateral head displacement (ALH, µm)
-
Beat cross frequency (BCF, Hz)
-
-
-
Data Analysis:
-
Compare the motility parameters between the this compound-treated groups and the vehicle control using appropriate statistical tests (e.g., ANOVA or t-test).
-
Acrosome Reaction Assay (PSA-FITC Staining)
Objective: To determine if this compound inhibits the induction of the acrosome reaction.
Protocol:
-
Sperm Preparation and Capacitation:
-
Follow the same procedure as for the sperm motility assay to obtain a capacitated sperm suspension.
-
-
Treatment and Induction:
-
Pre-incubate the capacitated sperm with this compound or vehicle control for 15-60 minutes.
-
Induce the acrosome reaction by adding a known inducer, such as progesterone (1-15 µM) or the calcium ionophore A23187 (2.5-10 µM), and incubate for an additional 15-30 minutes.[21] A non-induced control group should also be included.
-
-
Staining:
-
Wash the sperm to remove the medium and fix them with 95% ethanol.
-
Air-dry the sperm onto microscope slides.
-
Stain the sperm with a solution of fluorescein isothiocyanate-labeled Pisum sativum agglutinin (PSA-FITC), which binds to the acrosomal contents.
-
A counterstain for the nucleus (e.g., Hoechst 33342 or DAPI) can be used to visualize all sperm heads.
-
-
Analysis:
-
Examine the slides under a fluorescence microscope.
-
Count at least 200 sperm per sample and classify them as either acrosome-intact (bright, uniform staining over the acrosomal region) or acrosome-reacted (a fluorescent band at the equatorial segment or no fluorescence).
-
-
Data Analysis:
-
Calculate the percentage of acrosome-reacted sperm for each treatment group.
-
Compare the percentage of induced acrosome reactions in the this compound-treated groups to the control group.
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the inhibitory effect of this compound on SLO3 channel currents in sperm.
Protocol:
-
Sperm Preparation:
-
Isolate human sperm as previously described.
-
For easier seal formation, the cytoplasmic droplet, located just behind the sperm head, is often targeted.[22]
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Fabricate recording pipettes from borosilicate glass with a resistance of 10-18 MΩ.[22]
-
The pipette solution should contain a high concentration of potassium to mimic the intracellular environment, and the bath solution should resemble extracellular fluid.
-
-
Gigaohm Seal Formation and Whole-Cell Configuration:
-
Bring the pipette tip into contact with the sperm's cytoplasmic droplet.
-
Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette and the cell membrane.
-
Rupture the membrane patch within the pipette by applying further suction or a brief voltage pulse to achieve the whole-cell configuration.[22]
-
-
Current Recording and Drug Application:
-
Apply voltage steps or ramps to elicit ion channel currents.
-
Record baseline SLO3 currents. These are typically elicited by changes in intracellular pH or voltage.
-
Perfuse the bath with a solution containing this compound at various concentrations and record the resulting changes in current.
-
-
Data Analysis:
-
Measure the amplitude of the SLO3 currents before and after the application of this compound.
-
Construct a dose-response curve to determine the IC50 value of this compound for SLO3 inhibition.
-
Conclusion
This compound represents a promising lead in the development of non-hormonal male contraception due to its specific targeting of the sperm-exclusive SLO3 channel. The in vitro data strongly support its mechanism of action in preventing key sperm functions necessary for fertilization. However, further preclinical studies are required to establish its in vivo efficacy, reversibility, and safety profile. Comparison with other emerging non-hormonal contraceptives like YCT-529 and CDD-2807 highlights a diversity of targets and mechanisms being explored in the field. Continued research and eventual clinical trials will be crucial to fully validate the contraceptive potential of this compound and determine its place among future contraceptive options.
References
- 1. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 2. pnas.org [pnas.org]
- 3. SLO3: A Conserved Regulator of Sperm Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a selective inhibitor confirms the role of SLO3 K+ channel in human sperm capacitation | BioWorld [bioworld.com]
- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 6. scitechdaily.com [scitechdaily.com]
- 7. YCT-529: A Game-Changer in Hormone-Free Male Contraception | medtigo [medtigo.com]
- 8. YCT529 - Wikipedia [en.wikipedia.org]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. gigazine.net [gigazine.net]
- 11. scitechdaily.com [scitechdaily.com]
- 12. Reversible male contraception by targeted inhibition of serine/threonine kinase 33 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciencealert.com [sciencealert.com]
- 14. Non-hormonal male contraceptive implant lasts at least two years in trials | Medical research | The Guardian [theguardian.com]
- 15. What We Know About The Male Birth Control Pill YCT-529 Tested By Researchers [forbes.com]
- 16. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 7 Non-Hormonal Birth Control Options & Their Effectiveness [chapelhillobgyn.com]
- 18. Non-Hormonal Contraceptives: Options and Benefits [exeltis.com]
- 19. Non-Hormonal Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 20. naturalcycles.com [naturalcycles.com]
- 21. In vitro Induction and Detection of Acrosomal Exocytosis in Human Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
Unveiling the Potential of VU0546110: A Comparative Guide to its In Vitro Effects and In Vivo Outlook
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the known in vitro effects of VU0546110, a selective inhibitor of the sperm-specific potassium channel SLO3. While in vivo data for this compound remains limited due to its preclinical stage of development, this guide will delve into the compelling in vitro evidence that positions SLO3 inhibitors as promising candidates for non-hormonal contraception and further research.
This compound emerged from a high-throughput screening of over 50,000 compounds as a potent and selective inhibitor of the human SLO3 channel.[1] This channel plays a pivotal role in sperm hyperpolarization, a critical step in the capacitation process required for fertilization.[2][3] The selective targeting of SLO3, which is exclusively expressed in sperm, presents a significant advantage for minimizing off-target effects.[1][4]
Quantitative Analysis of In Vitro Efficacy
The following table summarizes the key quantitative data obtained from in vitro studies of this compound and its more recently developed analogs, providing a clear comparison of their potency and selectivity.
| Compound | Target | IC50 (µM) | Selectivity vs. hSLO1 | Selectivity vs. hERG | Reference |
| This compound | human SLO3 | 1.29 | 46-fold | 1.5-fold | [5] |
| VU0528254 | human SLO3 | 0.223 | - | 4.2-fold | [5] |
| VU0530373 | human SLO3 | 0.445 | - | 1.1-fold | [5] |
| VU6032735 | human SLO3 | < 0.2 | ≥100-fold (vs. hERG) | - | [5] |
Deciphering the Mechanism: Impact on Sperm Function (In Vitro)
In vitro studies have demonstrated that this compound effectively disrupts key physiological processes in human sperm essential for fertilization.
Inhibition of Sperm Hyperpolarization
Capacitation, the process by which sperm acquire the ability to fertilize an egg, is associated with a hyperpolarization of the sperm membrane potential. This compound has been shown to prevent this critical hyperpolarization event.[6]
Reduction of Hyperactivated Motility
Hyperactivated motility, characterized by a powerful, whip-like tail movement, is necessary for sperm to navigate the female reproductive tract and penetrate the egg's outer layers. This compound significantly reduces the percentage of hyperactivated sperm in a dose-dependent manner.[6]
Blockade of the Acrosome Reaction
The acrosome reaction, an exocytotic event that releases enzymes required for the sperm to penetrate the zona pellucida of the oocyte, is also inhibited by this compound. The compound significantly reduces the percentage of sperm undergoing the acrosome reaction induced by physiological triggers.[6]
The Path Forward: The In Vivo Perspective
Currently, there is a notable absence of published in vivo efficacy and pharmacokinetic data for this compound. The compound is categorized as being in the preclinical stage of development.[7] Concerns regarding its limited selectivity over the hERG channel (1.5-fold), which can be associated with cardiotoxicity, may have prompted the development of second-generation inhibitors with improved safety profiles.[5]
Indeed, newer compounds such as VU6032735 have been developed with significantly improved selectivity against hERG (≥100-fold) and have undergone initial in vivo pharmacokinetic studies in rats and mice.[5] These next-generation inhibitors demonstrate the ongoing efforts to translate the promising in vitro findings of SLO3 inhibition into viable clinical candidates. While this compound served as a crucial tool compound to validate SLO3 as a contraceptive target, the focus for in vivo development has likely shifted to these more optimized molecules.
Experimental Methodologies
Detailed protocols for the key in vitro experiments are provided below to facilitate reproducibility and further investigation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the inhibitory effect of this compound on SLO3 channel currents in a controlled cellular environment.
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are stably transfected with plasmids encoding human SLO3 and its auxiliary subunit γ2 using a suitable transfection reagent.
-
Transfected cells are selected using an appropriate antibiotic to generate a stable cell line expressing the channels of interest.
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
The internal pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.2.
-
Currents are evoked by voltage steps or ramps.
-
This compound is acutely perfused at various concentrations to determine the dose-dependent inhibition of the SLO3 current and calculate the IC50 value.
Sperm Hyperactivated Motility Assay
This assay quantifies the effect of this compound on the swimming pattern of sperm.
Sperm Preparation:
-
Human semen samples are allowed to liquefy for 30-60 minutes at 37°C.
-
Highly motile sperm are selected using a density gradient centrifugation or a swim-up procedure.
-
Sperm are resuspended in a capacitating medium (e.g., Human Tubal Fluid medium) supplemented with human serum albumin.
Treatment and Analysis:
-
Sperm are incubated under capacitating conditions (37°C, 5% CO2) for a specified period.
-
This compound or a vehicle control is added to the sperm suspension at various concentrations.
-
Sperm motility is recorded using a computer-assisted sperm analysis (CASA) system.
-
The percentage of hyperactivated sperm is determined based on kinematic parameters such as curvilinear velocity (VCL), linearity (LIN), and amplitude of lateral head displacement (ALH).
Acrosome Reaction Assay
This assay measures the ability of sperm to undergo the acrosome reaction in the presence of this compound.
Sperm Capacitation and Induction:
-
Sperm are prepared and capacitated as described in the hyperactivated motility assay protocol.
-
Sperm are treated with this compound or a vehicle control.
-
The acrosome reaction is induced using a physiological agonist such as progesterone or a calcium ionophore (e.g., A23187).
Staining and Visualization:
-
Sperm are fixed and permeabilized.
-
The acrosomal status is assessed using a fluorescent probe that binds to the acrosomal contents, such as fluorescein isothiocyanate-conjugated peanut agglutinin (FITC-PNA).
-
The percentage of acrosome-reacted sperm (those with diminished or no fluorescence in the acrosomal region) is quantified using fluorescence microscopy or flow cytometry.
Visualizing the Pathway and Workflow
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Signaling pathway of SLO3 in sperm capacitation and the inhibitory action of this compound.
References
- 1. SLO3 in the fast lane: The latest male contraceptive target with a promising small-molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. "The Sperm-Specific K+ Channel SLO3, a regulator of human fertility and" by Maximilian Daniel Lyon [openscholarship.wustl.edu]
- 4. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A selective inhibitor of the sperm-specific potassium channel SLO3 impairs human sperm function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ctiexchange.org [ctiexchange.org]
Safety Operating Guide
Proper Handling and Disposal of VU0546110: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management of chemical compounds is paramount for laboratory safety and experimental integrity. This document provides essential safety, operational, and disposal information for VU0546110, a selective inhibitor of the sperm-specific potassium channel SLO3. By adhering to these guidelines, laboratories can ensure a safe working environment and maintain compliance with standard regulations.
Immediate Safety and Handling
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. However, standard laboratory best practices should always be observed.
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or other appropriate material).
-
Use safety glasses or goggles.
-
A lab coat is recommended to prevent skin contact.
Handling:
-
Avoid inhalation of dust or aerosols. Handle in a well-ventilated area or under a fume hood.
-
Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
For detailed first aid measures, consult the product's SDS.
Disposal Procedures
As this compound is not classified as hazardous, its disposal should follow institutional and local guidelines for non-hazardous chemical waste.
Step-by-Step Disposal of Unused this compound:
-
Consult Local Regulations: Always review your institution's specific waste disposal protocols before proceeding.
-
Small Quantities: For trace amounts of solid this compound, carefully sweep the material, place it in a sealed container, and dispose of it as solid chemical waste.
-
Solutions:
-
Solutions of this compound in organic solvents (e.g., DMSO, ethanol) should be collected in a designated, labeled container for non-halogenated organic solvent waste.
-
Do not pour solutions down the drain.
-
-
Contaminated Materials: Any materials, such as pipette tips, tubes, or paper towels, that have come into contact with this compound should be placed in a sealed bag and disposed of as solid chemical waste.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₁NO₄S₂ | R&D Systems |
| Molecular Weight | 461.64 g/mol | R&D Systems |
| Purity | ≥98% | R&D Systems |
| IC₅₀ for SLO3 | 64 µM | R&D Systems |
| IC₅₀ for SLO1 | >40-fold selectivity over SLO3 | R&D Systems |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | R&D Systems |
| Storage | Store at -20°C | R&D Systems |
Signaling Pathway of this compound in Sperm
This compound acts as a selective inhibitor of the SLO3 potassium channel, which is crucial for sperm function. The diagram below illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits the SLO3 K+ channel, preventing hyperpolarization and subsequent sperm functions.
Experimental Protocol: Thallium Flux Assay for SLO3 Inhibition
The following is a detailed methodology for a thallium flux assay, a common method for screening ion channel inhibitors like this compound.
Objective: To measure the inhibitory effect of compounds on the SLO3 potassium channel.
Materials:
-
HEK293 cells stably expressing SLO3
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit)
-
Assay buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
Thallium sulfate solution
-
Potassium sulfate solution (stimulus)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well microplates
Procedure:
-
Cell Plating: Seed HEK293-SLO3 cells into 384-well microplates at a suitable density and incubate overnight.
-
Dye Loading: Remove the culture medium and add the thallium-sensitive dye loading buffer to each well. Incubate for 1 hour at room temperature, protected from light.
-
Compound Addition: After incubation, add the test compounds at various concentrations to the wells. Include appropriate controls (e.g., vehicle control with DMSO, positive control with a known SLO3 inhibitor).
-
Signal Measurement: Place the microplate into a fluorescence plate reader.
-
Thallium Addition: Simultaneously add a stimulus solution containing a mixture of thallium sulfate and potassium sulfate to all wells.
-
Data Acquisition: Measure the fluorescence intensity over time. The influx of thallium through open SLO3 channels will cause an increase in fluorescence.
-
Data Analysis: Calculate the rate of fluorescence increase for each well. The percentage of inhibition by the test compound is determined by comparing the rate in the presence of the compound to the control wells.
Experimental Workflow
The logical flow of the thallium flux assay is depicted in the diagram below.
Caption: Workflow diagram of a thallium flux assay for screening SLO3 inhibitors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
